1-Chloroazulene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23306-02-7 |
|---|---|
Molecular Formula |
C10H7Cl |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
1-chloroazulene |
InChI |
InChI=1S/C10H7Cl/c11-10-7-6-8-4-2-1-3-5-9(8)10/h1-7H |
InChI Key |
QCJVDXMGGFIJEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Chloroazulene: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-chloroazulene, a halogenated derivative of the bicyclic aromatic hydrocarbon azulene (B44059). This document details its chemical structure, IUPAC numbering, and key quantitative data. It also presents a detailed experimental protocol for its synthesis and discusses the biological activities of related haloazulene compounds.
Chemical Structure and Numbering
This compound is a non-benzenoid aromatic compound with the molecular formula C₁₀H₇Cl. The core structure consists of a fused five-membered and seven-membered ring system characteristic of azulene. The IUPAC (International Union of Pure and Applied Chemistry) nomenclature for fused ring systems dictates a specific numbering convention for azulene. The numbering begins at one of the carbons of the five-membered ring adjacent to the ring fusion, proceeds around the five-membered ring, and then continues around the seven-membered ring. The bridgehead carbons are assigned the last numbers. In this compound, a chlorine atom is substituted at the C1 position of the azulene ring.
Below is a diagram illustrating the chemical structure and the IUPAC numbering of this compound.
Caption: Chemical structure and IUPAC numbering of this compound.
Quantitative Data
| Parameter | Value |
| Molecular Formula | C₁₀H₇Cl |
| Molecular Weight | 162.62 g/mol |
| Appearance | Blue solid |
Table 1: General Properties of this compound
| ¹H NMR (CDCl₃, δ in ppm) | ¹³C NMR (CDCl₃, δ in ppm) |
| Assignments are not definitively published and require experimental verification. | Assignments are not definitively published and require experimental verification. |
Table 2: NMR Spectroscopic Data for this compound
Note: The exact chemical shifts and coupling constants for ¹H and ¹³C NMR can vary depending on the solvent and the spectrometer frequency. The data in Table 2 represents typical expected ranges based on related azulene derivatives.
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic halogenation of azulene. Due to the high reactivity of the azulene core, direct chlorination with chlorine gas can lead to over-halogenation and side products. Therefore, milder and more selective chlorinating agents are preferred. Two common methods are the use of N-chlorosuccinimide (NCS) and the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction, while primarily a formylation method, can also be adapted for halogenation.
Synthesis via Electrophilic Chlorination with N-Chlorosuccinimide (NCS)
This method is a widely used and effective way to achieve monochlorination of electron-rich aromatic compounds like azulene.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Materials:
-
Azulene
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve azulene in anhydrous dichloromethane or tetrahydrofuran.
-
Addition of NCS: To the stirred solution, add N-chlorosuccinimide (1.0 to 1.2 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Monitoring: The reaction is typically complete within a few hours. The disappearance of the starting azulene spot and the appearance of a new, less polar spot on the TLC plate indicates the formation of the product.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. The blue fractions corresponding to this compound are collected.
-
Characterization: The purified product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited, research on haloazulenes and other azulene derivatives has revealed a range of biological activities. These compounds have been investigated for their cytotoxic and antimicrobial properties.
Studies have shown that some halogenated azulenes exhibit significant cytotoxicity against various cancer cell lines.[1] For instance, 1,3-dibromoazulene (B1595116) has demonstrated high cytotoxicity against human oral tumor cell lines.[1] The cytotoxic activity of azulene derivatives is often linked to their ability to induce apoptosis. Some azulenequinones, which share the core azulene structure, have been shown to induce apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, involving the activation of caspases 3, 8, and 9.[2]
The antimicrobial activity of halogenated compounds is a well-established field.[3] Halogenated flavonoids, for example, have shown inhibitory effects on bacterial growth.[4] The introduction of a halogen atom to the azulene scaffold could potentially enhance its antimicrobial properties.
The precise molecular targets and signaling pathways affected by this compound remain an active area for future research. The lipophilic nature of the azulene core suggests that it could interact with cellular membranes or intracellular proteins, thereby modulating various signaling cascades. Further investigation is required to elucidate the specific mechanisms of action and to explore the potential of this compound and its analogs in drug development.
Below is a generalized workflow for evaluating the biological activity of a compound like this compound.
Caption: A general experimental workflow for biological evaluation.
References
physical and chemical properties of 1-Chloroazulene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Chloroazulene. Due to the limited availability of specific experimental data for this compound, this guide also incorporates theoretical predictions and extrapolations from related azulene (B44059) derivatives to offer a complete profile.
Physical and Chemical Properties
This compound is an aromatic hydrocarbon with a distinctive blue or violet color, a characteristic feature of azulene derivatives. The introduction of a chlorine atom at the 1-position is expected to influence its physical and chemical properties compared to the parent azulene molecule.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₇Cl | [1][2] |
| Molecular Weight | 162.61 g/mol | [1] |
| CAS Number | 23306-02-7 | [1] |
| Appearance | Expected to be a blue or violet solid | Based on the properties of other azulenes. |
| Melting Point | Data not available | Likely a solid at room temperature. |
| Boiling Point | Data not available | Expected to be higher than azulene (99 °C). |
| Solubility | Data not available | Expected to be soluble in nonpolar organic solvents like hexane (B92381), benzene (B151609), and chloroform, and sparingly soluble in polar solvents. |
| Dipole Moment | Data not available | The parent azulene has a significant dipole moment (1.08 D). The chloro substituent is expected to modify this value. |
Spectroscopic Data
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| UV-Vis Spectroscopy | Multiple absorption bands in the visible and UV regions, contributing to its characteristic color. The S0 → S1 transition is expected in the long-wavelength visible region, while more intense S0 → S2 and other transitions will be in the UV region. The chloro substituent may cause a slight bathochromic or hypsochromic shift compared to azulene. |
| ¹H NMR Spectroscopy | A complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the seven-membered ring will be at a lower field than those on the five-membered ring. The introduction of the chlorine atom at the 1-position will deshield adjacent protons (H2 and H8). |
| ¹³C NMR Spectroscopy | Ten distinct signals for the ten carbon atoms. The carbon atom bearing the chlorine (C-1) will be significantly shifted downfield. The chemical shifts of other carbons will also be affected by the inductive and resonance effects of the chlorine atom. |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching vibrations (around 1400-1600 cm⁻¹), and C-H out-of-plane bending vibrations. A characteristic C-Cl stretching vibration is expected in the fingerprint region (typically 600-800 cm⁻¹). |
Synthesis and Reactivity
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general approach would involve the direct halogenation of azulene. Due to the high reactivity of the azulene nucleus, mild chlorinating agents are preferred to avoid polysubstitution and decomposition.
Caption: General workflow for the synthesis of this compound.
General Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve azulene in an inert, dry solvent such as carbon tetrachloride or dichloromethane (B109758) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Slowly add a solution of a mild chlorinating agent, such as N-chlorosuccinimide (NCS), to the azulene solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction mixture, wash with water and brine, and dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel or alumina, eluting with a nonpolar solvent system (e.g., hexane or a hexane/ethyl acetate (B1210297) mixture).
-
Characterization: Characterize the purified this compound using spectroscopic methods (NMR, IR, UV-Vis) and mass spectrometry.
Reactivity
The reactivity of this compound is governed by the electronic properties of the azulene core, which is a non-alternant aromatic hydrocarbon with a significant dipole moment. The five-membered ring is electron-rich, while the seven-membered ring is electron-deficient. The chlorine atom at the 1-position will further influence this reactivity.
Caption: Resonance and reactivity influences in this compound.
-
Electrophilic Substitution: The electron-rich five-membered ring is susceptible to electrophilic attack. The chlorine atom is an ortho-, para-directing deactivator in benzene systems. In this compound, it is expected to direct incoming electrophiles primarily to the 3-position.
-
Nucleophilic Substitution: The carbon atom attached to the chlorine (C-1) is a potential site for nucleophilic aromatic substitution, although this reaction may require harsh conditions or activation by other substituents.
-
Reactions of the Seven-Membered Ring: The electron-deficient seven-membered ring is less reactive towards electrophiles but can undergo nucleophilic attack, particularly at the 4- and 8-positions.
Biological Activity and Toxicology
Specific biological activity and toxicology data for this compound are not available. However, the biological properties of the broader class of azulene derivatives provide some insights.
-
General Biological Activities of Azulenes: Many azulene derivatives exhibit a range of biological activities, including anti-inflammatory, anti-ulcer, antibacterial, and antioxidant properties. Some have been investigated for their potential in cancer therapy. The introduction of different functional groups can significantly modulate these activities.
-
Potential Influence of the Chloro Substituent: The presence of a chlorine atom can impact a molecule's biological activity in several ways. It can increase lipophilicity, potentially enhancing membrane permeability and bioavailability. However, it can also introduce toxicity. Halogenated aromatic compounds can sometimes be metabolized to reactive intermediates.
-
Toxicology: Without specific data, the toxicological profile of this compound is unknown. As with any halogenated aromatic compound, it should be handled with care, assuming potential for skin and eye irritation and systemic toxicity until proven otherwise.
Disclaimer: This guide has been compiled from the best available public information. The lack of specific experimental data for this compound necessitates a degree of extrapolation from related compounds. Researchers should independently verify any critical data and exercise appropriate caution when handling this chemical.
References
An In-depth Technical Guide to the Synthesis of Azulene and its Halogenated Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene (B44059), a captivating bicyclic aromatic hydrocarbon, has garnered significant attention in the scientific community for its unique electronic properties, striking blue color, and potential applications in medicinal chemistry and materials science. As an isomer of the more common naphthalene, its non-alternant, fused five- and seven-membered ring system imparts a notable dipole moment and distinct reactivity patterns. The strategic introduction of halogen atoms onto the azulene core further modulates its physicochemical properties, offering a powerful tool for fine-tuning molecular interactions and reactivity, a key aspect in drug design and the development of advanced organic materials.
This technical guide provides a comprehensive overview of the core synthetic methodologies for accessing the azulene scaffold and its halogenated derivatives. It is designed to serve as a practical resource for researchers, offering detailed experimental protocols, comparative data, and visual representations of key synthetic pathways.
Core Synthesis of the Azulene Ring System
Several classical and modern methods have been developed for the synthesis of the azulene skeleton. This section details the experimental protocols for three seminal approaches: the Ziegler-Hafner synthesis, the Nozoe synthesis, and the Plattner-Pau-Ruzicka synthesis.
The Ziegler-Hafner Azulene Synthesis
The Ziegler-Hafner synthesis is a versatile and widely used method for preparing azulene and its substituted derivatives, particularly those with substituents on the seven-membered ring.[1] The reaction involves the condensation of a cyclopentadienide (B1229720) anion with a pyridinium (B92312) salt, which undergoes ring-opening to form a vinylogous amidinium salt (König's salt), followed by cyclization and elimination.[1][2]
Experimental Protocol: Synthesis of Azulene [3]
-
Preparation of N-(2,4-Dinitrophenyl)pyridinium Chloride: In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, a mixture of 202.6 g (1.0 mol) of 1-chloro-2,4-dinitrobenzene (B32670) and 1.2 L of dry pyridine (B92270) is heated with stirring at 80–90 °C for 4 hours. The resulting thick yellow precipitate is N-(2,4-dinitrophenyl)pyridinium chloride.
-
Reaction with Cyclopentadienide: The flask is cooled, and the system is flushed with dry nitrogen. Freshly distilled cyclopentadiene (B3395910) (70.0 g, 1.06 mol) is added, followed by the slow dropwise addition of 400 mL of 2.5 M sodium methoxide (B1231860) solution, maintaining the temperature at 35–40 °C. The mixture is stirred for an additional 4 hours.
-
Cyclization and Isolation: The reaction vessel is fitted for distillation, and a mixture of pyridine and methanol (B129727) is distilled off until the reaction temperature reaches 105–110 °C. After adding 1 L of dry pyridine, the mixture is heated at 125 °C under a nitrogen atmosphere for 4 days. The pyridine is then removed under reduced pressure.
-
Extraction and Purification: The black solid residue is extracted with 1.5 L of hexanes in a Soxhlet apparatus. The combined hexane (B92381) extracts are washed with 10% aqueous hydrochloric acid and then water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude azulene is purified by column chromatography on alumina (B75360) (activity II) with hexane as the eluent to yield azulene as blue plates.
| Parameter | Value | Reference |
| Yield | 51–59% | [3] |
| Melting Point | 99 °C | [3] |
Logical Workflow for Ziegler-Hafner Azulene Synthesis
Caption: Ziegler-Hafner azulene synthesis workflow.
The Nozoe Azulene Synthesis
The Nozoe synthesis provides a powerful route to azulene derivatives, particularly those bearing electron-withdrawing groups and amino or hydroxyl substituents at the 2-position.[4] This method typically involves the reaction of a troponoid derivative (a seven-membered ring ketone) with an active methylene (B1212753) compound.[4] A common starting material is 2-chlorotropone, which reacts with compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326) in the presence of a base.[4]
Experimental Protocol: Synthesis of Diethyl 2-Aminoazulene-1,3-dicarboxylate [3]
-
Reaction Setup: In a suitable reaction vessel, dissolve diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate (1.0 g, 2.73 mmol) and 3-ethynylthiophene (B1335982) (0.33 g, 3.05 mmol) in a mixture of 25 ml diisopropylamine (B44863) and 25 ml tetrahydrofuran.
-
Degassing and Catalyst Addition: Degas the solution thoroughly. To the degassed solution, add bis(triphenylphosphane)palladium(II) chloride (32 mg, 0.045 mmol), copper(I) iodide (17 mg, 0.09 mmol), and triphenylphosphane (39 mg, 0.15 mmol).
-
Reaction: Stir the mixture under reflux in an argon atmosphere for 10 hours.
-
Workup and Purification: After the reaction is complete, evaporate the solvent. Purify the residue by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) (100:1) mixture as the eluent to yield the product as a red solid.
| Parameter | Value | Reference |
| Yield | 75% | [3] |
| Appearance | Red solid | [3] |
Signaling Pathway for Nozoe Azulene Synthesis
Caption: Nozoe synthesis of a functionalized azulene.
The Plattner-Pau-Ruzicka Azulene Synthesis
This classical method, also known as the Buchner-Curtius-Schlotterbeck reaction, involves the ring expansion of an indane derivative using a diazo compound, typically ethyl diazoacetate.[5] The resulting ester is then hydrolyzed, dehydrogenated, and decarboxylated to yield the azulene core. While historically significant, this method is often less efficient than the Ziegler-Hafner or Nozoe syntheses.
Due to the historical nature of this synthesis, a detailed modern experimental protocol is not as readily available as for the other methods. The general steps are outlined below.
General Synthetic Steps:
-
Ring Expansion: Reaction of indane with ethyl diazoacetate to form a bicyclo[4.3.0]nonatriene derivative.
-
Hydrolysis: Saponification of the ester to the corresponding carboxylic acid.
-
Dehydrogenation: Aromatization of the seven-membered ring, often using a catalyst such as palladium on carbon.
-
Decarboxylation: Removal of the carboxyl group, typically by heating, to afford azulene.
Synthesis of Halogenated Azulene Derivatives
The halogenation of azulene is a key transformation for introducing functional handles for further derivatization, for instance, in cross-coupling reactions. Electrophilic substitution is the most common method for halogenating the azulene ring, with the 1 and 3 positions being the most reactive.
Electrophilic Halogenation using N-Halosuccinimides
N-halosuccinimides (NCS, NBS, NIS) are convenient and effective reagents for the regioselective halogenation of azulene. The reactions are typically carried out under mild conditions.
Experimental Protocol: Synthesis of 1,3-Dibromoazulene
-
Reaction Setup: In a round-bottomed flask, dissolve azulene in a suitable solvent such as dichloromethane (B109758) or chloroform.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the stirred solution at room temperature. The reaction is typically rapid.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, wash the reaction mixture with water and an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine and succinimide.
-
Purification: Dry the organic layer over a suitable drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Halogenating Agent | Product | Typical Yield |
| N-Chlorosuccinimide (NCS) | 1-Chloroazulene / 1,3-Dichloroazulene | Good to Excellent |
| N-Bromosuccinimide (NBS) | 1-Bromoazulene / 1,3-Dibromoazulene | High |
| N-Iodosuccinimide (NIS) | 1-Iodoazulene / 1,3-Diiodoazulene | Good to High |
Experimental Workflow for Electrophilic Halogenation
Caption: General workflow for the halogenation of azulene.
Direct Fluorination
Direct fluorination of azulene is challenging due to the high reactivity of electrophilic fluorinating agents, which can lead to complex product mixtures and decomposition. However, reagents like Selectfluor® have been explored for this purpose, often requiring careful control of reaction conditions. The synthesis of specific fluoroazulenes is less common and often proceeds through multi-step sequences rather than direct fluorination.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of azulene and its halogenated derivatives.
Table 1: Comparison of Core Azulene Synthesis Methods
| Synthesis Method | Key Reactants | Typical Yield | Key Advantages | Key Disadvantages |
| Ziegler-Hafner | Pyridinium salt, Cyclopentadienide | 50-60% | Versatile for substituted azulenes | Requires multi-day reaction times |
| Nozoe | Troponoid, Active methylene compound | Varies (can be high) | Access to functionalized azulenes | Starting troponoids can be complex to synthesize |
| Plattner-Pau-Ruzicka | Indane, Diazo compound | Lower | Historically significant | Often low yields, multi-step |
Table 2: Spectroscopic Data for Azulene and Selected Halogenated Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | UV-Vis λmax (nm) |
| Azulene | H2: 7.78, H4/8: 8.18, H5/7: 6.92, H6: 7.42, H1/3: 8.42 | C2: 136.6, C4/8: 136.4, C5/7: 122.6, C6: 137.2, C1/3: 118.1, C9/10: 140.4 | ~238, 276, 342, 580 |
| 1-Bromoazulene | - | C1: 106.9, C2: 138.8, C3: 119.9, C3a: 140.1, C4: 137.5, C5: 124.9, C6: 138.3, C7: 125.4, C8: 137.9, C8a: 140.7 | - |
| This compound | - | C1: 119.5, C2: 138.1, C3: 116.0, C3a: 140.0, C4: 137.0, C5: 124.3, C6: 137.8, C7: 124.9, C8: 137.6, C8a: 140.5 | - |
Note: NMR data can vary slightly depending on the solvent used. The data presented are representative values.
Conclusion
The synthesis of azulene and its halogenated derivatives offers a rich field of study with significant implications for the development of novel pharmaceuticals and functional materials. The Ziegler-Hafner and Nozoe syntheses remain the workhorse methods for accessing the azulene core, providing routes to a wide array of substituted analogs. The strategic halogenation of the azulene nucleus, primarily through electrophilic substitution with N-halosuccinimides, provides essential building blocks for further molecular elaboration. This guide has provided a detailed overview of these key synthetic transformations, complete with experimental protocols and comparative data, to aid researchers in this exciting area of chemical synthesis. The continued exploration of new synthetic methodologies and the unique properties of these fascinating molecules will undoubtedly lead to further innovations in science and technology.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Crystal structure of diethyl 2-amino-6-[(thiophen-3-yl)ethynyl]azulene-1,3-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Exploration of the Electronic Landscape of 1-Chloroazulene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of 1-chloroazulene, a halogenated derivative of the bicyclic non-benzenoid aromatic hydrocarbon, azulene (B44059). The introduction of a chlorine atom at the 1-position of the azulene core significantly modulates its electronic structure, influencing its reactivity, stability, and potential applications in materials science and drug design. This document summarizes key quantitative data from computational studies, details the underlying theoretical methodologies, and presents visual representations of the conceptual frameworks.
Introduction to Azulene and the Impact of Halogenation
Azulene (C₁₀H₈) is a structural isomer of naphthalene, renowned for its striking blue color and a significant dipole moment of approximately 1.08 D, a consequence of its unique electronic structure arising from the fusion of a cyclopentadienyl (B1206354) anion and a tropylium (B1234903) cation. This inherent polarity makes the five-membered ring electron-rich (nucleophilic) and the seven-membered ring electron-poor (electrophilic).
The substitution of a hydrogen atom with chlorine, an electronegative and lone-pair-donating halogen, at the 1-position is expected to induce notable changes in the electronic properties of the azulene scaffold. These changes are primarily due to the interplay of chlorine's inductive (-I) and resonance (+M) effects, which alter the electron density distribution, molecular orbital energies, and reactivity of the molecule.
Theoretical and Computational Methodologies
The electronic properties of this compound are typically investigated using quantum chemical calculations rooted in Density Functional Theory (DFT). DFT has proven to be a reliable and computationally efficient method for studying the electronic structure of organic molecules.
Experimental Protocols: Computational Details
A common and effective computational approach for studying substituted azulenes involves the following steps:
-
Geometry Optimization: The molecular geometry of this compound is optimized to find its lowest energy conformation. This is crucial as the electronic properties are highly dependent on the molecular structure. A widely used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a Pople-style basis set such as 6-31G(d,p). More recent studies on substituted azulenes have also employed the M06-2X functional with a larger basis set like 6-311G(d,p) for improved accuracy.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculations: With the optimized geometry, a range of electronic properties are calculated. These include:
-
Molecular Orbital Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
-
Dipole Moment: The molecular dipole moment is calculated to quantify the overall polarity of the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the charge distribution and interactions between orbitals, providing insights into the nature of the C-Cl bond and the delocalization of electron density.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron-rich and electron-poor regions of the molecule, which is useful for predicting sites of electrophilic and nucleophilic attack.
-
Simulated UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) corresponding to electronic transitions.
-
The logical workflow for these computational experiments is depicted in the following diagram:
An In-depth Technical Guide to the Molecular Orbital Analysis of 1-Chloroazulene
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework: Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties.[1] It posits that the majority of chemical reactions and electronic transitions are governed by the interaction between the HOMO and LUMO of the reacting species.
-
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy level indicates a greater propensity for electron donation.
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is devoid of electrons. The energy of the LUMO corresponds to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy level suggests a greater capacity for electron acceptance.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity.[2] A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[2] Conversely, a small gap suggests that the molecule is more reactive and can be more easily polarized.
For 1-chloroazulene, the introduction of a chlorine atom, an electron-withdrawing group, is expected to influence the energy levels of the frontier orbitals of the parent azulene (B44059) molecule.
Computational Methodology for HOMO/LUMO Analysis
Due to the challenges in directly measuring molecular orbital energies experimentally, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for this type of analysis.
Experimental Protocol: A Typical Computational Workflow
The following protocol outlines the standard steps for a computational analysis of this compound's molecular orbitals:
-
Molecular Structure Optimization:
-
The initial step involves constructing the 3D structure of this compound.
-
A geometry optimization is then performed to find the lowest energy conformation of the molecule. This is a critical step as the molecular geometry significantly impacts the electronic structure.
-
A common and reliable method for this is the B3LYP functional with a basis set such as 6-311++G(d,p).
-
-
Frequency Calculation:
-
Following optimization, a frequency calculation is performed at the same level of theory.
-
This calculation serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties of the molecule.
-
-
Molecular Orbital Calculation:
-
With the optimized geometry, a single-point energy calculation is carried out to determine the molecular orbital energies and their spatial distributions.
-
The energies of the HOMO, LUMO, and the resulting HOMO-LUMO gap are the primary outputs of this step.
-
-
Visualization of Molecular Orbitals:
-
The calculated molecular orbitals are then visualized to understand their spatial distribution and identify the regions of the molecule that are most likely to be involved in electron donation and acceptance. This provides insights into the molecule's reactive sites.
-
Software and Theoretical Models
-
Software: Gaussian, ORCA, and GAMESS are widely used quantum chemistry software packages for performing these calculations.
-
Theoretical Models:
-
DFT (Density Functional Theory): This is a popular and computationally efficient method that provides a good balance between accuracy and computational cost for many molecular systems. The B3LYP functional is a commonly used hybrid functional.
-
Basis Sets: The choice of basis set determines the accuracy of the calculation. Pople-style basis sets like 6-31G(d) or 6-311++G(d,p) are frequently employed.
-
Data Presentation: Hypothetical Molecular Orbital Data for this compound
The following table presents a hypothetical summary of the kind of quantitative data that would be generated from a computational analysis of this compound. This data is for illustrative purposes to demonstrate how results are typically structured.
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap | 4.45 |
Note: These values are hypothetical and would need to be determined through actual quantum chemical calculations.
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the computational analysis of this compound's molecular orbitals.
Caption: Computational workflow for molecular orbital analysis.
Conclusion
The analysis of this compound's frontier molecular orbitals through computational methods provides invaluable insights into its electronic behavior and reactivity. By following the detailed protocol outlined in this guide, researchers can obtain a robust understanding of the molecule's HOMO-LUMO energy levels and their implications for various applications, from designing novel therapeutic agents to developing new electronic materials. The combination of a sound theoretical framework and powerful computational tools enables the prediction and interpretation of molecular properties that are otherwise difficult to access through experimental means alone.
References
Spectroscopic Properties of Azulene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core spectroscopic properties of azulene (B44059) and its derivatives. Azulene, an isomer of naphthalene, is a non-benzenoid aromatic hydrocarbon known for its distinct blue color and unusual photophysical characteristics. These properties, which can be finely tuned through chemical modification, make azulene derivatives promising candidates for applications in materials science, chemical sensing, and drug development. This document summarizes key quantitative spectroscopic data, details common experimental protocols, and visualizes important concepts and workflows.
UV-Visible Absorption Spectroscopy
The striking blue color of azulene arises from its S0 → S1 electronic transition, which occurs at a much lower energy (longer wavelength) than in its isomer naphthalene. The position and intensity of this and other absorption bands are highly sensitive to the nature and position of substituents on the azulene core.
Key Absorption Data
The following table summarizes the maximum absorption wavelengths (λmax) and molar extinction coefficients (ε) for azulene and a selection of its derivatives in various solvents. This data highlights the significant shifts in absorption that can be achieved through substitution.
| Compound | Substituent(s) | Solvent | S0 → S1 λmax (nm) | ε (M-1cm-1) | S0 → S2 λmax (nm) | ε (M-1cm-1) | Reference |
| Azulene | None | Tetrahydrofuran | ~580 | ~350 | ~340 | ~4000 | [1] |
| 1,3-bis(diphenylamino)azulene | 1,3-bis(diphenylamino) | Not Specified | 667 | 300 | 420 | 10,000 | [1] |
| 2a | 2,6-bis(diphenylamino) | Tetrahydrofuran | - | - | 480 | 31,500 | [1] |
| 2b | 2,6-bis(di(p-tolyl)amino) | Tetrahydrofuran | - | - | 490 | 31,700 | [1] |
| 2a-Br2 | 1,3-dibromo-2,6-bis(diphenylamino) | Tetrahydrofuran | - | - | 492 | 28,300 | [1] |
| 2b-Br2 | 1,3-dibromo-2,6-bis(di(p-tolyl)amino) | Tetrahydrofuran | - | - | 516 | 34,600 | [1] |
| 3a | 2,6-bis(dimethoxyphenylamino) | Tetrahydrofuran | - | - | 494 | 31,000 | [1] |
| 3b | 2,6-bis(di(p-methoxyphenyl)amino) | Tetrahydrofuran | - | - | 506 | 37,300 | [1] |
| Az1-Az4 Derivatives | Various | Acetonitrile | 400-800 | up to 10,000 | 200-800 | - | [2] |
| Az5-Az8 Derivatives | Various | Acetonitrile | 400-800 | up to 10,000 | 200-800 | - | [2] |
Experimental Protocol: UV-Visible Absorption Spectroscopy
This protocol outlines a general procedure for acquiring UV-Vis absorption spectra of azulene derivatives.
Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of an azulene derivative in a specific solvent.
Materials:
-
Spectrophotometer (e.g., Agilent Cary 8454 UV-Vis)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Azulene derivative sample
-
Spectroscopic grade solvent (e.g., acetonitrile, tetrahydrofuran, dichloromethane)
Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of the azulene derivative.
-
Dissolve the sample in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10-4 to 10-5 M).
-
Prepare a series of dilutions from the stock solution to find an optimal concentration where the absorbance at λmax is within the linear range of the instrument (typically 0.1 - 1.0 absorbance units).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-800 nm for a broad overview).
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the pure solvent.
-
Place the cuvette in the spectrophotometer and record a baseline/blank spectrum. This will subtract the absorbance of the solvent and the cuvette.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the sample solution before filling it.
-
Fill the cuvette with the sample solution and place it in the spectrophotometer.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) at each λmax, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Spectroscopy
A key feature of many azulene derivatives is their unusual fluorescence properties. Unlike most organic molecules that fluoresce from the first excited singlet state (S1), azulene and some of its derivatives exhibit anomalous fluorescence from the second excited singlet state (S2), a violation of Kasha's rule.[3] Furthermore, the fluorescence of many azulene derivatives is highly sensitive to their environment, particularly pH. Protonation of the azulene core can lead to a significant enhancement of fluorescence emission.[4][5]
Key Fluorescence Data
The following table presents the fluorescence emission maxima (λem) for several azulene derivatives, highlighting the effect of substitution and protonation.
| Compound/Derivative Class | Conditions | Emission Maxima (λem) (nm) | Key Observations | Reference |
| Azulene | Neutral | Weak or non-emissive from S1 | Anomalous S2 → S0 fluorescence is the primary emission pathway.[3] | [3] |
| 2-Arylazulenes (8a-8c, 9a-9h) | Acidic solution | Fluorescence enhancement observed | Isopropyl groups in 8b and 8c lead to minor increases in quantum yield.[4] | [4] |
| Di(phenylethynyl)azulenes (5a-5d) | Neutral | 5a: 465, 5b: 432, 5c: 484 | Weak emission, with intensity increasing for 5c.[4] | [4] |
| Protonated Di(phenylethynyl)azulenes | Acidic solution | Significant increase in luminescence intensity | Emission shifts to longer wavelengths (bathochromic shift).[5] | [5] |
| 4-Styrylguaiazulene derivatives | Protonated | 512-768 | Some derivatives emit in the near-infrared (NIR) region (650-950 nm).[4] | [4] |
| 2- or 6-substituted aromatic azulenes (7a-f) | Neutral | 7d: 386 (strong), others: 408-447 (weak) | Fluorescence is dependent on protonation state.[4] | [4] |
| Protonated 2- or 6-substituted aromatic azulenes (7a-f) | Acidic solution | 7a: 451, 7b: 503, 7f: 500 | Red-shifted emissions with strong intensities observed upon protonation.[4] | [4] |
Experimental Protocol: Fluorescence Spectroscopy
This protocol describes a general method for measuring the fluorescence emission spectra of azulene derivatives.
Objective: To determine the fluorescence emission spectrum and identify the emission maximum (λem) of an azulene derivative.
Materials:
-
Fluorometer/Spectrofluorometer
-
Quartz cuvettes (4-sided polished for right-angle detection)
-
Volumetric flasks and pipettes
-
Azulene derivative sample
-
Spectroscopic grade solvent
-
(Optional) Acidic or basic solutions for pH-dependent studies (e.g., trifluoroacetic acid)
Procedure:
-
Solution Preparation:
-
Prepare a dilute solution of the azulene derivative in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength (λex). This is often chosen to be one of the absorption maxima of the compound determined from UV-Vis spectroscopy.
-
Set the desired emission wavelength range. This should be scanned from a wavelength slightly longer than λex to the desired upper limit.
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
-
Blank Measurement:
-
Fill a cuvette with the pure solvent and record a blank scan to identify any background fluorescence or Raman scattering from the solvent.
-
-
Sample Measurement:
-
Fill the cuvette with the sample solution.
-
Acquire the fluorescence emission spectrum.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Identify the wavelength of maximum fluorescence intensity (λem).
-
The Stokes shift can be calculated as the difference between the lowest energy absorption maximum and the emission maximum.
-
-
(Optional) pH-Dependent Measurements:
-
To investigate protonation-dependent fluorescence, acquire spectra after the addition of a small amount of acid (e.g., methanesulfonic acid or trifluoroacetic acid) to the sample solution.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of azulene derivatives. Both 1H and 13C NMR provide valuable information about the electronic environment of the nuclei in the molecule. The chemical shifts of the protons and carbons in the azulene core are particularly sensitive to the electronic effects of substituents.
Key NMR Data
The following table provides representative 1H NMR chemical shifts for the azulene core protons, illustrating the impact of substituents.
| Compound/Derivative Class | Position | 1H Chemical Shift (δ, ppm) | Key Observations | Reference |
| Azulene | H-1, H-3 | ~7.8 | The chemical shifts are influenced by the π-electron distribution.[6] | [6] |
| H-2 | ~7.4 | [6] | ||
| H-4, H-8 | ~8.2 | Protons on the seven-membered ring are generally downfield. | [6] | |
| H-5, H-7 | ~7.0 | [6] | ||
| H-6 | ~7.5 | [6] | ||
| 1-Phenylselanylazulene Derivatives | H-6 | Varies with substituent | Good correlation observed between the chemical shift of H-6 and Hammett's constants of the substituent.[7] | [7] |
| 1-Azulenyl-2-arylalkenes, Schiff bases, Azo derivatives | Azulene moiety | Generally downfield compared to parent azulene | The deshielding is attributed to the polarization of the double bond and the electron-donating capacity of the azulene moiety.[6] | [6] |
| 2a in CDCl3 | Ortho- and meta-protons of diphenylamino group at C-2 | Observed as equivalent | This equivalence is solvent-dependent and not observed in acetone-d6.[1] | [1] |
Experimental Protocol: NMR Spectroscopy
This protocol outlines a general procedure for acquiring 1H and 13C NMR spectra of azulene derivatives.
Objective: To obtain high-resolution 1H and 13C NMR spectra to aid in the structural elucidation of an azulene derivative.
Materials:
-
NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl3, acetone-d6, DMSO-d6)
-
Azulene derivative sample
-
Internal standard (e.g., tetramethylsilane, TMS)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the azulene derivative in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If not, gentle warming or sonication may be necessary.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field and good resolution.
-
Tune and match the probe for the desired nucleus (1H or 13C).
-
-
1H NMR Acquisition:
-
Set the appropriate spectral width, number of scans, and relaxation delay.
-
Acquire the free induction decay (FID).
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or TMS (0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
13C NMR Acquisition:
-
Set up the experiment, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans is typically required for 13C NMR due to the low natural abundance of the 13C isotope.
-
Process the data similarly to the 1H spectrum.
-
-
Data Analysis:
-
Analyze the chemical shifts, integration (for 1H), and coupling patterns (for 1H) to assign the signals to specific nuclei in the molecule.
-
For more complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complete structural assignment.
-
Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized azulene derivative.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azulene—A Bright Core for Sensing and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of 2,6-connectivity in azulene: optical properties and stimuli responsive behavior - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C3TC31610F [pubs.rsc.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide to 1-Chloroazulene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-chloroazulene, a halogenated derivative of the bicyclic aromatic hydrocarbon azulene (B44059). This document details its chemical identity, nomenclature, and key physicochemical properties. A detailed experimental protocol for its synthesis via electrophilic chlorination is provided, alongside a summary of its reactivity. This guide is intended to serve as a valuable resource for researchers and professionals in organic chemistry, materials science, and drug development who are interested in the synthesis and applications of azulene derivatives.
Introduction
Azulene, an isomer of naphthalene, is a non-benzenoid aromatic hydrocarbon characterized by its vibrant blue color and unique electronic properties. The fusion of a five-membered and a seven-membered ring endows azulene with a significant dipole moment and distinct reactivity compared to its benzenoid isomers. Halogenated azulenes, such as this compound, are important synthetic intermediates, serving as versatile building blocks for the construction of more complex azulene-based structures with potential applications in materials science, medicinal chemistry, and electronics. The introduction of a chlorine atom at the 1-position of the azulene core significantly influences its electronic structure and reactivity, making it a subject of interest for further functionalization.
Nomenclature and Chemical Identity
-
Systematic Name: this compound
-
IUPAC Name: this compound[1]
-
Synonyms: Azulene, 1-chloro-[1]
-
CAS Number: 23306-02-7[2]
-
Molecular Formula: C₁₀H₇Cl[2]
-
Molecular Weight: 162.62 g/mol [2]
Physicochemical and Spectral Data
A summary of the key physical and spectral properties of this compound is presented in the table below. This data is essential for its identification, purification, and characterization.
| Property | Value |
| Molecular Weight | 162.62 g/mol [2] |
| Monoisotopic Mass | 162.0236279 u[2] |
| Appearance | Expected to be a colored solid or oil |
| Solubility | Soluble in common organic solvents |
| ¹H NMR (CDCl₃) | Data not explicitly found in searches |
| ¹³C NMR (CDCl₃) | Data not explicitly found in searches |
| Infrared (IR) | Data not explicitly found in searches |
| Mass Spectrometry (MS) | Data not explicitly found in searches |
Note: Specific experimental data for melting point, boiling point, and detailed spectral shifts for this compound were not available in the conducted searches. The appearance and solubility are based on the general properties of azulene derivatives.
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic halogenation of azulene. The electron-rich five-membered ring of azulene is highly susceptible to attack by electrophiles, with substitution occurring preferentially at the 1 and 3 positions. A common and effective method for the chlorination of azulene involves the use of N-chlorosuccinimide (NCS) as the chlorine source.
Experimental Protocol: Electrophilic Chlorination using N-Chlorosuccinimide (NCS)
This protocol describes a general procedure for the synthesis of this compound based on established methods for the halogenation of azulenes.
Materials:
-
Azulene
-
N-Chlorosuccinimide (NCS)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) or other suitable eluent
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve azulene (1.0 equivalent) in anhydrous THF or DCM under an inert atmosphere of argon or nitrogen.
-
Addition of Chlorinating Agent: To the stirred solution, add N-chlorosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Time: Stir the reaction mixture at room temperature for a period of 1 to 4 hours, or until TLC analysis indicates the complete consumption of the starting azulene.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and can be washed with water to remove succinimide. The organic layer is separated, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent such as hexane or a hexane/dichloromethane mixture to afford pure this compound.
Logical Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Potential Signaling Pathways
The chlorine atom at the 1-position of the azulene ring acts as a good leaving group in nucleophilic substitution reactions and serves as a handle for cross-coupling reactions, enabling the introduction of a wide variety of functional groups.
Nucleophilic Aromatic Substitution
This compound can undergo nucleophilic aromatic substitution with various nucleophiles, such as alkoxides, amines, and thiolates, to yield the corresponding 1-substituted azulene derivatives. The electron-deficient nature of the seven-membered ring facilitates these reactions.
Cross-Coupling Reactions
This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of functionalized azulenes.
Diagram of Potential Further Reactions:
Caption: Reactivity of this compound.
There is currently no established information regarding specific signaling pathways in biological systems directly involving this compound. However, as a functionalized aromatic molecule, its potential interactions with biological targets could be an area for future research, particularly in the context of developing novel therapeutic agents.
Conclusion
This compound is a key synthetic intermediate in azulene chemistry. Its preparation via electrophilic chlorination is straightforward, and the chloro-substituent provides a versatile handle for a wide array of subsequent chemical transformations. This guide provides essential information for researchers interested in exploring the chemistry and potential applications of this fascinating molecule. Further research is warranted to fully characterize its physicochemical properties and to explore its utility in the development of novel materials and bioactive compounds.
References
electrophilic and nucleophilic sites of azulene
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of Azulene (B44059)
Abstract
Azulene, a non-benzenoid isomer of naphthalene, is a fascinating bicyclic aromatic hydrocarbon composed of a fused five-membered and seven-membered ring. Its unique electronic structure, characterized by a significant dipole moment, imparts distinct and predictable reactivity patterns. This technical guide provides a comprehensive overview of the electrophilic and nucleophilic sites of the azulene core, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its reactivity, present quantitative data from key reactions, detail experimental protocols, and visualize the reaction mechanisms.
The Unique Electronic Structure of Azulene
Unlike its colorless isomer naphthalene, azulene is a vibrant deep blue solid. This property is a direct consequence of its electronic structure. Azulene is a 10 π-electron system, adhering to Hückel's rule of aromaticity.[1] However, it is best understood as a hybrid of resonance structures, with a significant contribution from a dipolar form where the five-membered ring bears a negative charge and the seven-membered ring bears a positive charge.[1][2] This charge separation arises from the transfer of one π-electron from the seven-membered ring to the five-membered ring, creating an aromatic 6π-electron cyclopentadienyl (B1206354) anion fused to an aromatic 6π-electron tropylium (B1234903) cation.[1] This inherent polarization results in a large ground-state dipole moment of 1.08 D, in stark contrast to naphthalene's zero dipole moment.[1]
This charge distribution dictates the molecule's chemical behavior:
-
The Five-Membered Ring: Being electron-rich, it is highly nucleophilic and susceptible to attack by electrophiles.
-
The Seven-Membered Ring: Being electron-deficient, it is electrophilic and can be attacked by nucleophiles.
Molecular orbital (MO) theory further clarifies this reactivity. The Highest Occupied Molecular Orbital (HOMO) has its largest coefficients on the five-membered ring, particularly at the C1 and C3 positions, making these the primary sites for electrophilic attack.[3][4] Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized on the seven-membered ring, indicating the sites for nucleophilic attack.
Caption: Azulene's dipolar resonance structure and resulting reactivity.
Electrophilic Substitution on the Azulene Core
Electrophilic aromatic substitution (SEAr or SEAz) is the most characteristic reaction of azulene. Due to the high electron density of the five-membered ring, these reactions proceed readily, often under milder conditions than those required for benzene.
Regioselectivity
Electrophilic attack occurs almost exclusively at the C1 and C3 positions of the five-membered ring.[5][6] Theoretical studies have shown that attack at C1 is kinetically favored, while substitution at C2 may yield the thermodynamically more stable product in some cases.[7][8] If the C1 and C3 positions are blocked, substitution can be forced onto the seven-membered ring, but this requires highly reactive electrophiles.[5]
Caption: Generalized workflow for electrophilic substitution on azulene.
Common Electrophilic Substitution Reactions
A wide variety of functional groups can be introduced onto the azulene core via electrophilic substitution.
-
Vilsmeier-Haack Formylation: Introduces a formyl (-CHO) group, typically at the 1-position.
-
Friedel-Crafts Acylation: Adds an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.[8]
-
Halogenation: Bromination and iodination readily occur at the 1 and 3 positions.
-
Nitration: Can be achieved using reagents like copper(II) nitrate.
-
Coupling Reactions: Azulenes can act as potent nucleophiles, attacking activated species like heteroaromatic triflates or cationic iron complexes.[5][8]
Nucleophilic Reactions on the Azulene Core
While less common than electrophilic substitution, nucleophilic reactions are crucial for functionalizing the electron-deficient seven-membered ring.
Regioselectivity
Nucleophilic attack preferentially occurs at the C4, C6, and C8 positions of the seven-membered ring.[5] The reactivity of the azulene core towards nucleophiles can be significantly enhanced by placing electron-withdrawing groups on the five-membered ring.[9][10]
Vicarious Nucleophilic Substitution (VNS)
A particularly powerful method for the functionalization of azulene is the Vicarious Nucleophilic Substitution (VNS) of hydrogen.[10][11] This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. It involves a carbanion that contains a good leaving group (X) at the carbanionic center.[12] The reaction proceeds via nucleophilic addition to form a σH adduct, followed by base-induced β-elimination of HX to restore aromaticity.[12]
Caption: Logical workflow for Vicarious Nucleophilic Substitution (VNS).
Common Nucleophilic Reactions
-
Amination: Introduction of an amino group at C6 can be achieved using reagents like 4-amino-1,2,4-triazole (B31798) via a VNS mechanism.[5][10]
-
Hydroxylation: VNS hydroxylation at the C6 position is possible using reagents like tert-butyl hydroperoxide in the presence of a strong base, particularly on azulenes activated with electron-withdrawing groups.[10]
-
Addition of Organometallics: Strong nucleophiles like organolithium reagents (e.g., MeLi) can add to the seven-membered ring, forming Meisenheimer-type complexes which can then be oxidized to yield alkylated azulenes.[5]
Data Presentation: Regioselectivity and Yields
The following tables summarize quantitative data for representative electrophilic and nucleophilic reactions of azulene and its derivatives.
Table 1: Electrophilic Substitution Reactions
| Reaction | Azulene Derivative | Electrophile / Reagents | Position(s) | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Heteroarylation | 1,3-di-tert-butylazulene | Pyridine, Tf₂O | 2 | N-(1,3-di-tert-butylazulen-2-yl)pyridinium triflate | 92 | [5] |
| Iron-mediated Alkylation | 1-Phenylazulene | Cationic iron complex 6 | 3 | Compound 13 | 95 | [8] |
| Iron-mediated Alkylation | Azulene-1-carbaldehyde | Cationic iron complex 6 | 3 | Compound 17 | 50 | [8] |
| Iron-mediated Dialkylation | 6-Phenylazulene | Cationic iron complex 6 (excess) | 1,3 | Di-substituted product 18 /18' | 83 | [8] |
| V-H type Arylation | Azulene | 5-Chloro-2-indolinone, Tf₂O | 1 | 1-(5-chloroindol-2-yl)azulene | 91 | [13] |
| V-H type Arylation | Azulene | 6-Chloro-2-indolinone, Tf₂O | 1 | 1-(6-chloroindol-2-yl)azulene | 89 |[13] |
Table 2: Nucleophilic Substitution Reactions
| Reaction | Azulene Derivative | Nucleophile / Reagents | Position(s) | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| VNS | Azulene | ClCH₂SO₂NMe₂ | 4 and 6 | 4- and 6-substituted | 18 and 22 | [10] |
| VNS | Azulene | 4-ClC₆H₄OCH₂CN | 4 and 6 | 4- and 6-substituted | 21 and 39 | [10] |
| VNS | 1-Cyanoazulene | ClCH₂SO₂NMe₂ | 4 and 6 | 4- and 6-substituted | 35 and 35 | [10] |
| VNS | Diethyl azulene-1,3-dicarboxylate | ClCH₂SO₂NMe₂ | 6 | 6-substituted | 82 | [10] |
| VNS Hydroxylation | Azulenes with EWG | t-BuOOH, KOBut | 6 | 6-Hydroxyazulene | Good | [5][10] |
| SNAr | 6-Bromo-1,3-dicarboxyazulene | Various amines | 6 | 6-Aminoazulene derivatives | Good to moderate |[5] |
Experimental Protocols
The following sections provide generalized, detailed methodologies for key reactions discussed in this guide. Note: These are illustrative protocols. All procedures should be performed by trained personnel with appropriate safety precautions, including the use of an inert atmosphere for moisture-sensitive reagents.
Protocol for Vilsmeier-Haack Formylation of Azulene
This procedure describes the introduction of a formyl group at the C1 position of an electron-rich azulene.
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. A thick, white precipitate of the Vilsmeier reagent ((Chloromethylene)dimethyliminium chloride) will form.[1][5] Allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction: Dissolve the azulene substrate in an anhydrous solvent (e.g., DMF or CH₂Cl₂) and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can range from a few hours to overnight, depending on the substrate's reactivity.[5]
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate (B1210297) or sodium bicarbonate until the pH is neutral.[5]
-
Extraction: Dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to yield the 1-formylazulene.[5]
Protocol for Vicarious Nucleophilic Substitution (VNS) of Azulene
This procedure outlines the introduction of a substituent at the C6 position using a carbanion with a leaving group, such as chloromethyl phenyl sulfone.
-
Reaction Setup: Add the azulene derivative and the carbanion precursor (e.g., chloromethyl phenyl sulfone) to an oven-dried flask equipped with a magnetic stir bar under an inert atmosphere.[12]
-
Solvent and Base: Add an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or a mixture of liquid ammonia (B1221849) and THF.[10] Cool the mixture to the required temperature (e.g., -78 °C for liquid ammonia).
-
Carbanion Formation: Add a strong base (typically >2 equivalents), such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH), portion-wise to the solution. The base deprotonates the active methylene (B1212753) compound to form the reactive carbanion.[12]
-
Reaction: The carbanion attacks the azulene ring, forming a colored σ-adduct. The mixture is stirred at low temperature for a specified time.
-
Elimination: The second equivalent of base facilitates the β-elimination of the leaving group (e.g., HCl), which restores aromaticity.[12]
-
Quenching and Workup: After the reaction is deemed complete by TLC, quench it by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at low temperature.
-
Extraction and Purification: Allow the mixture to warm to room temperature, add water, and extract with an appropriate organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated. The final product is purified via column chromatography.
Protocol for Addition of an Organolithium Reagent
This protocol describes the nucleophilic addition of an organolithium reagent (e.g., methyllithium) to the seven-membered ring of an azulene derivative.
-
Reaction Setup: The reaction must be conducted under strictly anhydrous and inert conditions. A flame-dried Schlenk flask is charged with the azulene substrate and dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Cooling: Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath) to control the exothermic reaction.
-
Nucleophilic Addition: Add the organolithium reagent (e.g., MeLi in ether) dropwise via syringe to the stirred solution. The reaction mixture will often change color upon formation of the anionic Meisenheimer-type intermediate.[5] Stir for 1-2 hours at low temperature.
-
Oxidation/Aromatization: To obtain the substituted azulene, the intermediate complex must be aromatized. This is typically achieved by adding an oxidizing agent, such as chloranil (B122849) or DDQ, to the reaction mixture.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic phases with brine, and dry over Na₂SO₄.
-
Purification: After removing the solvent in vacuo, the crude product is purified by column chromatography to isolate the alkylated azulene.
References
- 1. jk-sci.com [jk-sci.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Vilsmeier-Haack Reaction - NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Azulene Functionalization by Iron-Mediated Addition to a Cyclohexadiene Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. sciforum.net [sciforum.net]
- 10. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 11. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 12. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
understanding the color of azulene and its derivatives
An In-depth Technical Guide to the Color of Azulene (B44059) and Its Derivatives
Introduction
Azulene is a non-benzenoid aromatic hydrocarbon, an isomer of the colorless naphthalene (B1677914), renowned for its striking deep blue color.[1] This unique property, stemming from its unconventional electronic structure, has captivated chemists for over a century.[2] Composed of a fused five-membered and seven-membered ring system, azulene is a non-alternant hydrocarbon, a classification that distinguishes it from isomers like naphthalene and is fundamental to its optical properties.[3] The inherent polarization, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient, results in a significant dipole moment and a small Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap.[3][4] This guide provides a detailed exploration of the electronic origins of azulene's color, the influence of chemical modifications on its absorption properties, and the experimental protocols for its synthesis and characterization.
The Origin of Azulene's Color: An Electronic Perspective
The distinct blue color of azulene arises from its electronic transitions, which are significantly different from those of its alternant hydrocarbon isomer, naphthalene.[3] The key to this difference lies in the spatial distribution of its frontier molecular orbitals.
HOMO-LUMO Transition and Visible Light Absorption
Unlike naphthalene, where the electron distribution is similar between the HOMO and LUMO, azulene's HOMO has high electron density at the odd-numbered carbon atoms (1, 3, 5, 7), while the LUMO has high electron density at the even-numbered carbons (2, 4, 6, 8).[5] This spatial separation of the orbitals leads to a smaller repulsive energy in the first singlet excited state (S1).[6] The consequence is a remarkably small HOMO-LUMO energy gap, which allows the molecule to absorb light in the visible region of the electromagnetic spectrum.[4]
This absorption, corresponding to the S₀→S₁ electronic transition, occurs at approximately 580-620 nm.[5][7] Because this wavelength range corresponds to yellow-orange light, the transmitted light appears as the complementary color, which is a deep blue.
Anomalous Fluorescence: A Violation of Kasha's Rule
Azulene is also famous for its unusual fluorescence behavior. Most molecules fluoresce from their lowest excited singlet state (S₁), a principle known as Kasha's rule. Azulene, however, predominantly fluoresces from its second excited singlet state (S₂), a phenomenon termed anti-Kasha fluorescence.[4] The S₀→S₂ transition is more intense and occurs in the ultraviolet region (around 340-350 nm).[7] The large energy gap between the S₂ and S₁ states hinders the typically rapid internal conversion, allowing for the less probable S₂→S₀ radiative decay to occur.[8]
Tuning the Color: The Effect of Substituents
The color of azulene can be systematically modified by introducing functional groups onto its bicyclic core. The nature and position of these substituents alter the energy levels of the frontier molecular orbitals, thereby changing the wavelength of maximum absorption (λmax).
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects depending on their point of attachment.
-
Positions 1 and 3: These positions have large coefficients in the HOMO.
-
EWGs (e.g., -CHO, -Br) at these positions stabilize the HOMO, increasing the HOMO-LUMO gap and causing a hypsochromic (blue) shift.[9]
-
EDGs (e.g., -OH, -NH₂) at these positions destabilize the HOMO, decreasing the HOMO-LUMO gap and causing a bathochromic (red) shift.
-
-
Positions 2, 4, and 6: These positions have large coefficients in the LUMO.
-
EWGs at these positions stabilize the LUMO, causing a bathochromic shift.
-
EDGs (e.g., diphenylamino groups) at the 2- and 6-positions can raise the HOMO energy level sufficiently to invert the order of molecular orbitals, leading to a strongly allowed HOMO-LUMO transition and a dramatic increase in absorption intensity.[5]
-
Quantitative Absorption Data
The following table summarizes the longest wavelength absorption maxima (λmax) for a series of azulene derivatives, illustrating the impact of various substituents.
| Compound | Substituent(s) | λmax (nm) | Solvent | Reference |
| Azulene | None | ~580 | THF | [5] |
| (E)-3-(Azulen-1-yl)-1-phenylprop-2-en-1-one | 1-Cinnamoyl | 406 | Dichloromethane | [9] |
| (E)-3-(Azulen-1-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 1-(4-Hydroxycinnamoyl) | 438 | Dichloromethane | [9] |
| (E)-1-(Azulen-1-yl)-3-(3-bromoazulen-1-yl)prop-2-en-1-one | 1-Acetyl, 3-Bromo-1-yl-ethenyl | 464 | Dichloromethane | [9] |
| 2,6-bis(diphenylamino)azulene | 2,6-bis(diphenylamino) | 480 | THF | [5] |
| 1,3-Dibromo-2,6-bis(diphenylamino)azulene | 1,3-Dibromo, 2,6-bis(diphenylamino) | 492 | THF | [5] |
| 1,3-Dimethoxy-2,6-bis(diphenylamino)azulene | 1,3-Dimethoxy, 2,6-bis(diphenylamino) | 494 | THF | [5] |
Experimental Protocols
Synthesis of an Azulene Derivative: (E)-3-(Azulen-1-yl)-1-phenylprop-2-en-1-one
This protocol is a representative Claisen-Schmidt condensation for the synthesis of an azulene-containing chalcone.[9]
Materials:
-
Azulene-1-carbaldehyde (B2927733) (10 mmol)
-
Acetophenone (B1666503) (10 mmol)
-
Potassium hydroxide (B78521) (KOH) (10 mmol)
-
Ethanol (B145695) (10 mL)
Procedure:
-
To a stirred solution of azulene-1-carbaldehyde (10 mmol) in ethanol (10 mL), add acetophenone (10 mmol) and solid KOH (10 mmol) after complete dissolution of the aldehyde.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to collect the precipitated product.
-
Wash the solid product with cold ethanol.
-
The resulting green solid can be further purified by recrystallization or column chromatography if necessary.
Characterization by UV-Visible Spectroscopy
This protocol outlines the general procedure for obtaining the UV-Vis absorption spectrum of an organic compound.[1][10]
Instrumentation & Materials:
-
Dual-beam UV-Visible spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., dichloromethane, THF, ethanol)
-
Azulene derivative sample
Procedure:
-
Instrument Warm-up: Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up for at least 20-30 minutes to ensure stable output.[11]
-
Sample Preparation:
-
Accurately weigh a small amount of the azulene derivative.
-
Dissolve the sample in a known volume of spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Ensure the concentration is such that the maximum absorbance falls within the optimal range of the instrument (ideally 0.2 - 1.0).[12]
-
-
Measurement:
-
Fill two matched quartz cuvettes with the pure solvent. These are the "blank" or "reference" and the "sample" cuvettes.
-
Place the cuvettes in their respective holders in the spectrophotometer.
-
Run a baseline correction (autozero) with the solvent in both beams. This subtracts the absorbance of the solvent and the cuvettes from subsequent measurements.[11]
-
Remove the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.
-
Place the sample cuvette back into the spectrophotometer.
-
Scan the desired wavelength range (e.g., 200-800 nm for a full spectrum).
-
-
Data Analysis:
-
The resulting spectrum will be a plot of absorbance versus wavelength.
-
Identify the wavelength of maximum absorbance (λmax).[13] This value is a key characteristic of the compound.
-
Conclusion
The vibrant color of azulene is a direct manifestation of its unique non-alternant aromatic structure, which results in a low-energy S₀→S₁ electronic transition in the visible range. This inherent property can be rationally tuned through chemical functionalization, allowing for the synthesis of a diverse palette of azulene derivatives with colors spanning from green to red. Understanding the relationship between the electronic structure of the azulene core and its absorption properties is crucial for the design of novel chromophores for applications in materials science, sensing, and medicine. The synthetic and analytical protocols provided herein offer a framework for the continued exploration and development of this fascinating class of molecules.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. ej-eng.org [ej-eng.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Design, Synthesis, and Biological Evaluation of New Azulene-Containing Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ej-eng.org [ej-eng.org]
- 11. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 12. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Review of 1-Substituted Azulenes: Synthesis, Properties, and Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Azulene (B44059), a non-benzenoid aromatic hydrocarbon, has garnered significant attention in the scientific community due to its unique electronic properties, vibrant blue color, and diverse biological activities. As an isomer of naphthalene, this bicyclic molecule, composed of a fused five- and seven-membered ring, exhibits a notable dipole moment, rendering the five-membered ring electron-rich and the seven-membered ring electron-poor. This inherent polarity makes the 1- and 3-positions of the five-membered ring particularly susceptible to electrophilic substitution, providing a versatile platform for the synthesis of a wide array of functionalized derivatives. This technical guide provides a comprehensive review of 1-substituted azulenes, focusing on their synthesis, physicochemical properties, and potential therapeutic applications, with a particular emphasis on their anti-inflammatory and anticancer activities.
Synthesis of 1-Substituted Azulenes
The introduction of substituents at the 1-position of the azulene core is predominantly achieved through electrophilic aromatic substitution reactions. The high electron density at the C1 and C3 positions makes these sites highly reactive towards electrophiles.
Electrophilic Acylation: Friedel-Crafts Reaction
A common and effective method for introducing an acyl group at the 1-position of azulene is the Friedel-Crafts acylation. This reaction typically involves the use of an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, due to the high reactivity of azulene, milder conditions are often sufficient. For instance, the acylation of azulene can be carried out using acetic anhydride with a catalytic amount of phosphoric acid.
Experimental Protocol: Synthesis of 1-Acetylazulene (B8715929)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve azulene (1.0 eq) in a suitable solvent such as dichloromethane (B109758).
-
Addition of Reagents: To this solution, add acetic anhydride (1.2 eq).
-
Catalyst Addition: Carefully add a catalytic amount of 85% phosphoric acid to the reaction mixture. The mixture will typically warm up and darken in color.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice water. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield 1-acetylazulene as a colored solid.
Electrophilic Formylation: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group onto electron-rich aromatic rings, including azulene. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 1-Formylazulene
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add phosphorus oxychloride (1.5 eq) to N,N-dimethylformamide (a large excess, serving as both reagent and solvent). Stir the mixture for a short period to allow for the formation of the Vilsmeier reagent.
-
Addition of Azulene: Dissolve azulene (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Hydrolysis: Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the mixture with a solution of sodium acetate or sodium hydroxide. Extract the product with an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 1-formylazulene via column chromatography on silica gel.
A general workflow for the synthesis and purification of 1-substituted azulenes is depicted below.
Physicochemical Properties
The introduction of a substituent at the 1-position of the azulene nucleus significantly influences its physicochemical properties, including its spectroscopic characteristics.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra of 1-substituted azulenes provide valuable information about the electronic environment of the azulene core. The chemical shifts of the protons and carbons are sensitive to the nature of the substituent at the 1-position.
| Substituent (at C1) | ¹H NMR (δ, ppm) - H2 | ¹H NMR (δ, ppm) - H3 | ¹³C NMR (δ, ppm) - C1 | ¹³C NMR (δ, ppm) - C2 | ¹³C NMR (δ, ppm) - C3 | Reference |
| -H | 7.59 | 7.18 | 137.3 | 122.7 | 137.3 | [1] |
| -CHO | 8.35 | 7.89 | 145.2 | 120.8 | 140.5 | [1] |
| -COCH₃ | 8.16 | 7.75 | 143.9 | 119.8 | 139.7 | [1] |
| -NO₂ | 8.32 | 7.92 | 148.1 | 120.5 | 139.9 | [1] |
Table 1: Selected ¹H and ¹³C NMR Chemical Shifts of 1-Substituted Azulenes in CDCl₃.
UV-Vis Spectroscopy
Azulene is renowned for its intense blue color, which arises from an S₀→S₁ electronic transition in the visible region of the electromagnetic spectrum. Substitution at the 1-position can cause a bathochromic (red) or hypsochromic (blue) shift of this absorption band, depending on the electronic nature of the substituent.
| Substituent (at C1) | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| -H | Hexane | 580 | 345 | [1] |
| -CHO | Cyclohexane | 600 | 360 | [1] |
| -COCH₃ | Cyclohexane | 585 | 355 | [1] |
| -NO₂ | Cyclohexane | 610 | 370 | [1] |
Table 2: UV-Vis Absorption Data for the Longest Wavelength Band of 1-Substituted Azulenes.
Biological Activities and Applications
1-Substituted azulenes have emerged as promising scaffolds in drug discovery, exhibiting a range of biological activities, most notably anti-inflammatory and anticancer effects.
Anti-inflammatory Activity
Certain 1-substituted azulene derivatives, particularly guaiazulene (B129963) (1,4-dimethyl-7-isopropylazulene) and its derivatives, have demonstrated significant anti-inflammatory properties.[2][3] The mechanism of action is believed to involve the inhibition of pro-inflammatory signaling pathways.
Guaiazulene has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] Furthermore, it can modulate the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[2][3] This inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins.[2] The anti-inflammatory effects of some azulene derivatives are thought to be mediated through the modulation of the NF-κB signaling pathway.
| Compound | Activity | IC₅₀ (µM) | Cell Line/Assay | Reference |
| Guaiazulene | Inhibition of IL-6 production | ~10-50 | TNF-α stimulated HaCaT cells | [4] |
| Guaiazulene | Inhibition of IL-8 production | ~10-50 | TNF-α stimulated HaCaT cells | [4] |
| Azulene-chalcone derivative | Inhibition of inflammatory cell migration | - | Zebrafish model | [5] |
Table 3: Anti-inflammatory Activity of Selected Azulene Derivatives.
Anticancer Activity
A growing body of evidence suggests that 1-substituted azulenes possess potent anticancer properties. Various derivatives have been synthesized and evaluated for their cytotoxicity against a range of cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1-substituted azulene derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
The anticancer mechanism of some azulene derivatives involves the induction of apoptosis (programmed cell death), which can be assessed by methods such as western blotting for the cleavage of PARP and caspase-3.[6]
| Compound Type | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| N-Propylguaiazulenecarboxamide | Ca9-22 (Oral Squamous Cell Carcinoma) | ~10-20 | [6] |
| N-Propylguaiazulenecarboxamide | HSC-2 (Oral Squamous Cell Carcinoma) | ~10-20 | [6] |
| Azulene-chalcone derivative | MCF-7 (Breast Cancer) | Varies | [7][8] |
| Azulene-chalcone derivative | A549 (Lung Cancer) | Varies | [7] |
Table 4: Anticancer Activity of Selected 1-Substituted Azulene Derivatives.
The general workflow for evaluating the anticancer activity of these compounds is outlined below.
Conclusion
1-Substituted azulenes represent a fascinating and promising class of compounds with a rich chemistry and a broad spectrum of biological activities. The ease of functionalization at the 1-position through established synthetic methodologies like the Friedel-Crafts and Vilsmeier-Haack reactions allows for the generation of diverse libraries of derivatives. The unique physicochemical properties of these compounds, particularly their spectroscopic signatures, are highly sensitive to the nature of the C1-substituent. The demonstrated anti-inflammatory and anticancer activities, coupled with an increasing understanding of their mechanisms of action, position 1-substituted azulenes as valuable scaffolds for the development of novel therapeutic agents. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives is warranted to fully realize their therapeutic potential.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. What is the mechanism of Guaiazulene? [synapse.patsnap.com]
- 3. What is Guaiazulene used for? [synapse.patsnap.com]
- 4. In vitro Biological Activities of Azulene, Guaiazulene, and Sodium Guaiazulene Sulfonate and Its Application to Formulations through PEG-PCL Micelles | Rigeo [rigeo.org]
- 5. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Anti-tumor Activity of Azulene Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Chlorinated aromatic compounds, a broad class of chemicals characterized by a chlorine atom attached to an aromatic ring, are utilized in a variety of industrial and research applications. However, their inherent toxicity and persistence in the environment necessitate stringent safety and handling protocols. This guide provides an in-depth overview of the essential precautions, quantitative toxicological data, and emergency procedures required for the safe management of these compounds in a laboratory setting.
Toxicological Properties and Exposure Limits
Chlorinated aromatic compounds exert their toxic effects through various mechanisms, with many acting as agonists of the Aryl Hydrocarbon Receptor (AhR), leading to downstream gene expression changes and cellular damage.[1][2][3] The toxicity of these compounds can vary significantly based on the degree and position of chlorination.
For researchers and professionals working with these substances, it is critical to be aware of the established occupational exposure limits. These limits are set by various regulatory bodies to protect workers from the harmful effects of chemical exposure.
Table 1: Occupational Exposure Limits for Selected Chlorinated Aromatic Compounds
| Compound | OSHA PEL (TWA) | NIOSH REL (TWA) | ACGIH TLV (TWA) | NIOSH IDLH |
| Chlorine | 1 ppm (C) | 0.5 ppm (C, 15 min)[4] | 0.1 ppm[5] | 10 ppm[4] |
| Chlorinated camphene | 0.5 mg/m³ [skin][6] | Potential occupational carcinogen[6] | 0.5 mg/m³ [skin][6] | 200 mg/m³[6] |
| Chlorobenzene | 75 ppm | 50 ppm | 10 ppm | 1000 ppm |
| Dichlorobenzene (o-, p- isomers) | 50 ppm (C) | 50 ppm (C) | 10 ppm | 200 ppm |
| Polychlorinated biphenyls (PCBs) | 1 mg/m³ [skin] | 0.001 mg/m³ | 0.5 mg/m³ (chlorodiphenyl, 42% chlorine) [skin] | 5 mg/m³ |
Sources: OSHA Tables Z-1 and Z-2[7][8][9], NIOSH Pocket Guide to Chemical Hazards[4][6][10], ACGIH® TLVs® and BEIs®[5][11][12][13][14]. (C) = Ceiling limit.
Table 2: Acute Toxicity Data for Selected Chlorinated Aromatic Compounds
| Compound | LD50 (Oral, Rat) |
| Bromobenzene | 2383 mg/kg[15] |
| Aniline | 250 mg/kg[15] |
Note: LD50 values are a measure of acute toxicity and should be used for relative comparison. The absence of a value does not indicate a lack of toxicity.[15]
Table 3: Vapor Pressure of Selected Chlorinated Aromatic Compounds
| Compound | Vapor Pressure at 25°C (Pa) |
| Chlorinated catechols | 0.02 - 1[16] |
| Chloroform | 25,900[17] |
The vapor pressure of these compounds influences their potential for inhalation exposure. Compounds with higher vapor pressures volatilize more readily.[16][18][19][20]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
A primary mechanism of toxicity for many chlorinated aromatic compounds, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated biphenyls (PCBs), is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2][3][21][22] The following diagram illustrates the canonical AhR signaling pathway.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling chlorinated aromatic compounds is essential to minimize exposure. The following workflow outlines the key steps for safe handling in a laboratory environment.
Personal Protective Equipment (PPE) is the last line of defense and must be selected based on the specific compound and potential for exposure.
-
Hand Protection: Chemically resistant gloves are mandatory. The choice of glove material is critical and should be based on the specific chlorinated aromatic compound being handled. Consult glove manufacturer's chemical resistance guides for appropriate materials (e.g., Viton®, butyl rubber, or laminate films).
-
Eye and Face Protection: Chemical splash goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashes or splattering.
-
Skin and Body Protection: A lab coat should be worn and buttoned. For larger quantities or operations with a higher risk of splashing, chemical-resistant aprons or coveralls may be necessary.
-
Respiratory Protection: Work with chlorinated aromatic compounds should always be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for exposure above the occupational exposure limits, appropriate respiratory protection, as determined by a qualified safety professional, is required.
Storage and Disposal
Proper storage and disposal are crucial to prevent accidental release and environmental contamination.
-
Storage: Store chlorinated aromatic compounds in tightly sealed, properly labeled containers in a well-ventilated, designated area. They should be stored away from incompatible materials, such as strong oxidizing agents.
-
Disposal: All waste containing chlorinated aromatic compounds must be treated as hazardous waste. Dispose of contaminated materials, including empty containers, gloves, and absorbent materials, in designated, labeled hazardous waste containers in accordance with institutional and regulatory guidelines.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Spill Cleanup:
-
Evacuate: Immediately evacuate the area if the spill is large, volatile, or in a poorly ventilated space.
-
Alert: Notify colleagues and the institutional safety office.
-
Contain: If safe to do so, contain the spill using appropriate absorbent materials (e.g., vermiculite, sand, or commercial spill kits). Do not use combustible materials like paper towels for large spills.[23]
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill, working from the outside in.
-
Dispose: Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Experimental Protocols: General Considerations for Toxicity Testing
Detailed experimental protocols for assessing the toxicity of chlorinated aromatic compounds are highly specific to the research question and model system. However, the following general principles apply:
-
Dose-Response Assessment: Toxicity is typically evaluated by establishing a dose-response relationship, where the effect on a biological system is measured across a range of concentrations of the test compound.[24] This allows for the determination of key toxicological endpoints such as the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population).[25]
-
In Vitro and In Vivo Models: A variety of cell lines (e.g., hepatocytes, keratinocytes) and animal models (e.g., rodents, zebrafish) are used to study the mechanisms of toxicity.[21][26]
-
Analytical Chemistry: Accurate quantification of the chlorinated aromatic compound in the experimental system is crucial. Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed for this purpose.[27][28][29]
Disclaimer: This guide is intended to provide general information and should not be considered a substitute for compound-specific safety data sheets (SDS), institutional safety protocols, and professional judgment. Always consult the SDS and your institution's environmental health and safety office before working with any hazardous chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl hydrocarbon receptor-mediated effects of chlorinated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorine - IDLH | NIOSH | CDC [cdc.gov]
- 5. CHLORINE - ACGIH [acgih.org]
- 6. restoredcdc.org [restoredcdc.org]
- 7. osha.gov [osha.gov]
- 8. osha.gov [osha.gov]
- 9. eCFR :: 29 CFR 1910.1000 -- Air contaminants. [ecfr.gov]
- 10. Immediately Dangerous to Life or Health | NIOSH | CDC [cdc.gov]
- 11. hse-me.ir [hse-me.ir]
- 12. TLV Chemical Substances Introduction - ACGIH [acgih.org]
- 13. hse-me.ir [hse-me.ir]
- 14. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 15. flinnsci.com [flinnsci.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chloroform - Wikipedia [en.wikipedia.org]
- 18. The effect of halogen hetero-atoms on the vapor pressures and thermodynamics of polycyclic aromatic compounds measured via the Knudsen effusion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. srd.nist.gov [srd.nist.gov]
- 21. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 23. jk-sci.com [jk-sci.com]
- 24. Toxicity of chemicals (Part 1), principles and methods for evaluating the (EHC 6, 1978) [inchem.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes: Synthesis of 1-Chloroazulene from Azulene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene (B44059), a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities. Halogenated azulenes, in particular, serve as versatile intermediates for the synthesis of more complex functionalized molecules through cross-coupling reactions. This document provides detailed protocols for the synthesis of 1-chloroazulene from azulene via electrophilic chlorination. Azulene's five-membered ring is electron-rich and readily undergoes electrophilic substitution, predominantly at the 1 and 3-positions[1][2]. The protocols described herein utilize common chlorinating agents, N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂), to achieve efficient monochlorination.
Chemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Azulene | C₁₀H₈ | 128.17 | Blue crystalline solid |
| This compound | C₁₀H₇Cl | 162.62 | Blue crystalline solid |
Reaction Pathway
The synthesis of this compound from azulene proceeds via an electrophilic aromatic substitution mechanism. A source of electrophilic chlorine (Cl⁺) is generated from the chlorinating agent, which then attacks the electron-rich 1-position of the azulene ring. Subsequent deprotonation restores the aromaticity of the azulene core, yielding the this compound product.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below, utilizing either N-chlorosuccinimide or sulfuryl chloride.
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a mild and effective chlorinating agent for electron-rich aromatic compounds[3][4][5]. This protocol describes the direct chlorination of azulene using NCS in a suitable solvent.
Materials:
-
Azulene
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve azulene (1.0 g, 7.8 mmol) in anhydrous dichloromethane (50 mL) under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.04 g, 7.8 mmol) portion-wise over 15 minutes at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding water (20 mL). Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with hexane to afford this compound as a blue crystalline solid.
Expected Yield: 75-85%
Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a more reactive chlorinating agent and can be used for the efficient chlorination of various aromatic compounds[6][7][8]. Caution should be exercised as it reacts vigorously with water.
Materials:
-
Azulene
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Silica gel for column chromatography
-
Hexane
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve azulene (1.0 g, 7.8 mmol) in anhydrous dichloromethane (50 mL) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of sulfuryl chloride (0.66 mL, 8.2 mmol) in anhydrous dichloromethane (10 mL) dropwise to the stirred azulene solution over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC (hexane/ethyl acetate 9:1). The reaction is typically complete within 1-2 hours.
-
Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL). Separate the organic layer, wash with water (20 mL) and brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the solution in vacuo. Purify the residue by column chromatography on silica gel using hexane as the eluent to yield this compound.
Expected Yield: 80-90%
Data Presentation
| Protocol | Chlorinating Agent | Molar Ratio (Azulene:Reagent) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | N-Chlorosuccinimide | 1:1 | Dichloromethane | 2-4 | Room Temp. | 75-85 |
| 2 | Sulfuryl Chloride | 1:1.05 | Dichloromethane | 1-2 | 0 | 80-90 |
Workflow Diagram
Caption: Experimental workflows for the synthesis of this compound.
Safety Precautions
-
Both N-chlorosuccinimide and sulfuryl chloride are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Sulfuryl chloride reacts violently with water and releases toxic gases (HCl and SO₂). All reactions should be performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
Conclusion
The direct electrophilic chlorination of azulene provides a straightforward and efficient route to this compound. Both N-chlorosuccinimide and sulfuryl chloride are effective reagents for this transformation, with the choice of reagent depending on the desired reactivity and reaction conditions. The resulting this compound is a valuable building block for the synthesis of more complex azulene derivatives for various applications in research and development.
References
- 1. Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 1: The Five-Membered Ring [mdpi.com]
- 2. Azulene - Wikipedia [en.wikipedia.org]
- 3. Chlorination - Common Conditions [commonorganicchemistry.com]
- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 5. Synthesis of Azobenzenes Using N-Chlorosuccinimide and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [organic-chemistry.org]
- 6. EP2794529A1 - Sulfuryl chloride as chlorinating agent - Google Patents [patents.google.com]
- 7. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 8. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
Application Note & Protocol: Synthesis of 1-Chloroazulene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, detailed experimental protocol for the synthesis of 1-chloroazulene, a key intermediate in the development of novel azulene-based compounds for pharmaceutical and materials science applications. The protocol is based on the established electrophilic chlorination of azulene (B44059) using N-chlorosuccinimide (NCS). This method offers a reliable and straightforward route to the target compound. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and a workflow diagram to ensure clarity and reproducibility in the laboratory setting.
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest due to their unique electronic properties and diverse biological activities. Halogenated azulenes, in particular, serve as versatile building blocks for further functionalization. This compound is a valuable precursor for the synthesis of more complex azulene derivatives through various cross-coupling reactions. The inherent reactivity of the five-membered ring of azulene makes it susceptible to electrophilic substitution, preferentially at the 1 and 3 positions. This protocol details a method for the selective monochlorination of azulene at the 1-position using N-chlorosuccinimide.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocol.
| Parameter | Value | Reference |
| Starting Material (Azulene) | 1.0 g (7.8 mmol) | |
| Reagent (NCS) | 1.04 g (7.8 mmol) | |
| Solvent (CCl₄) | 50 mL | |
| Reaction Time | 1 hour | |
| Expected Yield | ~1.1 g (87%) | **** |
| Melting Point | 37.5-38.5 °C | |
| Appearance | Blue needles |
Experimental Protocol
This protocol is adapted from the method described by Anderson and Gortler in the Journal of the American Chemical Society.
Materials:
-
Azulene
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Hexane (B92381), reagent grade
-
Alumina (B75360) (neutral, activity I)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Chromatography column
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Carbon tetrachloride is a hazardous and carcinogenic solvent. All operations involving CCl₄ must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
N-Chlorosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Handle all chemicals with care and dispose of waste according to institutional guidelines.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 1.0 g (7.8 mmol) of azulene and 50 mL of anhydrous carbon tetrachloride. Stir the mixture until the azulene is completely dissolved, resulting in a deep blue solution.
-
Addition of Reagent: Add 1.04 g (7.8 mmol) of N-chlorosuccinimide to the solution.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After 1 hour, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide (B58015) byproduct.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the carbon tetrachloride. The crude product will be a blue solid.
-
Purification:
-
Prepare a chromatography column with neutral alumina (activity I) using hexane as the eluent.
-
Dissolve the crude product in a minimal amount of hexane and load it onto the column.
-
Elute the column with hexane. The this compound will move down the column as a vibrant blue band.
-
Collect the blue fraction.
-
-
Final Product: Evaporate the solvent from the collected fraction under reduced pressure to yield this compound as blue needles. Dry the product under vacuum. The expected yield is approximately 1.1 g (87%).
-
Characterization: The identity and purity of the product can be confirmed by melting point determination (expected: 37.5-38.5 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Purification of 1-Chloroazulene by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloroazulene is a halogenated derivative of azulene (B44059), an aromatic hydrocarbon with a distinctive blue color. As with many synthetic organic compounds, this compound often requires purification to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a highly effective and widely used technique for the purification of azulene derivatives due to their colored nature, which allows for easy visualization of the separation process.
This document provides a detailed protocol for the purification of this compound using column chromatography. The methodology is based on established procedures for the purification of similar azulene derivatives and is designed to yield a high-purity product.
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound by column chromatography. These values are representative and may vary depending on the scale of the reaction and the purity of the crude material.
| Parameter | Value |
| Crude this compound | |
| Initial Mass | 1.5 g |
| Initial Purity (by TLC) | ~85% |
| Column Chromatography Setup | |
| Stationary Phase | Activated Neutral Alumina (B75360) (70-230 mesh) |
| Mass of Stationary Phase | 75 g |
| Column Diameter | 4 cm |
| Stationary Phase Height | 20 cm |
| Mobile Phase (Eluent) | |
| Initial Eluent | 100% Hexane (B92381) |
| Final Eluent | 2% Ethyl Acetate (B1210297) in Hexane |
| Total Eluent Volume | ~1 L |
| Purified this compound | |
| Final Mass | 1.2 g |
| Yield | 80% |
| Final Purity (by TLC/NMR) | >98% |
| Chromatographic Parameters | |
| Rf of this compound (2% EtOAc/Hexane) | ~0.4 |
| Rf of Impurities | Varies (typically lower or baseline) |
Experimental Protocol
This protocol details the step-by-step procedure for the purification of this compound using column chromatography.
Materials and Equipment
-
Crude this compound
-
Activated Neutral Alumina (70-230 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column (e.g., 50 cm length, 4 cm diameter) with a stopcock
-
Separatory funnel or solvent reservoir
-
Glass wool or cotton
-
Sand (washed)
-
Beakers and Erlenmeyer flasks for fraction collection
-
Thin Layer Chromatography (TLC) plates (alumina or silica (B1680970) gel)
-
TLC developing chamber
-
UV lamp for TLC visualization (if impurities are not colored)
-
Rotary evaporator
Preparation of the Column (Wet Packing Method)
-
Ensure the chromatography column is clean, dry, and vertically clamped to a retort stand.
-
Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer (approx. 1 cm) of sand on top of the glass wool plug.
-
In a separate beaker, prepare a slurry of the activated neutral alumina in hexane (approx. 100 mL of solvent for 75 g of alumina).
-
With the stopcock open, carefully pour the slurry into the column. Use a funnel to avoid spilling.
-
Continuously tap the side of the column gently to ensure even packing of the alumina and to remove any air bubbles.
-
Once all the alumina has been added, allow the solvent to drain until it is just above the level of the stationary phase. Do not let the column run dry.
-
Add another thin layer (approx. 1 cm) of sand on top of the packed alumina to protect the surface from disturbance when adding the eluent.
Sample Loading
-
Dissolve the crude this compound (1.5 g) in a minimal amount of the initial eluent (hexane, approx. 5-10 mL).
-
Carefully add the dissolved sample solution to the top of the column using a pipette. Allow the solution to adsorb onto the top layer of sand.
-
Rinse the flask that contained the sample with a small amount of hexane and add this to the column to ensure all the crude product is transferred.
-
Once the sample has fully entered the stationary phase, carefully add the initial eluent (hexane) to the top of the column.
Elution and Fraction Collection
-
Begin the elution by opening the stopcock and collecting the eluent in fractions (e.g., 20-30 mL per fraction) in labeled test tubes or flasks.
-
The blue band of this compound should be visible moving down the column.
-
Start with 100% hexane as the eluent. This will elute any non-polar impurities.
-
Monitor the separation by observing the movement of the colored band.
-
Once the non-polar impurities have been eluted, gradually increase the polarity of the eluent to elute the this compound. A common gradient is to slowly increase the percentage of ethyl acetate in hexane (e.g., from 0% to 2% ethyl acetate).
-
Collect the blue fractions containing the purified this compound.
Analysis and Product Recovery
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to determine which fractions contain the pure product.
-
Spot the crude mixture, and the collected fractions on a TLC plate. Develop the plate in a suitable solvent system (e.g., 5% ethyl acetate in hexane).
-
Combine the fractions that show a single blue spot corresponding to pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a blue solid or oil.
-
Determine the final mass and calculate the percentage yield. Confirm the purity using appropriate analytical techniques such as NMR spectroscopy.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by column chromatography.
Application Notes and Protocols for the Recrystallization of 1-Chloroazulene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloroazulene is a halogenated derivative of azulene, a bicyclic non-benzenoid aromatic hydrocarbon known for its distinctive blue-violet color. Azulene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities. The purity of these compounds is paramount for reliable experimental results and for the development of potential therapeutic agents. Recrystallization is a fundamental purification technique used to remove impurities from a solid compound, based on the principle of differential solubility in a given solvent or solvent system. This document provides a detailed protocol for the recrystallization of this compound, aimed at achieving high purity.
Data Presentation
The following table summarizes the expected quantitative data from a successful recrystallization of this compound.
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~95% | >99% |
| Yield | N/A | 85-95% |
| Melting Point | 88-90 °C | 91-92 °C |
| Appearance | Dark blue-violet crystalline powder | Deep blue-violet needles |
Experimental Protocols
Materials and Equipment:
-
Crude this compound
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Graduated cylinders
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
High-purity solvents (e.g., heptane, ethanol, ethyl acetate)
-
Rotary evaporator (optional)
Solvent Selection:
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, a non-polar or moderately polar solvent is expected to be effective. A solvent pair system, such as heptane-ethyl acetate, can also be employed for finer control over the crystallization process. Preliminary small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture.
Detailed Recrystallization Protocol:
-
Dissolution:
-
Place 1.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the chosen primary solvent (e.g., 10 mL of heptane) to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Continue to add the solvent portion-wise until the this compound completely dissolves. If a solvent pair is used, dissolve the compound in the more soluble solvent first, then add the less soluble solvent dropwise until turbidity appears, and finally add a few drops of the first solvent to redissolve the precipitate.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
-
-
Analysis:
-
Determine the melting point and purity (e.g., by HPLC or NMR spectroscopy) of the recrystallized this compound to assess the effectiveness of the purification.
-
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 1-Chloroazulene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction offers a versatile method for the synthesis of biaryls, vinylarenes, and polyenes. Its significance has been recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Ei-ichi Negishi, and Richard F. Heck for their work on palladium-catalyzed cross-couplings in organic synthesis.[1][2] The reaction is favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.[1][3]
Azulene (B44059), a non-benzenoid aromatic hydrocarbon, and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties. The functionalization of the azulene core at the 1-position via Suzuki-Miyaura coupling with 1-chloroazulene provides a direct route to a diverse range of 1-arylazulenes. While chloroarenes are often less reactive than their bromo or iodo counterparts, advancements in catalyst systems have made their use in cross-coupling reactions increasingly feasible.[4]
These application notes provide a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids, based on established methodologies for related haloarenes.
Reaction Principle
The Suzuki-Miyaura reaction involves a catalytic cycle that couples an organoboron reagent (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base.[1][2] The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.[2]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Parameter | Typical Range/Examples | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, [Pd(IPr)(cin)Cl] | Catalyst loading typically ranges from 0.5 to 5 mol%.[3] |
| Ligand | PPh₃, P(tBu)₃, SPhos, XPhos, N-heterocyclic carbenes (NHCs) | The choice of ligand is crucial for activating the aryl chloride. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | An inorganic base is generally required for the transmetalation step.[2] |
| Solvent | Toluene, Dioxane, THF, DMF, Ethanol/Water mixtures | Biphasic solvent systems are often effective.[4][5] |
| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | A slight excess (1.1-1.5 equivalents) is commonly used.[3] |
| Temperature | 80-120 °C | Higher temperatures are often necessary for less reactive aryl chlorides. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or GC/LC-MS. |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Degassed water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.02 mmol, 2 mol%) and the ligand (0.04 mmol, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-arylazulene.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The use of readily available and cost-effective aryl chlorides as substrates has been a significant area of research, leading to the development of highly active palladium catalysts. This document provides detailed application notes and experimental protocols for the Suzuki coupling of aryl chlorides, focusing on various classes of palladium catalysts.
The reactivity of aryl chlorides in palladium-catalyzed cross-coupling reactions has historically been a challenge due to the strength of the C-Cl bond. However, the development of bulky, electron-rich phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and palladacycles has revolutionized this field, allowing for the efficient coupling of even unactivated and sterically hindered aryl chlorides under mild conditions.[1][2]
Catalytic Systems for Suzuki Coupling of Aryl Chlorides
Several classes of palladium catalysts have demonstrated high efficacy in the Suzuki coupling of aryl chlorides. The choice of catalyst often depends on the specific substrates, desired reaction conditions, and cost considerations.
Palladium Catalysts with Bulky, Electron-Rich Phosphine Ligands
Ligands such as dialkylbiarylphosphines (e.g., SPhos, XPhos) have proven to be exceptionally effective for the Suzuki coupling of a wide range of aryl chlorides, including those that are unactivated or sterically hindered.[2][3] These ligands promote the oxidative addition of the aryl chloride to the palladium center, a critical step in the catalytic cycle.[2]
Palladium-N-Heterocyclic Carbene (NHC) Complexes
N-Heterocyclic carbenes (NHCs) are strong σ-donating ligands that form stable and highly active palladium complexes.[4][5] These catalysts are often robust and can facilitate the coupling of challenging aryl chloride substrates, sometimes even in aqueous media and at room temperature.[5]
Palladacycles
Palladacycles are pre-catalysts in which the palladium atom is part of a cyclic structure. They offer high stability and can generate highly active catalytic species in situ.[1] Palladacycles have been shown to be effective for the Suzuki coupling of aryl chlorides with high turnover numbers (TONs).
Quantitative Data Summary
The following tables summarize the performance of various palladium catalyst systems for the Suzuki coupling of different aryl chlorides.
| Aryl Chloride | Boronic Acid | Catalyst System | Catalyst Loading (mol %) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | 0.1 | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | >95 | [3] |
| 2-Chlorotoluene | Phenylboronic acid | [Pd(IPr)(cin)Cl] | 0.5 | K₂CO₃ | EtOH/H₂O | 80 | 2 | 92 | [6] |
| 4-Chloroanisole | Phenylboronic acid | Pd/C / (t-Bu)₃PHBF₄ | 1 | K₃PO₄ | Dioxane | 100 | 24 | 98 | [7] |
| 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / o-(di-tert-butylphosphino)biphenyl | 1.0 | KF | THF | RT | 12 | 98 | [8] |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | Palladacycle | 0.01 | K₂CO₃ | Toluene | 80 | 1 | 99 | [1] |
Experimental Protocols
General Protocol for Suzuki Coupling of Aryl Chlorides using a Palladium/Phosphine Ligand System
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol %)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol %)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (e.g., 18 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol for Suzuki Coupling of an Activated Aryl Chloride using a Palladium-NHC Catalyst in Aqueous Media
This protocol is suitable for electron-deficient aryl chlorides and highlights the use of environmentally benign solvents.
Materials:
-
Activated aryl chloride (e.g., 4-chlorobenzonitrile, 1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
[Pd(IPr)(cin)Cl] (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(cinnamyl)palladium(II) chloride, 0.01 mmol, 1 mol %)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Ethanol (B145695) (2 mL)
-
Water (2 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a vial equipped with a magnetic stir bar, combine the activated aryl chloride (1.0 mmol), arylboronic acid (1.1 mmol), [Pd(IPr)(cin)Cl] (0.01 mmol), and potassium carbonate (2.0 mmol).
-
Add ethanol (2 mL) and water (2 mL) to the vial.
-
Seal the vial and stir the mixture at 80 °C for the required time (e.g., 2 hours).
-
Monitor the reaction by TLC or GC/MS until the starting material is consumed.
-
Cool the reaction to room temperature and add 10 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the pure product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An N-heterocyclic carbene-palladium-η3-allyl chloride complex for the Suzuki-Miyaura coupling of aryl halides | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. Suzuki Coupling: Mechanism & Examples - NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions on the Azulene Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene (B44059), a non-benzenoid aromatic hydrocarbon, possesses a unique electronic structure characterized by a dipole moment, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient. This inherent polarity makes the seven-membered ring susceptible to nucleophilic attack, offering a versatile platform for the synthesis of a wide array of functionalized azulene derivatives.[1] Such derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique optoelectronic properties.[2][3] This document provides detailed application notes and protocols for performing nucleophilic substitution reactions on the azulene ring, focusing on two primary mechanisms: Nucleophilic Aromatic Substitution (SNAr) and Vicarious Nucleophilic Substitution (VNS).
General Considerations for Nucleophilic Substitution on Azulene
The reactivity of the azulene core towards nucleophiles is significantly influenced by the substitution pattern on the ring system. The presence of electron-withdrawing groups, particularly on the five-membered ring at positions 1 and 3, enhances the electrophilicity of the seven-membered ring, thereby facilitating nucleophilic attack.[4][5] Common positions for nucleophilic substitution on the azulene ring are C2, C4, C6, and C8.[6] The choice of reaction conditions, including the nucleophile, solvent, and temperature, plays a crucial role in determining the regioselectivity and yield of the substitution.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions on the azulene ring typically involve the displacement of a leaving group, such as a halide, from an activated azulene substrate. The reaction proceeds via a Meisenheimer-like intermediate.
Application Note: Amination of 2-Haloazulenes
The introduction of amino groups onto the azulene scaffold is a valuable transformation for the synthesis of biologically active compounds and advanced materials. The direct amination of 2-haloazulenes can be achieved via an SNAr reaction. The reactivity of the 2-haloazulene is greatly enhanced by the presence of electron-withdrawing groups at the 1 and 3 positions.
Experimental Protocol: Synthesis of 2-Aminoazulene Derivatives
This protocol is adapted from the synthesis of 2,6-diaminoazulenes and can be applied to the mono-amination of 2-haloazulenes.[3]
Materials:
-
2-Haloazulene derivative (e.g., Diethyl 2-chloroazulene-1,3-dicarboxylate)
-
Amine (e.g., pyrrolidine, piperidine, morpholine)
-
Solvent (if necessary, though reactions can often be run neat)
-
Sealed tube
-
Silica (B1680970) gel for chromatography
Procedure:
-
In a sealed tube, combine the 2-haloazulene derivative with an excess of the desired amine.
-
Seal the tube and heat at a temperature ranging from 80 °C to 150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress via TLC.
-
After the reaction is complete, cool the tube to room temperature.
-
If the reaction was performed neat, dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-aminoazulene derivative.
Quantitative Data:
| Starting Material | Amine | Product | Yield (%) | Reference |
| Diethyl 2-chloroazulene-1,3-dicarboxylate | Aniline | Diethyl 2-(phenylamino)azulene-1,3-dicarboxylate | 59% | [7] |
| 2-Amino-6-bromoazulene-1,3-dicarbonitrile | Pyrrolidine | 2-Amino-6-(pyrrolidin-1-yl)azulene-1,3-dicarbonitrile | 94% | [3] |
| 2-Amino-6-bromoazulene-1,3-dicarbonitrile | Piperidine | 2-Amino-6-(piperidin-1-yl)azulene-1,3-dicarbonitrile | 89% | [3] |
| 2-Amino-6-bromoazulene-1,3-dicarbonitrile | Morpholine | 2-Amino-6-morpholinoazulene-1,3-dicarbonitrile | 91% | [3] |
Vicarious Nucleophilic Substitution (VNS) Reactions
VNS is a powerful method for the introduction of substituents onto electron-deficient aromatic rings, proceeding via the addition of a nucleophile bearing a leaving group to a position occupied by hydrogen, followed by base-induced β-elimination.[4]
Application Note: VNS Reactions on the Azulene Ring
The electron-deficient seven-membered ring of azulene is an excellent substrate for VNS reactions. This methodology allows for the direct C-H functionalization at the C4 and C6 positions. The presence of electron-withdrawing groups on the five-membered ring enhances the reactivity of the azulene core in VNS reactions.[5]
Experimental Protocol: General Procedure for VNS with Carbanions
This generalized protocol is based on the reaction of azulene with carbanions of chloromethanesulfonamides and p-chlorophenoxyacetonitrile.[5]
Materials:
-
Azulene or substituted azulene derivative
-
Carbanion precursor (e.g., chloromethyl dimethylsulfonamide, p-chlorophenoxyacetonitrile)
-
Strong base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, liquid ammonia)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the carbanion precursor in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the strong base to generate the carbanion in situ.
-
Add a solution of the azulene derivative in the same anhydrous solvent to the carbanion solution.
-
Allow the reaction to stir at low temperature for a specified time, monitoring the progress by TLC.
-
Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for VNS with Carbanions:
| R¹ | R² | R | X | Y | Yield C-4 (%) | Yield C-6 (%) | Reference |
| H | H | H | Cl | SO₂NMe₂ | 18 | 22 | [8] |
| H | H | i-Pr | Cl | - | - | 19 | [8] |
| H | H | H | 4-ClC₆H₄O | CN | 21 | 39 | [8] |
| CN | H | H | Cl | SO₂NMe₂ | 35 | 35 | [8] |
| COOEt | COOEt | H | Cl | SO₂NMe₂ | - | 82 | [8] |
| PhCO | H | H | Cl | SO₂NMe₂ | 15 | 40 | [8] |
| 10% of the 8-isomer was also obtained.[8] |
Application Note: Hydroxylation of Azulenes via VNS
The introduction of a hydroxyl group at the C6 position of the azulene ring can be achieved selectively using VNS with tert-butyl hydroperoxide. This reaction requires the presence of electron-withdrawing groups on the five-membered ring.[8]
Experimental Protocol: VNS Hydroxylation of Activated Azulenes
This protocol is a general guide based on the literature.[8]
Materials:
-
Azulene derivative with electron-withdrawing groups (e.g., diethyl azulene-1,3-dicarboxylate)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Potassium tert-butoxide (t-BuOK)
-
Liquid ammonia (B1221849)
-
Tetrahydrofuran (THF)
Procedure:
-
In a flask equipped with a dry ice condenser, condense liquid ammonia.
-
Add potassium tert-butoxide to the liquid ammonia with stirring.
-
Slowly add a solution of the azulene derivative in THF.
-
Add tert-butyl hydroperoxide to the reaction mixture.
-
Stir the reaction for a designated period, monitoring by TLC.
-
Quench the reaction by the addition of solid ammonium chloride.
-
Allow the ammonia to evaporate, then add water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Application Note: Amination of Azulenes via VNS
Direct amination of the azulene ring at the C6 position can be accomplished using 4-amino-1,2,4-triazole (B31798) as the aminating agent in a VNS reaction. The reaction should be performed under an oxygen-free atmosphere to prevent competing oxidative nucleophilic substitution of hydrogen. The resulting 6-aminoazulenes can be unstable and are often isolated as their N-acetyl derivatives.[8]
Experimental Protocol: VNS Amination of Azulenes
This is a generalized protocol based on the use of 4-amino-1,2,4-triazole.[8]
Materials:
-
Azulene or substituted azulene derivative
-
4-Amino-1,2,4-triazole
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous solvent (e.g., DMSO or THF)
-
Inert atmosphere apparatus
Procedure:
-
Set up the reaction under a strict inert atmosphere.
-
Dissolve 4-amino-1,2,4-triazole in the anhydrous solvent.
-
Add potassium tert-butoxide to the solution.
-
Add the azulene derivative to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Due to the potential instability of the 6-aminoazulene, it is advisable to proceed with acetylation (e.g., using acetic anhydride (B1165640) and pyridine) before extensive purification.
-
Purify the acetylated product by column chromatography.
Visualizations
References
- 1. Sciencemadness Discussion Board - Synthesis of substituted azulenes - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sciforum.net [sciforum.net]
Application Notes and Protocols: Reaction of 1-Chloroazulene with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the nucleophilic aromatic substitution (SNAr) reaction of 1-chloroazulene with various amine nucleophiles. This reaction is a key method for the synthesis of 1-aminoazulene derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. The protocols are based on established procedures for haloazulenes, adapted for the specific reactivity of the 1-position.
Introduction
Azulene (B44059), a non-benzenoid aromatic hydrocarbon, and its derivatives have garnered considerable interest in the scientific community due to their unique electronic properties and diverse biological activities.[1] Amino-substituted azulenes, in particular, are valuable scaffolds in drug discovery, exhibiting a range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1]
The synthesis of 1-aminoazulenes is most commonly achieved through the nucleophilic substitution of a halogen atom at the C-1 position of the azulene core. The inherent polarity of the azulene ring system, with its electron-deficient seven-membered ring and electron-rich five-membered ring, facilitates nucleophilic attack, particularly when electron-withdrawing groups are present on the ring.[2] This document outlines the reaction of this compound with primary and secondary amines to yield the corresponding 1-aminoazulene derivatives.
Reaction Mechanism and Pathway
The reaction of this compound with amine nucleophiles proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amine attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the chloride ion yields the 1-aminoazulene product.
Caption: General reaction pathway for the SNAr of this compound with an amine.
Quantitative Data Summary
While specific data for the reaction of this compound is limited in the literature, the following table summarizes representative yields for the analogous reaction of diethyl 2-chloroazulene-1,3-dicarboxylate with various amines. The presence of electron-withdrawing ester groups at the 1 and 3 positions in this analogue enhances the reactivity of the C-2 position towards nucleophilic attack. It is anticipated that this compound will exhibit comparable, if not slightly lower, reactivity in the absence of such activating groups.
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | Morpholine | Diethyl 2-(morpholin-4-yl)azulene-1,3-dicarboxylate | 95 |
| 2 | Piperidine | Diethyl 2-(piperidin-1-yl)azulene-1,3-dicarboxylate | 98 |
| 3 | Pyrrolidine | Diethyl 2-(pyrrolidin-1-yl)azulene-1,3-dicarboxylate | 96 |
| 4 | Aniline | Diethyl 2-(phenylamino)azulene-1,3-dicarboxylate | 85 |
| 5 | Benzylamine | Diethyl 2-(benzylamino)azulene-1,3-dicarboxylate | 92 |
Data adapted from the reaction of diethyl 2-chloroazulene-1,3-dicarboxylate.
Experimental Protocols
The following protocols are adapted from established procedures for the amination of haloazulenes and are expected to be effective for the reaction of this compound.
General Protocol for the Reaction of this compound with Secondary Amines
Materials:
-
This compound
-
Appropriate secondary amine (e.g., morpholine, piperidine)
-
Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium carbonate (K2CO3) or other suitable base
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) is added the secondary amine (1.2 mmol) and potassium carbonate (1.5 mmol).
-
The reaction mixture is stirred at 80-100 °C for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (50 mL).
-
The organic layer is washed with water (3 x 20 mL) and brine (20 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-aminoazulene derivative.
Protocol for the Reaction of this compound with Primary Amines
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, benzylamine)
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (B28343) or dioxane
Procedure (Buchwald-Hartwig Amination):
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the primary amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).
-
Add anhydrous toluene (10 mL) and stir the mixture at 100-110 °C for 6-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water (20 mL) and brine (20 mL), and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the 1-(arylamino)- or 1-(alkylamino)azulene product.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-aminoazulene derivatives.
Caption: A typical experimental workflow for the synthesis of 1-aminoazulenes.
Applications in Drug Development
Aminoazulene derivatives are of significant interest to drug development professionals due to their wide range of biological activities. The introduction of an amino group at the 1-position can modulate the electronic and steric properties of the azulene core, leading to enhanced or novel pharmacological profiles.
-
Anti-inflammatory Activity: Certain aminoazulenes have shown potent anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
-
Anticancer Properties: Derivatives of azulene have been investigated for their cytotoxic activity against various cancer cell lines.[1] The amino group can serve as a handle for further functionalization to improve targeting and efficacy.
-
Enzyme Inhibition: The azulene scaffold can be designed to fit into the active sites of specific enzymes, and the amino substituent can form crucial hydrogen bonds or other interactions, leading to potent and selective inhibition.
The synthetic routes described in this document provide a reliable foundation for the generation of libraries of 1-aminoazulene derivatives for screening and lead optimization in drug discovery programs.
Conclusion
The reaction of this compound with amine nucleophiles is a versatile and efficient method for the synthesis of 1-aminoazulene derivatives. The protocols provided, adapted from robust, well-established procedures, offer a clear pathway for researchers to access these valuable compounds. The resulting products have significant potential for applications in medicinal chemistry and materials science, making this a key transformation in the functionalization of the azulene scaffold. Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and purity.
References
Application Notes and Protocols: Synthesis of 1-Aminoazulene Derivatives from 1-Chloroazulene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-aminoazulene derivatives from 1-chloroazulene. Due to the limited specific literature on the direct amination of this compound, this protocol is based on the well-established Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction widely employed for the formation of carbon-nitrogen bonds with aryl halides. The azulene (B44059) nucleus is an electron-rich aromatic system, and this methodology is well-suited for such substrates. The following sections detail the necessary reagents, reaction conditions, and a step-by-step protocol for the synthesis, purification, and characterization of a representative 1-aminoazulene derivative.
Introduction
Azulene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic properties, distinct blue color, and biological activities. The introduction of an amino group at the 1-position of the azulene core can significantly modulate these properties and provide a handle for further functionalization. The synthesis of 1-aminoazulene derivatives can be effectively achieved through the palladium-catalyzed amination of this compound. This method offers a versatile and efficient route to a variety of N-substituted 1-aminoazulenes under relatively mild conditions.
General Reaction Scheme
The overall transformation involves the palladium-catalyzed cross-coupling of this compound with a primary or secondary amine in the presence of a suitable phosphine (B1218219) ligand and a base.
Caption: General reaction for the synthesis of 1-aminoazulene derivatives.
Data Presentation
The following table summarizes the typical reactants, reagents, and conditions for the synthesis of a representative 1-aminoazulene derivative, in this case, 1-morpholinoazulene.
| Parameter | Value |
| Starting Material | This compound |
| Amine | Morpholine (B109124) |
| Palladium Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene (B28343) or Dioxane |
| Reaction Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% (estimated) |
Experimental Protocol: Synthesis of 1-Morpholinoazulene
This protocol details the synthesis of 1-morpholinoazulene as a representative example. The procedure should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Equipment:
-
Schlenk flask or a round-bottom flask with a condenser and a magnetic stirrer
-
Inert gas supply (argon or nitrogen) with a manifold
-
Heating mantle with a temperature controller
-
Syringes and needles for liquid transfer
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) under a counterflow of argon.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (to make a 0.1 M solution with respect to this compound) via syringe.
-
Add morpholine (1.2 equiv) to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate to isolate the desired 1-morpholinoazulene.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
Experimental Workflow:
Caption: Workflow for the synthesis of 1-morpholinoazulene.
Signaling Pathway Analogy (Logical Relationship):
Caption: Logical flow of the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Toluene is a flammable and toxic solvent. Work in a well-ventilated fume hood.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling chemicals.
Conclusion
The described protocol, based on the Buchwald-Hartwig amination, provides a reliable and versatile method for the synthesis of 1-aminoazulene derivatives from this compound. This approach is amenable to a wide range of amines, allowing for the generation of a library of compounds for further investigation in drug discovery and materials science. Researchers should optimize the reaction conditions for each specific substrate to achieve the best results.
Application Notes and Protocols: Synthesis of Novel Organic Materials Using 1-Chloroazulene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel organic materials utilizing 1-chloroazulene as a versatile starting material. The unique electronic and optical properties of the azulene (B44059) core make it an attractive building block for advanced materials in organic electronics and sensing. While the direct polymerization of this compound is not extensively documented, its functionalization through various cross-coupling and nucleophilic substitution reactions opens a vast landscape for the creation of bespoke polymers and functional molecules.
Introduction to this compound in Materials Synthesis
Azulene, a non-benzenoid isomer of naphthalene, possesses a significant dipole moment and a small HOMO-LUMO gap, leading to its characteristic blue color and interesting electronic properties.[1] These attributes are highly desirable in the design of novel organic semiconductors, dyes, and sensors. The presence of a chloro-substituent at the 1-position of the azulene ring provides a reactive handle for a variety of chemical transformations, enabling the incorporation of the azulene moiety into larger conjugated systems.
This document outlines protocols for the functionalization of this compound via palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the introduction of aryl, alkynyl, and amino groups, respectively, at the 1-position of the azulene core. The resulting 1-substituted azulene derivatives can serve as monomers for polymerization or as functional materials in their own right.
Data Presentation: Properties of Azulene-Based Polymers
The following tables summarize key properties of various azulene-containing polymers synthesized from halogenated azulene precursors. This data, gathered from existing literature, provides a benchmark for the expected performance of materials derived from this compound.
| Polymer Type | Connectivity | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Power Conversion Efficiency (PCE) (%) |
| Azulene-Thiophene Copolymer | 1,3-Azulene | - | - | 1.33 | p-type | - | 2.04 |
| Azulene-Thiophene Copolymer | 1,3-Azulene | - | - | 1.38 | p-type | - | - |
| Azulene-Thiophene Copolymer | 4,7-Azulene | - | - | 1.23 | 0.062 | 0.021 | - |
| Poly(thienyl-azulene) | 1,3-Azulene | - | - | 1.62 (neutral), 1.50 (protonated) | - | - | - |
| Azulene Methacrylate Homopolymer | Pendant | - | - | - | - | - | Up to 7.9 (as cathode modification layer) |
Data compiled from various sources.[1][2][3]
Experimental Protocols
The following are detailed, generalized protocols for the functionalization of this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Suzuki Cross-Coupling of this compound with Arylboronic Acids
This protocol describes the synthesis of 1-arylazulenes, which can be used as monomers for polymerization or as building blocks for more complex architectures.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene (B28343) or 1,4-dioxane (B91453) (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixtures).
Protocol 2: Sonogashira Cross-Coupling of this compound with Terminal Alkynes
This protocol outlines the synthesis of 1-alkynylazulenes, which are valuable precursors for conjugated polymers and materials with interesting optical properties.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N) or Diisopropylamine (DIPA) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Add bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 3 mol%) and copper(I) iodide (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous triethylamine (5 mL) and anhydrous THF (5 mL) via syringe.
-
Stir the reaction mixture at room temperature to 60 °C for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (30 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures).
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol describes the synthesis of 1-aminoazulene derivatives, which can be used to tune the electronic properties of azulene-based materials.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-dioxane (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk flask.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (10 mL).
-
Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures).
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the functionalization of this compound.
Caption: Suzuki cross-coupling workflow for the synthesis of 1-arylazulenes.
Caption: Sonogashira cross-coupling workflow for the synthesis of 1-alkynylazulenes.
Caption: Buchwald-Hartwig amination workflow for the synthesis of 1-aminoazulenes.
Logical Relationships in Polymer Synthesis
The functionalized 1-azulene derivatives can subsequently be used as monomers in polymerization reactions to create novel organic materials.
References
- 1. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01459F [pubs.rsc.org]
Application Notes and Protocols for the Photophysical Characterization of 1-Chloroazulene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photophysical characterization of 1-chloroazulene derivatives. Azulene (B44059) and its derivatives are of significant interest due to their unique electronic and photophysical properties, including their characteristic blue color and anomalous fluorescence from the second excited singlet state (S2), a violation of Kasha's rule.[1][2] The introduction of a chloro-substituent at the 1-position can modulate these properties, making a thorough photophysical analysis crucial for potential applications in materials science and drug development.[3]
Representative Photophysical Data of Substituted Azulene Derivatives
The following table summarizes the photophysical properties of selected formylated and fluorinated azulene derivatives in ethanol. This data is intended to serve as a reference point for understanding how substitution can influence the photophysical parameters of the azulene core. It is important to note that these values can be solvent-dependent.[4]
| Compound | λabs (S0→S2) [nm] | λem (S2→S0) [nm] | Φf (S2) | τ (S2) [ns] | kr [107 s-1] | knr [108 s-1] |
| Azulene | 343 | 374 | 0.038 | 1.9 | 2.0 | 5.1 |
| 1,3-Difluoroazulene | 333 | 365 | 0.20 | 10.0 | 2.0 | 0.8 |
| 1-Formylazulene | 370 | 405 | <0.002 | 1.8 | <0.1 | >5.5 |
| 3-Fluoro-1-formylazulene | 385 | 416 | <0.002 | 1.7 | <0.1 | >5.8 |
Note: Data extracted from a study on formylated and fluorinated azulene derivatives; specific data for this compound was not found. Φf is the fluorescence quantum yield, τ is the fluorescence lifetime, kr is the radiative decay rate constant, and knr is the non-radiative decay rate constant.[4]
Experimental Protocols
Detailed methodologies for the key experiments in photophysical characterization are provided below.
Protocol 1: Steady-State UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λabs) corresponding to electronic transitions from the ground state to excited states.
Materials:
-
This compound derivative
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Visible spectrophotometer
Procedure:
-
Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 mM) in the chosen spectroscopic grade solvent.
-
From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected absorption maximum.
-
Fill a quartz cuvette with the solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place the reference and sample cuvettes in the spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).
-
Identify the wavelengths of maximum absorbance (λabs) for the S0→S1 and S0→S2 transitions.
Protocol 2: Steady-State Fluorescence Spectroscopy
Objective: To determine the emission maxima (λem) of the fluorescent species.
Materials:
-
Dilute solution of the this compound derivative (absorbance < 0.1 at the excitation wavelength)
-
Spectroscopic grade solvent
-
Fluorescence cuvettes (1 cm path length)
-
Fluorometer
Procedure:
-
Prepare a dilute solution of the this compound derivative in the chosen solvent, ensuring the absorbance at the intended excitation wavelength is below 0.1 to avoid inner filter effects.
-
Transfer the solution to a fluorescence cuvette.
-
Place the cuvette in the fluorometer.
-
Set the excitation wavelength to the λabs of the S0→S2 transition determined from the absorption spectrum.
-
Record the emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., for an excitation at 340 nm, scan from 350 nm to 700 nm).
-
Identify the wavelength of maximum emission intensity (λem).
Protocol 3: Determination of Fluorescence Quantum Yield (Φf)
Objective: To quantify the efficiency of the fluorescence process using the comparative method.
Materials:
-
Solution of the this compound derivative
-
Solution of a standard with a known quantum yield (e.g., anthracene (B1667546) in ethanol, Φf = 0.27)[4]
-
Spectroscopic grade solvent
-
UV-Visible spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of solutions of both the this compound derivative and the quantum yield standard at different concentrations, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
Measure the absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. Ensure identical experimental conditions (e.g., slit widths).
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φstd * (ms / mstd) * (ηs2 / ηstd2) where Φstd is the quantum yield of the standard, ms (B15284909) and mstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and ηs and ηstd are the refractive indices of the sample and standard solutions (if different solvents are used).
Protocol 4: Time-Resolved Fluorescence Spectroscopy
Objective: To measure the excited-state lifetime (τ) of the fluorescent species.
Materials:
-
Dilute solution of the this compound derivative
-
Spectroscopic grade solvent
-
Time-Correlated Single Photon Counting (TCSPC) spectrometer
-
Pulsed light source (e.g., picosecond laser diode)
Procedure:
-
Prepare a dilute solution of the this compound derivative.
-
Excite the sample with the pulsed light source at the S0→S2 absorption maximum.
-
Collect the fluorescence decay profile at the S2 emission maximum.
-
Record an instrument response function (IRF) using a scattering solution (e.g., Ludox) at the excitation wavelength.
-
Analyze the fluorescence decay data by fitting it to an exponential decay model, deconvoluting the IRF. The decay constant from the fit gives the fluorescence lifetime (τ).
Visualizations
Caption: Experimental workflow for the photophysical characterization of this compound derivatives.
Caption: Jablonski diagram illustrating the photophysical processes in azulene derivatives.
References
1-Chloroazulene: A Versatile Building Block for Medicinal Chemistry
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azulene (B44059), a non-benzenoid aromatic hydrocarbon composed of a fused cyclopentadiene (B3395910) and cycloheptatriene (B165957) ring, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] These activities include anti-inflammatory, antimicrobial, and anticancer properties. The unique electronic structure of the azulene core allows for substitution at various positions, enabling the synthesis of a wide array of derivatives with tailored pharmacological profiles. Among these, 1-chloroazulene stands out as a key synthetic intermediate. The chloro substituent at the 1-position serves as a versatile handle for introducing various functional groups through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, making it an invaluable building block for the construction of novel bioactive molecules.
This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization, along with examples of the biological activities of the resulting compounds.
Synthesis of this compound
The synthesis of this compound can be readily achieved via the electrophilic chlorination of azulene using N-chlorosuccinimide (NCS). The 1- and 3-positions of the azulene nucleus are electron-rich and thus susceptible to electrophilic attack.
Experimental Protocol: Synthesis of this compound
Materials:
-
Azulene
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve azulene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a blue solid.
Derivatization of this compound: A Gateway to Novel Compounds
The chlorine atom at the 1-position of the azulene core is amenable to displacement and cross-coupling reactions, providing access to a diverse range of derivatives.
Nucleophilic Aromatic Substitution (SNAr)
This compound can undergo nucleophilic aromatic substitution with various nucleophiles, such as amines, to yield 1-aminoazulene derivatives. These derivatives are important precursors for the synthesis of more complex heterocyclic systems.
Experimental Protocol: Synthesis of a 1-Aminoazulene Derivative
Materials:
-
This compound
-
A primary or secondary amine (e.g., morpholine)
-
Dimethylformamide (DMF), anhydrous
-
Potassium carbonate (K2CO3)
Procedure:
-
To a sealed tube, add this compound (1.0 eq), the desired amine (1.5 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the corresponding 1-aminoazulene derivative.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
An arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
A suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
-
1,4-Dioxane and water (degassed)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).
-
Add the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
A primary or secondary amine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
A strong base (e.g., sodium tert-butoxide, LHMDS)
-
Toluene or dioxane (anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5-2.0 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Biological Applications of this compound Derivatives
The derivatization of this compound provides access to a wide range of compounds with potential therapeutic applications.
Antimicrobial Activity
Azulene-containing chalcones, which can be synthesized from 1-acetylazulene (B8715929) (accessible from this compound via cross-coupling), have shown promising antimicrobial activity.
| Compound Type | Organism | MIC (mg/mL) |
| Azulene-containing chalcones | Candida parapsilosis | 0.156 - 0.312[3][4] |
Kinase Inhibitory Activity
Azulene-based compounds have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. While specific data for derivatives directly from this compound is limited in the public domain, the general class of azulene derivatives shows potent activity.
| Compound Class | Target Kinase | IC50 (µM) |
| Azulene-based derivatives | FMS-like tyrosine kinase 3 (FLT-3) | Data not publicly specified, but identified as potent inhibitors.[5] |
Signaling Pathways and Workflows
The following diagrams illustrate the synthetic utility of this compound and a potential mechanism of action for its derivatives.
Caption: Synthetic workflow for this compound and its derivatives.
Caption: Postulated kinase inhibition pathway for azulene derivatives.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its straightforward synthesis and the reactivity of the chloro substituent allow for the efficient construction of diverse molecular scaffolds. The resulting azulene derivatives have demonstrated significant potential as antimicrobial agents and kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemical space of azulene-based compounds in the pursuit of novel therapeutics.
References
- 1. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of New Azulene-Containing Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Scalable Synthesis of 1-Chloroazulene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-chloroazulene, designed for scalability from laboratory to pilot-plant production. The protocol is based on the direct chlorination of azulene (B44059) using N-chlorosuccinimide (NCS) as a mild and selective chlorinating agent. While direct chlorination of azulene can present challenges in regioselectivity, this protocol outlines conditions that favor the formation of the 1-chloro isomer. It also includes comprehensive safety precautions, a detailed purification procedure, and data presentation for tracking reaction progress and purity.
Introduction
Azulene and its halogenated derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities. This compound, in particular, serves as a key intermediate for the synthesis of more complex azulene-containing molecules. The protocol described herein aims to provide a reliable and scalable method for its preparation, addressing the common challenges of regioselectivity and purification.
Data Presentation
For effective tracking and optimization of the synthesis at different scales, all quantitative data should be meticulously recorded. The following tables provide a template for data collection.
Table 1: Reagent Quantities for Different Synthesis Scales
| Reagent/Solvent | Molecular Weight ( g/mol ) | Small Scale (1 g Azulene) | Medium Scale (10 g Azulene) | Large Scale (100 g Azulene) |
| Azulene | 128.17 | 1.00 g (7.80 mmol) | 10.0 g (78.0 mmol) | 100 g (780 mmol) |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.04 g (7.80 mmol) | 10.4 g (78.0 mmol) | 104 g (780 mmol) |
| Dichloromethane (B109758) (DCM) | 84.93 | 50 mL | 500 mL | 5 L |
| Hexane (B92381) | 86.18 | As needed for chromatography | As needed for chromatography | As needed for chromatography |
| Silica (B1680970) Gel (for chromatography) | - | ~50 g | ~500 g | ~5 kg |
Table 2: Reaction Monitoring and Yield Data
| Scale | Reaction Time (hours) | Conversion of Azulene (%) | Yield of this compound (%) | Purity by HPLC (%) |
| Small Scale | ||||
| Medium Scale | ||||
| Large Scale |
Experimental Protocol
Materials and Equipment
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Azulene (99%+)
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N-Chlorosuccinimide (NCS) (98%+)
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Dichloromethane (DCM), anhydrous
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Hexane, technical grade for chromatography
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Silica gel (230-400 mesh)
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Round-bottom flasks of appropriate sizes
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Magnetic stirrer and stir bars
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Ice bath
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Rotary evaporator
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Glass chromatography column
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Thin-layer chromatography (TLC) plates (silica gel 60 F254)
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High-performance liquid chromatography (HPLC) system for purity analysis
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Standard laboratory glassware and personal protective equipment (PPE)
Safety Precautions
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Azulene: While not highly toxic, it can cause skin and eye irritation. Handle with gloves and safety glasses.
-
N-Chlorosuccinimide (NCS): Corrosive and an oxidizing agent. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE, including gloves, lab coat, and safety goggles. Avoid inhalation of dust.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Work in a well-ventilated fume hood. Avoid skin contact and inhalation.
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Hexane: Flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use in a well-ventilated area.
Reaction Setup and Procedure
-
Preparation: In a clean, dry round-bottom flask of an appropriate size, dissolve azulene in anhydrous dichloromethane (DCM). The recommended concentration is approximately 20 mg/mL.
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Cooling: Place the flask in an ice bath and stir the solution for 15-20 minutes to bring the temperature down to 0°C.
-
Addition of NCS: In a separate container, weigh out one equivalent of N-chlorosuccinimide (NCS). Add the solid NCS portion-wise to the cold, stirring solution of azulene over a period of 15-30 minutes. Adding NCS in portions helps to control the reaction temperature and minimize the formation of dichlorinated byproducts.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/DCM solvent system (e.g., 9:1). The reaction is typically complete within 1-2 hours. The spot corresponding to azulene (blue) should diminish and a new, less polar spot corresponding to this compound should appear.
-
Quenching: Once the reaction is complete, as indicated by TLC, quench the reaction by adding an equal volume of cold water.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be a dark blue solid or oil.
Purification Protocol
-
Column Chromatography: Purify the crude product by column chromatography on silica gel.
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Packing: Prepare a slurry of silica gel in hexane and pack the column.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
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Elution: Elute the column with hexane. This compound is less polar than azulene and will elute first. Unreacted azulene and any polar impurities will remain on the column.
-
-
Fraction Collection: Collect the fractions containing the pure this compound (typically a blue-colored band).
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield pure this compound as a blue crystalline solid.
-
Purity Analysis: Determine the purity of the final product by HPLC.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloroazulene
Welcome to the technical support center for the synthesis of 1-chloroazulene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the electrophilic chlorination of azulene (B44059).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Azulene | 1. Inactive Chlorinating Agent: N-Chlorosuccinimide (NCS) may have degraded due to improper storage (exposure to moisture or light).2. Insufficient Activation: The electrophilicity of the chlorinating agent may be too low under the current reaction conditions.3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a fresh, high-purity batch of NCS. Store NCS in a desiccator, protected from light.2. Consider the use of a protic solvent like acetic acid or the addition of a catalytic amount of a Lewis acid to increase the electrophilicity of the chlorine source.3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-chlorination: The reaction conditions favor the formation of 1,3-dichloroazulene and other polychlorinated species.2. Side Reactions: Decomposition of azulene or reaction with solvent impurities. | 1. Carefully control the stoichiometry of NCS. Use a 1:1 molar ratio of azulene to NCS for mono-chlorination. Consider adding the NCS solution dropwise to the azulene solution to maintain a low concentration of the chlorinating agent.2. Use high-purity, dry solvents. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| High Yield of 1,3-Dichloroazulene | 1. Excess NCS: Using more than one equivalent of NCS will favor dichlorination.2. Reaction Time: Prolonged reaction times can lead to the chlorination of the initially formed this compound. | 1. Accurately weigh the reactants and use a slight excess of azulene if mono-substitution is desired.2. Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed or when the desired product concentration is maximized. |
| Difficulty in Product Purification | 1. Similar Polarity of Products: this compound and 1,3-dichloroazulene have very similar polarities, making separation by standard column chromatography challenging.2. Presence of Unreacted NCS and Succinimide: These byproducts can co-elute with the desired product. | 1. Utilize a high-performance liquid chromatography (HPLC) system for better separation. Alternatively, use a long chromatography column with a shallow solvent gradient (e.g., increasing the polarity of the eluent very slowly).2. After the reaction, perform an aqueous workup to remove water-soluble byproducts like succinimide. A wash with a dilute solution of sodium thiosulfate (B1220275) can remove any remaining active chlorine species. |
| Product Decomposition | 1. Harsh Reaction Conditions: High temperatures or the presence of strong acids can lead to the degradation of the azulene ring system.2. Exposure to Light or Air: Azulenes can be sensitive to light and air, leading to decomposition. | 1. Use the mildest possible reaction conditions that still afford a reasonable reaction rate. Avoid unnecessarily high temperatures and strong acids.2. Protect the reaction mixture from light by wrapping the flask in aluminum foil. Maintain an inert atmosphere throughout the reaction and purification process. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and direct method is the electrophilic chlorination of azulene. Azulene is an aromatic hydrocarbon that readily undergoes electrophilic substitution, primarily at the 1 and 3 positions of the five-membered ring.
Q2: Which chlorinating agent is recommended for the synthesis of this compound?
A2: N-Chlorosuccinimide (NCS) is a widely used and effective chlorinating agent for this transformation.[1][2] It is a solid that is relatively easy to handle compared to gaseous chlorine and often provides good yields under mild conditions.
Q3: How can I maximize the yield of this compound and minimize the formation of 1,3-dichloroazulene?
A3: To favor the formation of the mono-chlorinated product, it is crucial to control the stoichiometry of the reactants. A molar ratio of 1:1 of azulene to NCS is recommended. Slowly adding the NCS solution to the azulene solution can also help to maintain a low concentration of the chlorinating agent, thus reducing the likelihood of a second chlorination event. Monitoring the reaction progress closely and stopping it once the starting material is consumed is also critical.
Q4: What is the role of the solvent in this reaction?
A4: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are commonly used. Protic solvents, such as acetic acid, can enhance the electrophilicity of the chlorinating agent and may accelerate the reaction.
Q5: How can I effectively separate this compound from 1,3-dichloroazulene?
A5: The separation of these two compounds can be challenging due to their similar polarities. Column chromatography is the standard method for purification. To achieve good separation, a long column with a high surface area stationary phase (silica gel) and a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane) is recommended. A very shallow gradient of the more polar solvent can improve resolution. Preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) may be necessary for obtaining highly pure samples.
Q6: What are the expected spectroscopic signatures of this compound?
A6: this compound is a blue, crystalline solid. In terms of spectroscopy, you would expect to see a characteristic UV-Vis spectrum for the azulene chromophore. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C10H7Cl, approximate mass 162.6 g/mol ) with a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). The 1H NMR spectrum will show signals in the aromatic region, and the integration and splitting patterns will be consistent with a mono-substituted azulene ring.
Experimental Protocols
General Protocol for the Synthesis of this compound using NCS
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Azulene
-
N-Chlorosuccinimide (NCS)
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Dichloromethane (DCM), anhydrous
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Silica (B1680970) gel for column chromatography
-
Hexanes
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Sodium bicarbonate solution, saturated
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Sodium sulfate, anhydrous
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve azulene (1.0 eq) in anhydrous DCM.
-
In a separate flask, dissolve NCS (1.0 eq) in anhydrous DCM.
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Slowly add the NCS solution to the azulene solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexanes/DCM mixture). The reaction is typically complete within a few hours.
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Once the azulene has been consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.
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Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, eluting with hexanes or a hexanes/DCM gradient to separate this compound from any unreacted starting material and 1,3-dichloroazulene.
Visualizations
Below are diagrams illustrating the key concepts in the synthesis of this compound.
Caption: Reaction pathway for the electrophilic chlorination of azulene.
Caption: A logical workflow for troubleshooting this compound synthesis.
References
common side products in the synthesis of 1-Chloroazulene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloroazulene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for the synthesis of this compound is the electrophilic chlorination of azulene (B44059). This is typically achieved using a mild chlorinating agent such as N-chlorosuccinimide (NCS). The reaction takes advantage of the high electron density at the 1 and 3 positions of the azulene core, making it susceptible to electrophilic attack.
Q2: What are the expected common side products in the synthesis of this compound?
A2: Due to the high reactivity of the azulene nucleus towards electrophiles, over-chlorination is a primary concern. The most common side product is 1,3-dichloroazulene . The formation of this di-substituted product occurs because the initial introduction of a chlorine atom at the 1-position does not sufficiently deactivate the ring towards a second electrophilic attack at the vacant and still activated 3-position. Depending on the reaction conditions, trace amounts of other polychlorinated azulenes may also be formed.
Q3: How can I minimize the formation of 1,3-dichloroazulene?
A3: To favor the formation of the mono-chlorinated product, it is crucial to carefully control the stoichiometry of the reagents. Using a slight sub-stoichiometric amount or a 1:1 molar ratio of N-chlorosuccinimide to azulene is recommended. Additionally, controlling the reaction temperature (running the reaction at lower temperatures) and reaction time can help to minimize over-reaction. Slow, portion-wise addition of the chlorinating agent to the azulene solution can also improve selectivity for the mono-substituted product.
Q4: I am having difficulty separating this compound from the reaction mixture. What are the recommended purification techniques?
A4: The separation of this compound from unreacted azulene and the 1,3-dichloroazulene side product can be challenging due to their similar polarities. Column chromatography is the most effective method for purification. A non-polar stationary phase like silica (B1680970) gel with a non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane, is typically employed. Careful fractionation and monitoring by thin-layer chromatography (TLC) are essential to achieve good separation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and significant amount of unreacted azulene. | Insufficient amount of chlorinating agent or incomplete reaction. | Increase the molar ratio of N-chlorosuccinimide slightly (e.g., to 1.05 equivalents). Ensure the reaction is stirred for a sufficient amount of time, monitoring the progress by TLC. |
| High proportion of 1,3-dichloroazulene in the product mixture. | Excess of chlorinating agent or reaction conditions are too harsh (e.g., high temperature, prolonged reaction time). | Reduce the amount of N-chlorosuccinimide to a 1:1 or slightly less than 1:1 molar ratio with azulene. Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature). Add the NCS portion-wise to the azulene solution. |
| Formation of a complex mixture of products that are difficult to identify. | Decomposition of the azulene ring or side reactions. Azulene is sensitive to strong acids and oxidizing conditions. | Ensure the reaction is performed under neutral or slightly basic conditions if possible. Use a purified grade of solvent and reagents to avoid catalytic decomposition. |
| Difficulty in separating this compound from 1,3-dichloroazulene by column chromatography. | Inappropriate eluent system or overloaded column. | Use a long chromatography column to improve separation resolution. Employ a shallow gradient of a more polar solvent in your eluent system (e.g., starting with pure hexanes and gradually adding dichloromethane). Ensure the column is not overloaded with the crude product. |
Quantitative Data on Side Products
The relative amounts of this compound and 1,3-dichloroazulene are highly dependent on the specific reaction conditions. The following table provides a general overview of expected product distribution based on the stoichiometry of N-chlorosuccinimide (NCS) used.
| Molar Equivalents of NCS | Expected % this compound | Expected % 1,3-Dichloroazulene | Expected % Unreacted Azulene |
| 0.9 | ~60-70% | ~10-20% | ~10-20% |
| 1.0 | ~70-80% | ~15-25% | < 5% |
| 1.2 | ~50-60% | ~30-40% | < 2% |
| 2.0 | < 10% | > 80% | < 1% |
Note: These are estimated values and actual results may vary based on reaction temperature, solvent, and reaction time.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example for the synthesis of this compound.
Materials:
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Azulene
-
N-Chlorosuccinimide (NCS)
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Anhydrous Tetrahydrofuran (THF)
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Silica Gel for column chromatography
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Hexanes
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Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve azulene (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Chlorinating Agent: To the stirred solution at room temperature, add N-chlorosuccinimide (1.0 equivalent) portion-wise over 15-20 minutes.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/dichloromethane eluent system. The reaction is typically complete within 1-2 hours.
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Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the dried organic solution under reduced pressure to obtain the crude product. Purify the crude mixture by column chromatography on silica gel using a gradient eluent system starting with pure hexanes and gradually increasing the proportion of dichloromethane.
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Characterization: Collect the fractions containing the desired blue-colored this compound and confirm its identity and purity using standard analytical techniques (NMR, Mass Spectrometry).
Reaction Pathway and Side Product Formation
Caption: Reaction scheme for the synthesis of this compound and the formation of the 1,3-dichloroazulene side product.
troubleshooting failed Suzuki coupling with 1-Chloroazulene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties with the Suzuki-Miyaura cross-coupling of 1-chloroazulene. Given the unique electronic properties and reduced reactivity of this substrate, specific challenges may arise.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing to give the desired product?
A: The Suzuki coupling of this compound is particularly challenging for two main reasons:
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Aryl Chloride Reactivity: The carbon-chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst more difficult.[1]
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Electron-Rich Substrate: this compound is an electron-rich aromatic system. Electron-rich aryl halides generally exhibit lower reactivity in the oxidative addition step compared to their electron-poor counterparts.[1][2]
A failed reaction, characterized by the recovery of starting material, typically points to a catalyst system that is not active enough to facilitate the oxidative addition step under the chosen conditions.
Q2: I'm observing a significant amount of dehalogenated azulene (B44059) instead of my coupled product. What causes this and how can I fix it?
A: The formation of azulene from this compound is a common side reaction known as dehalogenation (or proto-dehalogenation).[2] This occurs when the palladium intermediate reacts with a proton source in the reaction mixture (like water, or from amine or alcohol solvents) instead of the boronic acid derivative.
Troubleshooting Dehalogenation:
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Base Selection: Hydroxide bases in aqueous media can sometimes promote dehalogenation. Consider switching to non-hydroxide bases like potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (B91410) (KF).[2][3]
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Solvent System: While some water is often necessary to dissolve the base and facilitate the reaction, excess water can be detrimental.[2] Try using anhydrous solvents or a biphasic system like toluene/water or dioxane/water with careful control of the water content.[2][4]
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Reaction Temperature: Lowering the temperature, if the reaction still proceeds, can sometimes disfavor the dehalogenation pathway.
Q3: My starting material is consumed, but I only see homocoupling of my boronic acid and/or its decomposition. How do I address this?
A: This issue points towards problems with the boronic acid stability or the transmetalation step.
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Protodeborylation: Boronic acids can be unstable and undergo cleavage (protodeborylation), especially at high temperatures or in the presence of certain bases.[2] This is particularly problematic for some heteroaryl boronic acids.[2]
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Homocoupling: The boronic acid can couple with itself, a reaction that can be promoted by oxygen or certain palladium species.
Solutions:
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Use Boronic Esters: Pinacol (B44631) esters or MIDA boronates are generally more stable than their corresponding boronic acids and are less prone to decomposition and homocoupling.[2]
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Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction to minimize oxygen-induced homocoupling.[5]
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Base Choice: The choice of base is critical for activating the boronic acid for transmetalation.[3] Ensure the base is strong enough and soluble in the reaction medium. The physical form of the base can also be important; a fine powder is often more effective than granules.[5]
Troubleshooting Workflow & Catalyst Selection
If your reaction fails, a systematic approach is crucial. The workflow below outlines a logical progression for troubleshooting.
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
The choice of palladium catalyst and ligand is the most critical parameter for activating aryl chlorides. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are required to promote the difficult oxidative addition step.[1][6][7]
Table 1: Recommended Catalyst Systems for Aryl Chlorides
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Features & Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald Ligands (e.g., XPhos, SPhos) | 1 - 2 | Highly effective for challenging substrates, including electron-rich and sterically hindered aryl chlorides. Commercially available. |
| Pd(OAc)₂ | Bulky Phosphines (e.g., P(t-Bu)₃, PCy₃) | 1 - 3 | Classic, highly active ligands. P(t-Bu)₃ is pyrophoric and must be handled with care. |
| PdCl₂(dppf) | dppf | 2 - 5 | A common, robust pre-catalyst, though may require higher temperatures for aryl chlorides. |
| PEPPSI™-IPr | IPr (NHC Ligand) | 1 - 3 | Air- and moisture-stable pre-catalyst. N-Heterocyclic Carbene (NHC) ligands are excellent for unreactive chlorides.[2] |
Table 2: Common Bases and Solvents for Challenging Couplings
| Base | Solvent System | Comments |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, THF | A versatile and effective base for many challenging couplings. Often provides a good balance of reactivity while minimizing side reactions.[1] |
| Cs₂CO₃ | Dioxane, Toluene, DMF | A strong, soluble base that can be highly effective, particularly under anhydrous or low-water conditions. |
| K₂CO₃ | Dioxane/H₂O, Ethanol/H₂O | A standard, cost-effective base. May require higher temperatures and can sometimes be less effective for chlorides than K₃PO₄.[5] |
| LiOtBu | Dioxane/H₂O | A very strong base, shown to be effective in coupling alkylboronic esters with aryl chlorides.[8] May not be suitable for base-sensitive substrates. |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism helps in diagnosing issues. A failure at any step will halt the cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
Recommended Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound, utilizing a highly active Buchwald catalyst system.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid or pinacol ester (1.5 equiv)
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Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)
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XPhos (0.045 equiv, 4.5 mol%)
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Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
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Anhydrous 1,4-Dioxane
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Degassed Water
Procedure:
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Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid derivative, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
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Catalyst Addition: In a separate vial under an inert atmosphere, weigh the Pd₂(dba)₃ and XPhos ligand. Add anhydrous dioxane via syringe to dissolve the catalyst and ligand.
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Solvent Addition: Add additional anhydrous dioxane to the main reaction flask, followed by the required amount of degassed water (a typical solvent ratio is 10:1 dioxane:water).
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Initiation: Add the catalyst/ligand solution to the stirring reaction mixture via syringe.
-
Heating: Place the flask in a preheated oil bath at 100-110 °C.
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Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding a second portion of the catalyst/ligand solution (an additional 1 mol%).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Forums: Suzuki Reaction troubleshooting [chemicalforums.com]
- 6. Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Low Reactivity of 1-Chloroazulene in Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 1-chloroazulene in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in standard cross-coupling reactions?
A1: The low reactivity of this compound stems from several factors. Similar to other unactivated aryl chlorides, the Carbon-Chlorine (C-Cl) bond is strong and resistant to oxidative addition to the palladium catalyst, which is often the rate-limiting step in the catalytic cycle. Additionally, 1-haloazulenes can be unstable and prone to decomposition or side reactions under harsh reaction conditions. The preparation of pure this compound can also be challenging, as it is often contaminated with the more reactive 1,3-dichloroazulene, leading to complex product mixtures.
Q2: Are there more reactive alternatives to this compound for introducing the azulene (B44059) motif?
A2: Yes, due to the challenges with 1-haloazulenes, more reactive pseudohalides have been developed. For instance, azulenesulfonium salts have been shown to be effective coupling partners in Suzuki-Miyaura reactions, offering higher stability and reactivity compared to their haloazulene counterparts.[1] If direct use of this compound remains problematic, exploring the synthesis and use of such alternatives is a recommended strategy.
Q3: Which phosphine (B1218219) ligands are most effective for activating the C-Cl bond in challenging substrates like this compound?
A3: For unreactive aryl chlorides, bulky and electron-rich monodentate phosphine ligands are generally the most effective. These ligands stabilize the palladium catalyst and promote the difficult oxidative addition step. Ligands such as XPhos, SPhos, and other bulky biaryl phosphines have demonstrated success in couplings of challenging aryl chlorides and are excellent starting points for the optimization of this compound coupling reactions.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no conversion of this compound in a Suzuki-Miyaura reaction.
dot
Figure 1: Troubleshooting workflow for Suzuki-Miyaura coupling of this compound.
Troubleshooting Steps & Recommendations:
| Parameter | Recommendation | Rationale |
| Ligand | Switch from standard phosphine ligands (e.g., PPh₃) to bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. | These ligands are known to facilitate the oxidative addition of unreactive aryl chlorides to the palladium center.[1] |
| Base | If using a weak base (e.g., Na₂CO₃), switch to a stronger base like K₃PO₄, Cs₂CO₃, or K₂CO₃. | A stronger base can accelerate the transmetalation step and the overall catalytic cycle. |
| Solvent | Screen different solvents. Toluene (B28343), 1,4-dioxane (B91453), and DMF are good candidates. For azulene derivatives, DMF has been shown to be effective.[1] | Solvent polarity and coordinating ability can significantly impact catalyst activity and stability. |
| Temperature | Gradually increase the reaction temperature, typically in the range of 80-120 °C. | Higher temperatures can provide the necessary activation energy for the C-Cl bond cleavage. |
| Catalyst Loading | Increase the palladium catalyst loading from typical levels (1-2 mol%) to 3-5 mol%. | Higher catalyst concentration can help drive the reaction to completion when dealing with a challenging substrate. |
Experimental Protocol: General Starting Conditions for Suzuki-Miyaura Coupling of this compound
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene or DMF, 0.1-0.2 M) via syringe.
-
Heat the reaction mixture at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
Sonogashira Coupling
Issue: Failure of this compound to undergo Sonogashira coupling, often accompanied by homocoupling of the alkyne (Glaser coupling).
dot
Figure 2: Troubleshooting workflow for Sonogashira coupling of this compound.
Troubleshooting Steps & Recommendations:
| Parameter | Recommendation | Rationale |
| Ligand | Employ bulky, electron-donating phosphine ligands or N-heterocyclic carbene (NHC) ligands. | These ligands can enhance the reactivity of the palladium catalyst towards the C-Cl bond. |
| Copper Co-catalyst | If significant alkyne homocoupling is observed, consider copper-free Sonogashira conditions. | The copper co-catalyst is often responsible for the Glaser side reaction. |
| Base | Use a strong, non-coordinating amine base like diisopropylethylamine (DIPEA) or DBU, or an inorganic base like K₂CO₃ or Cs₂CO₃. | The choice of base can influence the rate of both the desired cross-coupling and the undesired homocoupling. |
| Solvent | Screen a range of solvents, including polar aprotic solvents like DMF and acetonitrile, and non-polar solvents like toluene. | The solvent can affect the solubility of the catalyst and reagents, as well as the reaction rate. |
| Temperature | Increase the reaction temperature cautiously, as higher temperatures can sometimes promote decomposition of the azulene core. | Elevated temperatures are often necessary to activate the C-Cl bond. |
Experimental Protocol: General Starting Conditions for Sonogashira Coupling of this compound
-
In a Schlenk tube, combine this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 2-5 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv.).
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction by TLC or GC-MS. For copper-free conditions, omit the CuI and consider a stronger base/higher temperature.
Buchwald-Hartwig Amination
Issue: this compound fails to couple with a primary or secondary amine.
dot
Figure 3: Troubleshooting workflow for Buchwald-Hartwig amination of this compound.
Troubleshooting Steps & Recommendations:
| Parameter | Recommendation | Rationale |
| Ligand | A thorough screening of Buchwald's biarylphosphine ligands is crucial. Start with ligands known to be effective for aryl chlorides, such as XPhos, BrettPhos, or RuPhos. | Different ligands have varying efficacy depending on the specific amine and aryl halide substrates. |
| Palladium Source | Use a well-defined palladium precatalyst (e.g., XPhos Pd G3) for better reproducibility and activity. | Precatalysts can provide a more active and stable catalytic species in solution. |
| Base | Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (KOtBu) are common choices. | The base is critical for the deprotonation of the amine to form the active nucleophile. |
| Solvent | Toluene and 1,4-dioxane are the most common and effective solvents for this reaction. | The choice of solvent can influence the solubility of the reagents and the stability of the catalytic intermediates. |
| Temperature | High temperatures (90-120 °C) are generally necessary for the amination of aryl chlorides. | The thermal energy is required to overcome the high activation barrier of the C-Cl bond oxidative addition. |
Experimental Protocol: General Starting Conditions for Buchwald-Hartwig Amination of this compound
-
To a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv.).
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In a separate vial, dissolve this compound (1.0 equiv.) and the amine (1.2 equiv.) in the chosen solvent (e.g., toluene, 0.1 M).
-
Add the substrate solution to the vial containing the catalyst and base.
-
Seal the vial and heat the reaction mixture at 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
References
preventing decomposition of 1-Chloroazulene during purification
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent the decomposition of 1-chloroazulene during purification.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to decomposition during purification?
A1: this compound, like other azulene (B44059) derivatives, is susceptible to decomposition under certain conditions due to its unique electronic structure. The azulene core has a significant dipole moment, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor.[1][2] This makes the molecule reactive, particularly towards acids.[3][4] During purification, especially column chromatography using standard silica (B1680970) gel, the acidic nature of the stationary phase can lead to degradation, polymerization, or other unwanted side reactions.[3] Additionally, some azulenic compounds are sensitive to light and oxygen, which can cause photodegradation and oxidation.[5]
Q2: What are the visible signs of this compound decomposition during column chromatography?
A2: The most common sign of decomposition on a chromatography column is the appearance of streaks, tailing of the desired blue band, or the formation of dark-colored, often violet or black, insoluble materials that remain on the stationary phase.[3] You may also observe a significant loss of the intensely colored this compound, resulting in a lower than expected yield of the purified product.
Q3: Can I use standard silica gel for the purification of this compound?
A3: It is generally not recommended to use untreated silica gel for the purification of this compound due to its acidic nature, which can catalyze decomposition.[3] However, if silica gel is the only available stationary phase, it must be deactivated prior to use to neutralize its acidic sites.
Q4: Are there alternative stationary phases to silica gel for purifying this compound?
A4: Yes, neutral or basic alumina (B75360) is a common alternative to silica gel for the purification of acid-sensitive compounds. It is important to select the appropriate activity grade of alumina, as highly activated alumina can also sometimes lead to decomposition. Deactivated neutral alumina is often a good starting point.
Q5: How does exposure to air and light affect this compound?
A5: Azulene derivatives can be sensitive to air and light.[5] Exposure to oxygen can lead to the formation of oligomeric polyoxygenated compounds, while light can promote photodegradation.[5] Therefore, it is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and to protect it from direct light, for example, by wrapping flasks in aluminum foil.
Troubleshooting Guide: Preventing Decomposition During Purification
This guide provides a systematic approach to troubleshooting and preventing the decomposition of this compound during column chromatography.
Problem 1: Significant product loss and streaking on the column.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Acidic Stationary Phase | 1. Deactivate Silica Gel: Pre-treat the silica gel with a solution of triethylamine (B128534) in the eluent. 2. Switch to Alumina: Use neutral or basic alumina as the stationary phase. | Reduced decomposition, sharper bands, and improved recovery of this compound. |
| Air/Light Sensitivity | 1. Inert Atmosphere: Perform the purification under a nitrogen or argon atmosphere. 2. Light Protection: Wrap the column and collection flasks in aluminum foil. | Minimized oxidative and photodegradation, leading to a purer product and higher yield. |
| Inappropriate Solvent System | 1. Solvent Purity: Use freshly distilled, high-purity, and degassed solvents. 2. Polarity Adjustment: Optimize the eluent polarity to ensure efficient elution without excessive retention time. | Consistent elution behavior and prevention of decomposition caused by solvent impurities. |
Problem 2: Formation of dark, insoluble material at the top of the column.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Polymerization | 1. Rapid Purification: Minimize the time the compound spends on the column by using a slightly more polar eluent or applying positive pressure. 2. Lower Temperature: If feasible, run the chromatography at a reduced temperature (e.g., in a cold room). | Decreased rate of polymerization, leading to less insoluble byproduct and higher recovery of the monomeric this compound. |
| Highly Active Stationary Phase | 1. Deactivate Alumina: If using alumina, ensure it is properly deactivated with water to reduce its activity. | Gentler separation conditions, preventing strong adsorption and subsequent degradation of the product. |
Experimental Protocols
Protocol 1: Purification of this compound using Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., hexane (B92381)/ethyl acetate).
-
Add 1-2% triethylamine to the slurry and stir for 15-20 minutes.
-
Pack the column with the deactivated silica gel slurry.
-
Equilibrate the packed column by flushing with the eluent containing 1% triethylamine until the eluate is neutral.
-
-
Chromatography:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the compound with the prepared eluent system.
-
Collect the blue fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification of this compound using Neutral Alumina
-
Preparation of the Alumina Column:
-
Choose neutral alumina of a suitable activity grade (e.g., Brockmann III). To prepare this from a more active grade (e.g., Brockmann I), add 5-6% (w/w) of water to the alumina and shake well until a free-flowing powder is obtained. Let it equilibrate for several hours in a sealed container.
-
Pack the column with the neutral alumina using a slurry method with the chosen eluent.
-
Equilibrate the column by passing several column volumes of the eluent through it.
-
-
Chromatography:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane or toluene.
-
Load the sample onto the column.
-
Elute with a suitable solvent system (e.g., a gradient of hexane to hexane/dichloromethane).
-
Collect the blue fractions and monitor their purity by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Troubleshooting workflow for this compound decomposition.
Caption: Decision tree for selecting a purification method.
References
- 1. Azulene - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Study on the photostability of guaiazulene by high-performance liquid chromatography/mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Substitution on 1-Chloroazulene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions on 1-chloroazulene. Given the unique electronic properties of the azulene (B44059) core, these reactions can present specific challenges. This guide offers insights into reaction conditions, potential side reactions, and strategies for improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is nucleophilic substitution on this compound challenging?
A1: The azulene ring system has a non-uniform electron distribution. The five-membered ring is electron-rich, making it susceptible to electrophilic attack, while the seven-membered ring is electron-deficient and the site of nucleophilic attack. However, the reactivity at specific positions on the seven-membered ring (C4/C8 and C6) is generally higher than at the five-membered ring positions. Substitution at the 1-position can be less favorable compared to other positions and may require carefully optimized conditions or catalytic activation.
Q2: Which positions on the azulene ring are most susceptible to nucleophilic attack?
A2: The seven-membered ring of the azulene core is electron-deficient due to its contribution from the tropylium (B1234903) cation resonance structure. Consequently, positions 4, 6, and 8 are the primary sites for nucleophilic addition and substitution.[1] Activating the azulene core with electron-withdrawing groups, typically at the 1 and 3 positions, can enhance the reactivity of the seven-membered ring towards nucleophiles.[2]
Q3: What is the general order of halide reactivity for nucleophilic aromatic substitution on azulenes?
A3: Similar to other aromatic systems, the reactivity of 1-haloazulenes in nucleophilic aromatic substitution (SNAr) reactions generally follows the order of electronegativity, with fluoroazulenes being the most reactive, followed by chloro-, bromo-, and iodoazulenes. However, for transition metal-catalyzed cross-coupling reactions, the reactivity order is typically reversed (I > Br > Cl).
Q4: Can I use transition metal catalysis for these reactions?
A4: Yes, modern cross-coupling reactions are highly effective for forming new bonds at the 1-position of haloazulenes. Methods like the Buchwald-Hartwig amination (for C-N bonds), Ullmann condensation (for C-O, C-N, and C-S bonds), and Sonogashira coupling (for C-C triple bonds) are powerful alternatives to traditional SNAr. These reactions often offer milder conditions and broader substrate scope.
Troubleshooting Guide
Problem 1: Low or No Conversion of this compound
| Possible Cause | Suggested Solution |
| Insufficient Reactivity of the Azulene Core | The electron-deficient nature of the seven-membered ring may not be sufficient to activate the C1-Cl bond for uncatalyzed SNAr. Consider using a more reactive substrate like 1-fluoroazulene (B13410636) or switching to a transition metal-catalyzed protocol (e.g., Buchwald-Hartwig for amines, Ullmann for alkoxides/phenoxides). |
| Poor Leaving Group Ability of Chloride | Chloride is a moderate leaving group. For challenging nucleophiles, consider converting this compound to the more reactive 1-bromo or 1-iodoazulene. |
| Low Nucleophilicity of the Reagent | If using a weak nucleophile, increase its reactivity by converting it to its conjugate base using a strong, non-nucleophilic base (e.g., NaH, KHMDS, NaOtBu). For amine nucleophiles, a stronger base like NaOtBu or LiHMDS is often required in palladium-catalyzed reactions. |
| Inappropriate Solvent | For SNAr reactions, a polar aprotic solvent like DMF, DMSO, or NMP is typically required to solvate the cation of the nucleophilic salt and increase the nucleophile's reactivity. For catalytic reactions, toluene (B28343), dioxane, or THF are common. |
| Reaction Temperature is Too Low | SNAr reactions on unactivated aryl chlorides often require high temperatures (100-180 °C). For catalytic reactions, temperatures typically range from 80-120 °C. |
| Catalyst Deactivation (for catalyzed reactions) | Cyanide ions and other strong coordinating species can poison palladium catalysts.[3] Ensure high-purity reagents and rigorously deoxygenated solvents. Ligand choice is critical; use bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) for Buchwald-Hartwig amination. |
Problem 2: Formation of Multiple Products or Side Reactions
| Possible Cause | Suggested Solution |
| Over-alkylation/arylation of Amine Nucleophiles | Primary and secondary amines can react further with this compound after the initial substitution. Use a large excess of the amine nucleophile to favor the formation of the primary or secondary amine product. |
| Elimination Reactions | Strong, sterically hindered bases (e.g., potassium tert-butoxide with secondary or tertiary alkyl halides) can promote elimination over substitution. When using alkoxides, prefer less hindered bases like sodium methoxide (B1231860) or ethoxide if elimination is a concern. |
| Homocoupling of Azulene (for catalyzed reactions) | In Suzuki or Sonogashira couplings, side reactions can lead to the formation of biazulene dimers. Ensure the reaction is performed under strictly anaerobic conditions and optimize the catalyst and base loading. |
| Ring Opening or Rearrangement | The azulene core can be sensitive to harsh acidic or basic conditions at high temperatures, potentially leading to decomposition or rearrangement. Screen reaction conditions to find the mildest possible temperature and use a base that is strong enough to deprotonate the nucleophile but not so harsh as to degrade the substrate. |
| Vicarious Nucleophilic Substitution (VNS) | If using a nucleophile with a leaving group at the alpha-position (e.g., chloromethyl phenyl sulfone), VNS can occur at the 4 or 6 positions of the azulene ring, competing with SNAr at the 1-position.[1] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl chlorides. Optimization of ligand, base, and temperature will be necessary for this compound.
-
Reagent Preparation:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Add a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv).
-
-
Reaction Setup:
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: General Procedure for Copper-Catalyzed O-Arylation (Ullmann Condensation)
This protocol is adapted from modern Ullmann-type reactions for the synthesis of diaryl ethers.
-
Reagent Preparation:
-
To a reaction vial, add this compound (1.0 equiv), the desired alcohol or phenol (B47542) (1.5 equiv), a copper(I) salt (e.g., CuI, 10 mol%), and a ligand (e.g., L-proline or 1,10-phenanthroline, 20 mol%).
-
Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
-
Reaction Setup:
-
Add a magnetic stir bar and seal the vial.
-
Add a polar aprotic solvent (e.g., DMF or DMSO).
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-150 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).
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Wash the combined organic layers with aqueous ammonia (B1221849) solution (to remove copper salts) and then with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
-
Data Summary
Table 1: Representative Conditions for Catalytic C-N Bond Formation on Aryl Halides (Note: These are starting points and require optimization for this compound.)
| Catalyst System | Nucleophile | Base | Solvent | Temp (°C) | Typical Yields |
| Pd₂(dba)₃ / XPhos | Primary/Secondary Amines | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-120 | Good to Excellent |
| Pd(OAc)₂ / BINAP | Primary Amines | Cs₂CO₃ | Toluene | 100-110 | Moderate to Good |
| CuI / L-proline | Anilines, Aliphatic Amines | K₂CO₃ | DMSO | 90-120 | Good |
Table 2: Representative Conditions for Catalytic C-O and C-S Bond Formation (Note: These are starting points and require optimization for this compound.)
| Catalyst System | Nucleophile | Base | Solvent | Temp (°C) | Typical Yields |
| CuI / Phenanthroline | Phenols, Alcohols | Cs₂CO₃, K₃PO₄ | DMF, Toluene | 110-150 | Good to Excellent |
| Pd(OAc)₂ / Xantphos | Thiols | DBU, K₂CO₃ | Dioxane | 80-110 | Good |
| CuI / DMEDA | Thiols | K₃PO₄ | Toluene | 110 | Good to Excellent |
Visual Guides
References
removing residual starting material from 1-Chloroazulene product
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties in removing residual starting material from 1-chloroazulene products.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove residual azulene (B44059) from my this compound product?
Azulene, the starting material, is a highly colored, non-polar hydrocarbon with a significant dipole moment. This unique polarity can sometimes lead to co-elution with the desired this compound product if the purification conditions are not optimized. The intense blue color of azulene can also mask the color of the this compound, making visual assessment of the separation difficult.
Q2: What is the most effective method for purifying this compound?
Column chromatography is the most effective and widely used method for separating this compound from unreacted azulene.[1][2][3] The difference in polarity between the two compounds allows for their separation on a solid stationary phase.
Q3: How does the polarity of this compound compare to azulene?
The introduction of a chlorine atom at the 1-position increases the molecule's overall polarity. Therefore, this compound is more polar than azulene. This increased polarity means that this compound will adhere more strongly to a polar stationary phase like silica (B1680970) gel or alumina (B75360) compared to the less polar azulene.
Q4: Can I use recrystallization to purify this compound?
Recrystallization can be a viable secondary purification step after column chromatography, or if the amount of residual azulene is minimal. However, as azulene and this compound are structurally similar, finding a solvent system that effectively separates them by recrystallization alone can be challenging. It is generally recommended to first perform column chromatography to remove the bulk of the starting material.
Troubleshooting Guide
Issue: Residual blue color (azulene) in the this compound product after column chromatography.
Cause 1: Inappropriate Solvent System
If the eluent (solvent system) is too polar, both azulene and this compound will travel quickly through the column, resulting in poor separation. Conversely, if the eluent is not polar enough, both compounds may remain adsorbed to the stationary phase.
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Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good solvent system will show a clear separation between the blue spot of azulene and the spot of your this compound product, with the azulene spot having a higher Rf value. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or dichloromethane.
Cause 2: Column Overloading
Loading too much crude product onto the column can lead to broad bands and overlapping of the compounds, making a clean separation impossible.
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Solution: Use an appropriate amount of stationary phase for the amount of crude product. A general rule of thumb is a 30:1 to 50:1 ratio by weight of stationary phase to crude product.
Cause 3: Improper Column Packing
An improperly packed column with cracks or channels will lead to an uneven flow of the eluent and poor separation.
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Solution: Ensure the column is packed uniformly without any air bubbles or cracks. A wet slurry packing method is generally recommended for consistent results.
Data Presentation
The following table provides a comparison of expected outcomes for different purification methods. The values are representative and may vary depending on the specific experimental conditions.
| Purification Method | Expected Purity of this compound | Typical Yield | Key Considerations |
| Column Chromatography | >98% | 70-90% | Highly effective for removing azulene. Requires careful selection of solvent system and proper packing. |
| Recrystallization | Variable (dependent on initial purity) | 50-80% | Best used for removing minor impurities after chromatography. Finding a suitable solvent can be challenging. |
| Preparative TLC | >99% | < 50% | Suitable for very small-scale purification. Labor-intensive for larger quantities. |
Experimental Protocols
Key Experiment: Column Chromatography Purification of this compound
Objective: To separate this compound from residual azulene using column chromatography.
Materials:
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Crude this compound product
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Silica gel (60 Å, 230-400 mesh) or neutral alumina
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Hexane
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Ethyl acetate
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Glass column with a stopcock
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Sand
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Cotton or glass wool
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Collection flasks or test tubes
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TLC plates, chamber, and UV lamp
Methodology:
-
TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
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Spot the solution on a TLC plate.
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Develop the plate in a TLC chamber with a test solvent system (e.g., 98:2 hexane:ethyl acetate).
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Visualize the spots under a UV lamp. The blue spot of azulene should be visible. The this compound spot may be a different color or require UV visualization.
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Adjust the solvent system until a good separation between the azulene spot (higher Rf) and the product spot (lower Rf) is achieved.
-
-
Column Preparation:
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Insert a small plug of cotton or glass wool at the bottom of the column.
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Add a small layer of sand.
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Prepare a slurry of silica gel in hexane and carefully pour it into the column, avoiding air bubbles.
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Allow the silica gel to settle, continuously tapping the column gently to ensure even packing.
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Add a layer of sand on top of the silica gel.
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Drain the excess solvent until the solvent level is just at the top of the sand.
-
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Loading the Sample:
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Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or the eluent).
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
-
Elution and Collection:
-
Carefully add the optimized eluent to the top of the column.
-
Begin collecting fractions in separate flasks or test tubes.
-
The less polar azulene (blue band) will elute from the column first.
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Once the blue band has been completely eluted, you can increase the polarity of the eluent (e.g., to 95:5 hexane:ethyl acetate) to speed up the elution of the more polar this compound.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Solvent Removal:
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Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Characterization of Halogenated Azulenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of halogenated azulenes.
Frequently Asked Questions (FAQs)
Q1: Why is the characterization of halogenated azulenes more challenging than that of other halogenated aromatic compounds?
A1: The unique electronic structure of the azulene (B44059) core, a non-alternant hydrocarbon, presents several challenges. Unlike its isomer naphthalene, azulene possesses a significant dipole moment, leading to unusual polarity for a hydrocarbon. This can cause unexpected behavior during chromatographic purification and can influence spectroscopic properties. Furthermore, the five-membered ring is electron-rich, making positions 1 and 3 highly reactive, which can lead to complex mixtures of isomers during halogenation that are difficult to separate and characterize.
Q2: I've synthesized a halogenated azulene, but I'm struggling to purify it. What are the common issues?
A2: Purification of halogenated azulenes is often complicated by the formation of constitutional isomers (e.g., 1-bromoazulene (B3054544) vs. 2-bromoazulene) and polyhalogenated byproducts. Standard silica (B1680970) gel chromatography can be effective, but co-elution of isomers is a frequent problem.
Q3: My 1H NMR spectrum of a purified halogenated azulene is complex and difficult to interpret. What could be the problem?
A3: Several factors can lead to a complex 1H NMR spectrum. The inherent asymmetry of many halogenated azulenes can result in all aromatic protons being magnetically non-equivalent, leading to a crowded spectrum with complex coupling patterns. Peak overlapping is also a common issue. In some cases, you might be observing a mixture of isomers that were not fully separated. Finally, rotamers can sometimes lead to the appearance of more peaks than expected, especially if there are bulky substituents.
Q4: I am having trouble obtaining a clear molecular ion peak in the mass spectrum of my halogenated azulene. Why might this be?
A4: Halogenated azulenes can sometimes be prone to fragmentation in the mass spectrometer. However, a more common issue for identification is the isotopic pattern of the halogen. Chlorine and bromine have characteristic isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) that result in an M+2 peak. If you are not considering this pattern, you might misinterpret the molecular ion region.
Q5: I can't seem to grow X-ray quality crystals of my halogenated azulene. What are some tips?
A5: Crystal growth is often a trial-and-error process. Halogenated azulenes can be particularly challenging due to their often-flat structure, which can favor disordered packing. The purity of your compound is critical; even small amounts of impurities can inhibit crystallization. Exploring a wide range of solvents and crystallization techniques is also crucial.
Troubleshooting Guides
Purification of Halogenated Azulenes
| Problem | Possible Cause | Troubleshooting Steps |
| Co-elution of isomers during column chromatography. | Similar polarity of constitutional isomers. | 1. Optimize the mobile phase: Try a less polar solvent system to increase the separation between spots on a TLC plate before scaling up to a column. 2. Use specialized stationary phases: Consider using columns with different selectivities, such as those based on C70-fullerene, which can separate halogenated aromatics based on halogen-π interactions.[1][2] 3. Preparative HPLC: If the isomers are very close in polarity, preparative HPLC may be necessary for complete separation. |
| Product is a mixture of mono- and polyhalogenated azulenes. | Over-halogenation during synthesis. | 1. Modify reaction conditions: Reduce the equivalents of the halogenating agent and carefully control the reaction time and temperature. 2. Recrystallization: If there is a significant difference in solubility, recrystallization may help to enrich the desired product. |
| Streaking or poor separation on silica gel. | Compound is too polar or interacts strongly with silica. | 1. Use a different adsorbent: Alumina (neutral or basic) can be a good alternative to silica gel. 2. Add a modifier to the eluent: A small amount of a more polar solvent like methanol (B129727) or a base like triethylamine (B128534) can sometimes improve peak shape. |
NMR Spectroscopy Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Peak overlapping in the aromatic region. | Multiple non-equivalent protons with similar chemical shifts. | 1. Use a different NMR solvent: Switching from CDCl₃ to benzene-d₆ can often induce significant shifts in proton resonances, potentially resolving overlapping signals.[3] 2. Higher field NMR: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 400 MHz) will increase spectral dispersion. 3. 2D NMR techniques: COSY and HSQC/HMBC experiments can help to assign protons and carbons even in crowded spectra. |
| Broader than expected peaks. | Presence of paramagnetic impurities or aggregation. | 1. Filter the NMR sample: A small plug of cotton or glass wool in a pipette can remove particulate matter. 2. Dilute the sample: High concentrations can sometimes lead to peak broadening. 3. Check for paramagnetic metals: If a metal catalyst was used in the synthesis, ensure it has been completely removed. |
| Unexpected number of peaks. | Presence of rotamers or an undetected mixture of isomers. | 1. Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can cause rotamers to interconvert rapidly on the NMR timescale, leading to a simpler spectrum.[3] 2. Re-evaluate purity: Re-run a high-resolution TLC or an analytical HPLC to confirm the sample is a single compound. |
Mass Spectrometry Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Unclear or absent molecular ion (M⁺). | Fragmentation of the molecule. | 1. Use a softer ionization technique: Electron ionization (EI) can be high energy. Consider using chemical ionization (CI) or electrospray ionization (ESI) if your molecule is amenable. |
| Isotopic pattern does not match. | Misinterpretation of the isotopic distribution. | 1. Remember the M+2 peak: For a monobrominated compound, expect M⁺ and M+2 peaks of roughly equal intensity. For a monochlorinated compound, the M⁺ to M+2 ratio should be approximately 3:1.[4][5] 2. Consider polyhalogenation: If two bromine atoms are present, you will see M⁺, M+2, and M+4 peaks. |
| Complex fragmentation pattern. | Multiple fragmentation pathways. | 1. High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the fragments, allowing for the determination of their elemental composition and aiding in the elucidation of fragmentation pathways. |
X-ray Crystallography
| Problem | Possible Cause | Troubleshooting Steps |
| Only oil or amorphous solid is obtained. | Compound is not pure enough, or the wrong solvent/technique is being used. | 1. Ensure high purity: Re-purify your compound. Purity is paramount for successful crystallization.[6] 2. Systematically screen solvents: Try a wide range of solvents with varying polarities. 3. Experiment with different techniques: Slow evaporation, slow cooling, and vapor diffusion are common methods to try.[6] |
| Poor quality or very small crystals. | Nucleation is too fast, or crystal growth is inhibited. | 1. Slow down the crystallization process: For slow evaporation, use a vial with a smaller opening. For slow cooling, use an insulated container. 2. Try vapor diffusion: This is often a gentle and effective method. Dissolve your compound in a solvent in which it is soluble, and place this vial inside a larger jar containing a solvent in which your compound is insoluble but which is miscible with the first solvent. |
| Difficulty with flat, aromatic molecules. | π-stacking can lead to disordered structures. | 1. Co-crystallization: Introduce a second molecule that can form specific interactions, such as halogen bonds, with your halogenated azulene. This can disrupt simple stacking and promote the formation of an ordered co-crystal lattice.[7] |
Experimental Protocols
Protocol 1: General Procedure for Growing Single Crystals by Vapor Diffusion
-
Preparation: Ensure your sample of the halogenated azulene is of the highest possible purity.
-
Solvent Selection: Choose a "good" solvent in which your compound is readily soluble (e.g., dichloromethane (B109758) or ethyl acetate). Select a "poor" solvent in which your compound is insoluble or sparingly soluble (e.g., hexane, pentane, or methanol). The two solvents must be miscible.
-
Setup:
-
Dissolve a small amount (2-10 mg) of your compound in the minimum amount of the "good" solvent in a small, narrow vial.
-
Place this small vial inside a larger jar or beaker.
-
Add the "poor" solvent to the larger jar, ensuring the level is below the top of the inner vial.
-
Seal the larger jar tightly.
-
-
Crystallization: Allow the setup to stand undisturbed in a location with a stable temperature and free from vibrations. The "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of your compound and promoting slow crystal growth over hours to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop or a fine spatula and dry them on a filter paper.
Protocol 2: Confirming the Presence of an OH or NH Proton in an NMR Spectrum
This protocol is useful if your halogenated azulene has been functionalized with a labile proton and you need to confirm its signal.
-
Acquire a standard ¹H NMR spectrum: Dissolve your sample in a standard deuterated solvent (e.g., CDCl₃) and acquire the spectrum. Identify the potential OH or NH peak.
-
D₂O Exchange:
-
Add one or two drops of deuterium (B1214612) oxide (D₂O) to the NMR tube containing your sample.
-
Cap the tube and shake it vigorously for about 30 seconds to mix the layers.
-
Allow the sample to stand for a few minutes.
-
-
Re-acquire the spectrum: Acquire the ¹H NMR spectrum again. If the peak you identified as a potential OH or NH proton has disappeared or significantly diminished in intensity, it confirms the assignment, as the proton has been exchanged for deuterium.[3]
Visualizations
References
- 1. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Solved please help me identify each hydrogen and carbon of | Chegg.com [chegg.com]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Halogen bonding to the azulene π-system: cocrystal design of pleochroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Poor Solubility of Azulene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azulene (B44059) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of these compounds in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: Why are my azulene derivatives showing poor solubility?
A1: While azulene itself is soluble in many organic solvents, its derivatives can exhibit poor solubility due to a variety of factors including increased molecular weight, strong intermolecular interactions (such as hydrogen bonding and π-π stacking), and a crystalline solid-state structure. The polarity of the derivative plays a crucial role; nonpolar derivatives are sparingly soluble in polar solvents like water, while the introduction of polar functional groups can decrease solubility in nonpolar organic solvents.[1]
Q2: In which solvents is azulene generally soluble?
A2: Azulene is a nonpolar compound and therefore is readily soluble in many organic solvents such as benzene, toluene, ethanol (B145695), chloroform, and ether.[1] However, it is sparingly soluble in water.[1]
Q3: Are there water-soluble azulene derivatives available?
A3: Yes, chemical modification of the azulene scaffold can produce water-soluble derivatives. A common method is the introduction of sulfonic acid groups to create sodium azulene sulfonates, which are significantly more soluble in aqueous solutions.[2][3][4]
Q4: What are the initial steps I should take when encountering a solubility issue with a new azulene derivative?
A4: Start by attempting to dissolve a small amount of the compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, DMSO, DMF, dichloromethane). This will give you a qualitative understanding of its solubility profile. If the compound remains insoluble, you can then proceed to more advanced solubilization techniques.
Troubleshooting Guides
Issue 1: Azulene derivative is insoluble in aqueous buffers for biological assays.
Cause: The hydrophobic nature of the azulene core and many of its derivatives leads to poor solubility in aqueous solutions.
Solutions:
-
Co-solvency: Introduce a water-miscible organic solvent in which the compound is soluble. Dimethyl sulfoxide (B87167) (DMSO) and ethanol are commonly used co-solvents. Start with a small percentage of the co-solvent and gradually increase it until the compound dissolves. Be mindful of the potential toxicity of the co-solvent to the biological system being studied.
-
pH Adjustment: If your azulene derivative has ionizable functional groups (e.g., carboxylic acids or amines), adjusting the pH of the buffer can significantly increase its solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic azulene derivative, increasing its apparent solubility in aqueous media.
-
Chemical Modification: If feasible, synthesize a more water-soluble version of your derivative, for instance, by introducing a sulfonate group to create a sodium azulene sulfonate.[5]
Issue 2: Azulene derivative precipitates out of solution when a co-solvent/water mixture is prepared.
Cause: The addition of an anti-solvent (in this case, water) to a solution of the azulene derivative in an organic solvent can cause it to crash out of solution if the final solvent mixture cannot maintain its solubility.
Solutions:
-
Optimize Co-solvent Ratio: Experiment with different ratios of the organic co-solvent to the aqueous buffer to find a mixture that keeps the compound in solution at the desired concentration.
-
Slower Addition: Add the aqueous phase to the organic solution of the azulene derivative very slowly while vortexing or stirring vigorously to prevent localized high concentrations of the anti-solvent.
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex. This can be an effective way to increase the aqueous solubility of azulene derivatives.
Quantitative Solubility Data
The following table summarizes available quantitative solubility data for selected azulene derivatives in common solvents. Please note that solubility can be highly dependent on the specific derivative and experimental conditions.
| Compound | Solvent | Solubility |
| Guaiazulene | Ethanol | ~25 mg/mL[1] |
| DMSO | ~25 mg/mL[1] | |
| Dimethyl formamide (B127407) (DMF) | ~30 mg/mL[1] | |
| Water | 0.1115 mg/L (estimated)[6][7] | |
| Chamazulene | Ethanol | Soluble[1] |
| Ether | Soluble[1] | |
| DMSO | Soluble[1] | |
| Water | Very slightly soluble[8] | |
| Vetivazulene | - | Data not readily available |
| Sodium Azulene Sulfonate | Water | Water-soluble[2][3][4] |
| Methylene Blue (hydrate) | Ethanol | ~3.3 mg/mL[9] |
| DMSO | ~2 mg/mL[9] | |
| Dimethyl formamide (DMF) | ~2 mg/mL[9] | |
| Cy7 | Ethanol | ~5 mg/mL[10] |
| DMSO | ~10 mg/mL[10] | |
| Dimethyl formamide (DMF) | ~10 mg/mL[10] |
Experimental Protocols
Protocol for Enhancing Solubility using Co-solvency
This protocol provides a general method for using a co-solvent to dissolve a poorly water-soluble azulene derivative for in vitro biological assays.
Materials:
-
Poorly soluble azulene derivative
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of the azulene derivative in 100% DMSO. For example, weigh 1 mg of the compound and dissolve it in 100 µL of DMSO to make a 10 mg/mL stock solution.
-
Vortex the stock solution thoroughly to ensure the compound is completely dissolved.
-
To prepare a working solution, dilute the DMSO stock solution into the aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to minimize precipitation.
-
For example, to make a 10 µM working solution from a 10 mM stock, you would perform a serial dilution. First, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. Then, add 1 µL of the 1 mM solution to 99 µL of the aqueous buffer.
-
Vortex the working solution immediately and vigorously after adding the stock solution.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the final concentration of DMSO in your working solution or try a different solubilization method.
Protocol for Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to improve the dissolution rate of a hydrophobic azulene derivative by dispersing it in a hydrophilic carrier.
Materials:
-
Poorly soluble azulene derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Co-dissolve the azulene derivative and the hydrophilic carrier in a suitable volatile organic solvent. The ratio of drug to carrier can vary, but a common starting point is 1:1 to 1:10 by weight.
-
Ensure complete dissolution of both components. Gentle heating or sonication may be required.
-
Evaporate the solvent using a rotary evaporator under reduced pressure. This will produce a solid mass or film on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.[11]
-
The resulting powder can then be used for dissolution studies or formulated into a dosage form.
Protocol for Inclusion Complexation with β-Cyclodextrin by Freeze-Drying
This protocol describes the formation of a water-soluble inclusion complex between an azulene derivative and β-cyclodextrin.
Materials:
-
Poorly soluble azulene derivative
-
β-Cyclodextrin
-
Deionized water
-
Freeze-dryer
-
Stir plate and stir bar
Procedure:
-
Prepare an aqueous solution of β-cyclodextrin. The concentration will depend on the solubility of the specific cyclodextrin (B1172386) used.
-
Prepare a solution of the azulene derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the azulene derivative solution to the stirring β-cyclodextrin solution.
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Freeze the resulting solution, for example, by immersing the flask in liquid nitrogen.
-
Lyophilize the frozen solution using a freeze-dryer until all the solvent is removed, resulting in a solid powder of the inclusion complex.[12]
-
The powder can then be reconstituted in water to form a solution of the encapsulated azulene derivative.
Signaling Pathways and Experimental Workflows
The biological activities of azulene derivatives, particularly their anti-inflammatory and anticancer effects, are often attributed to their interaction with key cellular signaling pathways.
Logical Workflow for Addressing Poor Solubility
The following diagram illustrates a logical workflow for troubleshooting and overcoming the poor solubility of azulene derivatives.
Caption: A decision tree for addressing solubility issues with azulene derivatives.
Key Signaling Pathways Modulated by Azulene Derivatives
Azulene derivatives have been shown to modulate several key signaling pathways involved in inflammation and cancer. Understanding these pathways can provide insights into their mechanism of action.
Caption: Inhibition of key signaling pathways by azulene derivatives.
References
- 1. Buy Chamazulene (EVT-264068) | 529-05-5 [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN100389106C - Process for synthesizing stable sodium azulene sulfonate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chamazulene | CAS:529-05-5 | Isoprenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. japsonline.com [japsonline.com]
- 12. oatext.com [oatext.com]
how to avoid dehalogenation side reactions in Suzuki coupling
Welcome to our technical support center for Suzuki coupling reactions. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments, with a specific focus on avoiding common side reactions like dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of Suzuki coupling?
A1: Dehalogenation is a common side reaction in Suzuki coupling where the organic halide starting material is reduced, and the halogen atom is replaced by a hydrogen atom. This leads to the formation of a hydrodehalogenated byproduct instead of the desired cross-coupled product, ultimately lowering the reaction yield.[1]
Q2: What is the primary mechanism of dehalogenation?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through various pathways, such as the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to yield the dehalogenated arene (Ar-H) and regenerate the palladium catalyst.[1]
Q3: Which types of organic halides are most susceptible to dehalogenation?
A3: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[2][3] Aryl and heteroaryl iodides are most prone to this side reaction, while chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.
Q4: Are certain substrates more prone to dehalogenation?
A4: Yes, electron-deficient aryl halides and particularly N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more susceptible to dehalogenation.[2][4] The presence of a nitrogen atom in the ring can sometimes complicate the reaction, potentially by coordinating to the palladium catalyst. For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[5]
Q5: Can the choice of boronic acid or ester influence dehalogenation?
A5: While the organic halide is the primary factor, a slow transmetalation step with the organoboron reagent can allow more time for competing side reactions like dehalogenation to occur. Therefore, using highly active and stable boronic acids or esters can contribute to minimizing this side reaction by promoting a faster forward reaction.
Troubleshooting Guide: Dehalogenation Side Reactions
If you are observing significant dehalogenation in your Suzuki coupling reaction, consider the following troubleshooting steps:
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of dehalogenated byproduct | - Inappropriate Ligand: The ligand may not be effectively promoting reductive elimination of the desired product over the dehalogenation pathway. - Wrong Base: The base might be too strong or too weak, or it might be a source of hydrides. - Sub-optimal Solvent: The solvent could be a hydride source (e.g., alcohols) or may not be ideal for the specific catalyst system. - Presence of Water: While often necessary, excessive water can be a source of protons leading to dehalogenation. | - Ligand Screening: Switch to a bulkier, more electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[6] - Base Optimization: Try a weaker inorganic base like K₂CO₃ or Cs₂CO₃, or a phosphate (B84403) base like K₃PO₄. Avoid strong alkoxide bases if possible.[7][8] - Solvent Change: Use aprotic solvents like dioxane, THF, or toluene (B28343). If an alcohol is necessary, consider using it in a mixed solvent system and at lower concentrations. - Control Water Content: If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, try varying the water ratio. |
| Reaction with N-heterocyclic halides is problematic | - Coordination of Nitrogen to Palladium: The nitrogen atom of the heterocycle can coordinate to the palladium center and inhibit catalysis. - N-H Acidity: For heterocycles with an N-H bond (e.g., indoles, pyrroles), the proton can be acidic and participate in side reactions. | - Use Specialized Ligands: Buchwald's biaryl phosphine ligands are often effective for these substrates. - Protecting Groups: For N-H containing heterocycles, consider protecting the nitrogen with a suitable group (e.g., Boc, SEM).[5] - Use a Milder Base: A milder base can sometimes prevent unwanted side reactions involving the heterocycle. |
| Reaction is sluggish, leading to more side products | - Slow Oxidative Addition: The initial step of the catalytic cycle may be slow, particularly with aryl chlorides. - Slow Transmetalation: The transfer of the organic group from boron to palladium may be the rate-limiting step. | - Increase Temperature: Carefully increasing the reaction temperature can sometimes accelerate the desired reaction. - Use a More Active Catalyst: Consider using a pre-catalyst that readily forms the active Pd(0) species. - Choice of Boron Reagent: Ensure the boronic acid or ester is of high purity and reactivity. |
Key Factors Influencing Dehalogenation
The choice of reaction parameters is critical in minimizing dehalogenation. Below are tables summarizing the effects of different ligands, bases, and solvents.
Table 1: Effect of Ligand on Suzuki Coupling Yield and Dehalogenation
| Ligand | Substrate | Product Yield (%) | Dehalogenation (%) | Reference |
| PPh₃ | 4-Bromotoluene | 75 | 15 | Fictional Data |
| P(t-Bu)₃ | 4-Bromotoluene | 95 | <5 | Fictional Data |
| SPhos | 2-Chloropyridine | 92 | <2 | [9] |
| Xantphos | 4-Bromoanisole | 88 | 8 | Fictional Data |
| dppf | 1-Bromo-4-nitrobenzene | 85 | 10 | Fictional Data |
Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.
Table 2: Effect of Base on Suzuki Coupling Yield and Dehalogenation
| Base | Substrate | Product Yield (%) | Dehalogenation (%) | Reference |
| K₂CO₃ | 4-Chlorobenzonitrile | 95 | 3 | [9] |
| K₃PO₄ | 2-Bromopyridine | 90 | 5 | Fictional Data |
| Cs₂CO₃ | 5-Bromoindole | 94 | 4 | [9] |
| NaOt-Bu | 4-Bromotoluene | 80 | 18 | Fictional Data |
| Et₃N | 4-Iodoanisole | 65 | 30 | Fictional Data |
Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.
Recommended Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide with Minimal Dehalogenation
This protocol is a general starting point for the Suzuki coupling of an aryl bromide with an arylboronic acid, using a catalyst system known to minimize dehalogenation.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or vial under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ and SPhos.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of a Challenging N-Heterocyclic Chloride
This protocol is adapted for more challenging substrates like N-heterocyclic chlorides, which are prone to dehalogenation.
Materials:
-
N-heterocyclic chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₂CO₃ (3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Follow the general setup as in Protocol 1, using the reagents listed above.
-
After degassing, heat the reaction to 100-110 °C.
-
Due to the lower reactivity of the chloride, the reaction may require a longer time (12-24 hours). Monitor accordingly.
-
Workup and purification are similar to Protocol 1.
Visual Guides
The following diagrams illustrate the key pathways in a Suzuki coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Temperature Control in Azulene Synthesis
Welcome to the technical support center for azulene (B44059) synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and manage critical temperature control parameters during the synthesis of azulene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in azulene synthesis?
A1: Temperature is a crucial parameter in most azulene synthesis methods. Inadequate temperature control can lead to a variety of issues, including:
-
Low Yields: Many synthetic routes to azulene involve thermally sensitive intermediates. Deviation from the optimal temperature range can lead to the decomposition of these intermediates and the final azulene product, significantly reducing the overall yield.
-
Side Reactions: At elevated or non-optimal temperatures, competing side reactions may become more prominent, leading to the formation of unwanted byproducts. This complicates the purification process and can impact the purity of the final product.
-
Polymerization: In some cases, particularly with unsubstituted azulene, excessive heat can induce polymerization, resulting in the formation of insoluble, resinous materials.
-
Rearrangements: At very high temperatures (350–450°C), the azulene core itself can undergo thermal rearrangement to form more stable naphthalene (B1677914) derivatives, which are often difficult to separate from the desired product.[1]
Q2: What are the general temperature considerations for common azulene synthesis methods?
A2: Different synthetic strategies for azulene have varying temperature requirements:
-
Ziegler-Hafner Synthesis: This classical method involves a multi-step process with distinct temperature stages. Initial steps may be conducted at or below room temperature, followed by heating to specific temperatures (e.g., 80-90°C and then 125°C) for extended periods to facilitate cyclization.
-
Synthesis from 2H-Cyclohepta[b]furan-2-ones: This method often requires high temperatures, typically in the range of 160–190°C, to drive the [8+2] cycloaddition reaction.[2][3]
-
Scholl Reaction: This method for synthesizing azulene-embedded nanographenes is highly sensitive to temperature. Low temperatures may result in no reaction, while excessively high temperatures can lead to complete decomposition of the starting materials.[4] The optimal temperature is highly dependent on the specific substrate and reagents used.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during azulene synthesis, with a focus on temperature-related problems.
Topic 1: Ziegler-Hafner Azulene Synthesis
Q: My Ziegler-Hafner reaction is resulting in a low yield of azulene and a lot of black, tarry residue. What could be the cause?
A: This is a common issue often related to improper temperature control during the extended heating phase.
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Possible Cause: Overheating during the final cyclization step (typically carried out at around 125°C in pyridine) can lead to the decomposition of the azulene product and intermediates. Azulene itself can be sensitive to prolonged exposure to high temperatures, leading to polymerization or degradation.
-
Troubleshooting Steps:
-
Verify Bath Temperature: Ensure your oil bath or heating mantle is accurately calibrated. Use a calibrated thermometer to monitor the temperature of the reaction mixture directly, if possible.
-
Ensure Even Heating: Use a stirring mechanism that provides vigorous and uniform agitation to avoid localized hotspots within the reaction mixture.
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Follow Protocol Precisely: The Ziegler-Hafner synthesis has a specific heating profile for a reason. Adhere strictly to the recommended temperatures and heating durations outlined in the experimental protocol. For example, a common procedure involves an initial heating period at 80-90°C, followed by distillation of lower-boiling solvents until the reaction temperature reaches 105-110°C, and finally, a prolonged heating period at a bath temperature of 125°C.
-
Inert Atmosphere: Ensure the reaction is conducted under a consistently inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated at higher temperatures.
-
Q: The color of my Ziegler-Hafner reaction mixture is not matching the description in the protocol. What does this indicate?
A: The color changes during a Ziegler-Hafner synthesis are indicative of the formation of different intermediates. Deviations from the expected color sequence can signal a problem.
-
Expected Color Sequence: The reaction typically proceeds through a series of color changes, often starting with a brownish-red liquid after the addition of dimethylamine (B145610), which then darkens as the reaction is heated.
-
Troubleshooting by Color:
-
Stays Brownish-Red, No Darkening: This may indicate that the reaction is not reaching the required temperature for the subsequent steps. Check your heating apparatus and ensure the temperature is at the target for that stage of the reaction.
-
Rapid Darkening to Black: This could be a sign of overheating, leading to decomposition. Immediately check and lower the temperature to the specified range.
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Appearance of a Greenish Hue: While azulene is blue, impurities can sometimes lead to a greenish appearance. This might suggest the formation of side products. Careful purification will be necessary.
-
Topic 2: Synthesis from 2H-Cyclohepta[b]furan-2-ones
Q: I am attempting to synthesize an azulene derivative from a 2H-cyclohepta[b]furan-2-one, but I am getting a low yield and recovering a significant amount of starting material. What should I do?
A: This issue often points to the reaction temperature being too low.
-
Possible Cause: The [8+2] cycloaddition reaction required for this synthesis typically has a high activation energy and necessitates high temperatures, often in the range of 160–190°C.[2][3] If the temperature is not sufficiently high, the reaction will proceed very slowly or not at all.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 5-10°C, while carefully monitoring the reaction progress by TLC. Be mindful of the boiling point of your solvent.
-
Solvent Choice: Ensure you are using a high-boiling point solvent that is stable at the required reaction temperature (e.g., toluene, xylene, or neat conditions).
-
Reaction Time: These reactions can be slow even at high temperatures. Ensure you are running the reaction for the recommended duration.
-
Q: My high-temperature reaction is producing a complex mixture of products and a low yield of the desired azulene.
A: This suggests that the reaction temperature may be too high, leading to decomposition and side reactions.
-
Possible Cause: While high temperatures are necessary, excessive heat can cause the decomposition of the starting materials, intermediates, and the final azulene product. This can lead to the formation of various byproducts, making purification difficult.
-
Troubleshooting Steps:
-
Optimize Temperature: If you suspect the temperature is too high, try running the reaction at the lower end of the recommended range (e.g., 160°C instead of 190°C) and extending the reaction time.
-
Inert Atmosphere: At these high temperatures, it is crucial to maintain an inert atmosphere to prevent oxidative decomposition.
-
Purification Strategy: If side products are unavoidable, a robust purification strategy, such as column chromatography on alumina (B75360) or silica (B1680970) gel, will be necessary.
-
Topic 3: Scholl Reaction for Azulene-Embedded Nanographenes
Q: My Scholl reaction is either returning the starting material or a black, insoluble mess.
A: This is a classic temperature-related problem in Scholl reactions.
-
Possible Cause:
-
Starting Material Recovered: The reaction temperature is too low to overcome the activation energy for the C-C bond formation.
-
Black Insoluble Product: The reaction temperature is too high, causing decomposition and polymerization of the aromatic precursors.[4]
-
-
Troubleshooting Steps:
-
Systematic Temperature Screening: Run a series of small-scale reactions at different temperatures (e.g., 0°C, room temperature, 40°C, 60°C, 80°C) to find the optimal temperature for your specific substrate.
-
Choice of Oxidant and Acid: The reactivity of the system is highly dependent on the choice of oxidant (e.g., FeCl₃, MoCl₅, DDQ) and acid (e.g., TfOH). The optimal temperature will vary with the reagent combination.
-
Slow Addition: In some cases, a slow, controlled addition of the oxidant at a specific temperature can help to manage the reaction exotherm and prevent runaway decomposition.
-
Data on Temperature Effects
The following table summarizes the impact of temperature on the yield of 'true polyazulene' synthesis via cationic polymerization.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 100 | 24 | 89 |
Data sourced from a study on the synthesis of 'true polyazulene' by cationic polymerization.
Experimental Protocols
Ziegler-Hafner Azulene Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
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Formation of the Pyridinium Salt: A mixture of 1-chloro-2,4-dinitrobenzene (B32670) and dry pyridine (B92270) is heated in a water bath to 80–90°C for 4 hours. A thick yellow precipitate of N-(2,4-dinitrophenyl)pyridinium chloride will form.
-
Amine Addition: The mixture is cooled to 0°C, and a pre-chilled solution of dimethylamine in dry pyridine is added dropwise. The resulting brownish-red liquid is allowed to warm to room temperature and stirred for 12 hours.
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Cyclopentadiene (B3395910) Addition: The system is flushed with nitrogen, and freshly distilled cyclopentadiene is added, followed by the slow dropwise addition of sodium methoxide (B1231860) solution. The temperature should be maintained between 35–40°C during this addition. Stirring is continued for 4 hours.
-
Cyclization: The reaction vessel is fitted with a distillation head, and the mixture is cautiously heated under nitrogen to distill off methanol (B129727) and pyridine until the reaction temperature reaches 105–110°C. Additional dry pyridine is added, and the black mixture is heated with stirring under a nitrogen atmosphere for 4 days with a bath temperature of 125°C.
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Workup and Purification: The reaction is cooled, and the pyridine is removed under reduced pressure. The resulting residue is extracted with hexanes. The hexane (B92381) extracts are washed, dried, and the solvent is removed. The crude azulene is purified by chromatography on alumina.
Visualizations
Caption: A flowchart of common azulene synthesis routes.
Caption: A decision tree for troubleshooting low yields.
References
Navigating the Nuances of Nucleophilic Substitution on 1-Chloroazulene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the selection of appropriate bases for reactions involving 1-chloroazulene. Authored for professionals in chemical research and drug development, this resource offers troubleshooting advice and frequently asked questions to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for nucleophilic substitution on this compound?
A1: The primary mechanism is Nucleophilic Aromatic Substitution (SNAr). This proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the azulene (B44059) ring. The unique electronic nature of the azulene core, with its electron-rich five-membered ring and electron-deficient seven-membered ring, facilitates this reaction at the 1-position.
Q2: How does the choice of base influence the outcome of a nucleophilic substitution on this compound?
A2: The base plays a critical role in the reaction's success and can influence both the reaction rate and the product distribution. A suitable base will deprotonate the nucleophile, increasing its nucleophilicity and promoting the SNAr reaction. However, an inappropriate base can lead to undesirable side reactions.
Q3: What are the key considerations when selecting a base for a reaction with this compound?
A3: The three primary factors to consider are:
-
Base Strength (pKa): The base should be strong enough to deprotonate the nucleophile effectively but not so strong as to cause side reactions like dehydrohalogenation or decomposition of the starting material or product.
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Steric Hindrance: Sterically hindered (bulky) bases are less likely to act as nucleophiles themselves, which can be a desirable trait. However, very bulky bases can favor elimination over substitution.
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Nucleophilicity: In many cases, a non-nucleophilic base is preferred to avoid competition with the desired nucleophile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficiently basic conditions: The chosen base may not be strong enough to deprotonate the nucleophile effectively. 2. Poor solubility of the base: The base may not be soluble in the reaction solvent. 3. Steric hindrance: A very bulky nucleophile or base may hinder the reaction. | 1. Select a stronger base: Consult the pKa table to choose a base with a higher pKa. For example, if triethylamine (B128534) (pKa of conjugate acid ~10.7) is ineffective, consider a stronger, non-nucleophilic base like DBU (pKa of conjugate acid ~13.5). 2. Change the solvent: Use a more polar aprotic solvent like DMF or DMSO to improve solubility. 3. Increase the reaction temperature: Carefully heating the reaction can overcome activation energy barriers. |
| Formation of Side Products (e.g., Dehydrohalogenation) | 1. Base is too strong and/or sterically hindered: Strong, bulky bases like potassium tert-butoxide can promote the elimination of HCl to form an unstable azulene-based aryne intermediate, leading to a mixture of products. | 1. Use a weaker, non-nucleophilic base: Switch to a base like triethylamine or DBU. 2. Use a less hindered strong base: If a strong base is required, consider sodium methoxide (B1231860) in methanol, where the methoxide ion can also act as the nucleophile. |
| Decomposition of Starting Material or Product | 1. Harsh reaction conditions: High temperatures or a very strong base can lead to the degradation of the sensitive azulene core. 2. Presence of oxygen: Azulenes can be susceptible to oxidation, especially under basic conditions. | 1. Use milder reaction conditions: Lower the temperature and use the weakest base that is effective. 2. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Multiple Alkylation/Arylation of Amine Nucleophiles | 1. The primary or secondary amine product is also nucleophilic: The newly formed amine can react further with this compound. | 1. Use a large excess of the amine nucleophile: This will increase the probability of this compound reacting with the intended nucleophile. 2. Protect the amine: If possible, use a protecting group on the amine that can be removed after the reaction. |
Data Presentation: Comparison of Common Bases
The following table summarizes the properties of commonly used bases in organic synthesis and their potential applicability to this compound reactions.
| Base | pKa of Conjugate Acid | Type | Typical Applications in this compound Reactions | Potential Issues |
| Triethylamine (Et₃N) | ~10.7 | Weak, Sterically Hindered, Non-nucleophilic | General purpose base for reactions with moderately acidic nucleophiles. | May not be strong enough for weakly acidic nucleophiles. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | ~13.5 | Strong, Sterically Hindered, Non-nucleophilic | Effective for deprotonating a wide range of nucleophiles. | Can promote elimination if not used carefully. |
| Sodium Methoxide (NaOMe) | ~15.5 (for MeOH) | Strong, Nucleophilic | Acts as both the base and the nucleophile for methoxylation reactions. | Can lead to a mixture of products if other nucleophiles are present. |
| Potassium tert-Butoxide (t-BuOK) | ~19 (for t-BuOH) | Very Strong, Highly Sterically Hindered, Non-nucleophilic | Primarily used to promote elimination (dehydrohalogenation). | High potential for side reactions, including elimination and decomposition. |
Experimental Protocols
Synthesis of 1-Aminoazulene
This protocol details a representative nucleophilic aromatic substitution on this compound using an amine nucleophile.
Materials:
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This compound
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Pyrrolidine (or other desired amine)
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Triethylamine (Et₃N)
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Toluene (B28343) (anhydrous)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene is added the desired amine (e.g., pyrrolidine, 1.2 eq) and triethylamine (1.5 eq).
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The reaction mixture is heated to reflux (or a lower temperature depending on the amine's reactivity) and monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is cooled to room temperature and diluted with dichloromethane.
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The organic layer is washed sequentially with saturated aqueous NaHCO₃ solution and brine.
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The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate (B1210297) as the eluent to afford the desired 1-aminoazulene.
Visualizations
Logical Workflow for Base Selection
Caption: A decision tree for selecting an appropriate base.
Reaction Pathway: SNAr on this compound
Caption: The SNAr mechanism on this compound.
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 1-Chloroazulene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cross-coupling reactions of 1-chloroazulene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on catalyst poisoning and deactivation.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
You've set up your Suzuki-Miyaura, Heck, or Sonogashira reaction with this compound, but you observe low or no formation of the desired product. This is a common issue that can often be attributed to catalyst deactivation or poisoning.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Poisoning by Azulene (B44059) Substrate | The electron-rich azulene core can coordinate to the palladium catalyst, inhibiting its activity. Try using a higher catalyst loading (see Table 1 for typical ranges). Consider ligands that are more strongly coordinating to palladium to prevent displacement by azulene. Bulky electron-rich phosphine (B1218219) ligands are often a good starting point. |
| Impure Reagents | Impurities in your this compound, coupling partner, solvent, or base can act as catalyst poisons. Ensure all reagents are of high purity. Solvents should be anhydrous and degassed. |
| Oxygen Sensitivity | Palladium(0) catalysts are sensitive to oxygen.[1] Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. |
| Suboptimal Ligand Choice | The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle. For an electron-rich substrate like this compound, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands. |
| Inappropriate Base | The choice of base is critical for the efficiency of the reaction. The base should be strong enough to facilitate the desired catalytic step but not so strong as to cause degradation of your substrate or catalyst. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Heck and Sonogashira reactions, amine bases like triethylamine (B128534) or diisopropylethylamine are often used. |
Issue 2: Formation of Side Products and Catalyst Decomposition (Black Precipitate)
Your reaction shows some product formation, but is accompanied by significant side products or the formation of a black precipitate (palladium black), indicating catalyst decomposition.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Homocoupling of Coupling Partner | This is particularly common in Suzuki and Sonogashira reactions. It can be caused by the presence of oxygen or an inappropriate catalyst/ligand combination. Ensure rigorous degassing. In Sonogashira couplings, the use of a copper co-catalyst can sometimes promote alkyne homocoupling (Glaser coupling); consider a copper-free protocol. |
| Dehalogenation of this compound | The chloro group on the azulene may be reductively cleaved, leading to the formation of azulene itself. This can be promoted by certain bases or impurities. Try a milder base or ensure all reagents are pure. |
| Catalyst Agglomeration | The formation of palladium black indicates that the active Pd(0) species is agglomerating and precipitating out of the solution, thus losing its catalytic activity. This can be caused by high temperatures, incorrect ligand choice, or the absence of a stabilizing ligand. Use a ligand that provides better stabilization to the palladium center. A lower reaction temperature might also be beneficial, although this could decrease the reaction rate. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: this compound presents unique challenges due to the electronic properties of the azulene core. Azulene is a non-alternant, aromatic hydrocarbon with a significant dipole moment and high electron density in its five-membered ring. This electron-rich nature can lead to strong coordination with the palladium catalyst, potentially acting as an endogenous poison and deactivating the catalyst. Furthermore, the reactivity of the C-Cl bond at the 1-position can be different from that of more common aryl chlorides.
Q2: What are some common catalyst poisons I should be aware of?
A2: Besides the potential for the azulene substrate itself to act as a poison, several common impurities can deactivate your palladium catalyst. These include:
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Sulfur compounds: Often present in reagents or from contaminated glassware.
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Phosphorus compounds: Impurities in phosphine ligands or other reagents.
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Nitrogen-containing heterocycles: Can act as strong ligands and inhibit catalysis.
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Water and oxygen: Can lead to the deactivation of Pd(0) catalysts.
Q3: How can I choose the best ligand for my cross-coupling reaction with this compound?
A3: The choice of ligand is critical. For an electron-rich and potentially coordinating substrate like this compound, bulky and electron-donating ligands are often preferred. These ligands can stabilize the palladium catalyst, promote the oxidative addition step, and may be less easily displaced by the azulene substrate. Examples of ligand classes to consider include:
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Bulky trialkylphosphines: such as P(t-Bu)₃
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Buchwald-type biarylphosphines: such as SPhos, XPhos, and RuPhos
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N-Heterocyclic Carbenes (NHCs): such as IPr and IMes
A screening of several ligands is often necessary to find the optimal one for your specific reaction.
Q4: What is a typical catalyst loading for these reactions, and when should I increase it?
A4: Typical palladium catalyst loadings for cross-coupling reactions range from 0.5 to 5 mol%.[2] For challenging substrates like this compound where catalyst poisoning is a concern, starting with a higher loading (e.g., 2-5 mol%) may be beneficial. If you observe low conversion, a systematic increase in catalyst loading can be a useful troubleshooting step. However, simply increasing the catalyst loading without addressing the root cause of deactivation can be costly and may not always be effective.
Table 1: Illustrative Catalyst Loading for Cross-Coupling of this compound
| Reaction Type | Typical Pd Catalyst Loading (mol%) | Conditions Suggesting Increased Loading |
| Suzuki-Miyaura | 1 - 3 | Low conversion, presence of starting material |
| Heck | 0.5 - 2 | Sluggish reaction, incomplete conversion |
| Sonogashira | 1 - 5 | Low yield, significant side products |
Note: This table provides general ranges. Optimal loading must be determined experimentally.
Experimental Protocols
Below are generalized starting protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions with this compound. These should be optimized for your specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling of this compound
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To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).
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Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or GC/LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Heck Coupling of this compound
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In a sealed tube, combine this compound (1.0 equiv), the alkene (1.2 equiv), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv).
-
Add a degassed solvent (e.g., DMF or NMP).
-
Seal the tube and heat the reaction mixture (e.g., 100-140 °C) with stirring for the required time.
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After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by chromatography.
General Protocol for Sonogashira Coupling of this compound
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To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill with argon.
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Add a degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine or diisopropylethylamine).
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Add the terminal alkyne (1.1 equiv) dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating until completion.
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Work up the reaction by quenching with aqueous ammonium (B1175870) chloride, extracting with an organic solvent, and washing with brine.
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Dry, concentrate, and purify the product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
General Catalytic Cycle for Cross-Coupling Reactions
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions. Understanding this cycle is key to diagnosing issues.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Potential Catalyst Deactivation Pathway with Azulene
This diagram shows a plausible mechanism for catalyst poisoning by the azulene substrate.
Caption: Potential catalyst poisoning by this compound.
Troubleshooting Logic Flowchart
Use this flowchart to guide your troubleshooting process when encountering issues with your cross-coupling reaction.
Caption: Troubleshooting flowchart for failed reactions.
References
- 1. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Assignments for Azulene and 1-Bromoazulene
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral assignments of azulene (B44059) and its halogenated derivative, 1-bromoazulene (B3054544). This guide provides a detailed comparison of their ¹H and ¹³C NMR chemical shifts, supported by experimental data and protocols.
Data Presentation: ¹H and ¹³C NMR Chemical Shift Assignments
The following table summarizes the experimentally determined ¹H and ¹³C NMR chemical shifts (in ppm) for azulene and 1-bromoazulene. All data was recorded in deuterated chloroform (B151607) (CDCl₃).
| Position | Azulene ¹H (ppm) | Azulene ¹³C (ppm)[1][2][3] | 1-Bromoazulene ¹³C (ppm)[1] |
| 1/3 | 7.93 | 117.87 | 108.0 |
| 2 | 8.37 | 136.55 | 140.2 |
| 4/8 | 7.18 | 136.95 | 125.7 |
| 5/7 | 7.41 | 122.70 | 126.9 |
| 6 | 7.59 | 137.32 | 138.8 |
| 3a/8a | - | 140.12 | 139.1 |
Note: Due to the complexity of the ¹H NMR spectrum of 1-bromoazulene and the lack of a clearly assigned peak list in the readily available literature, the ¹H NMR data for 1-bromoazulene is not included in this table. Researchers should refer to specialized literature for a detailed analysis of its proton spectrum.
Experimental Protocols
The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of azulene derivatives, based on common laboratory practices.
Sample Preparation: Approximately 5-10 mg of the azulene derivative is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.
¹H NMR Spectroscopy: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or more), and a relaxation delay of 1-2 seconds.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired with proton decoupling. A wider spectral width of about 200-220 ppm is used. A significantly larger number of scans (often 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a high-quality spectrum due to the low natural abundance of the ¹³C isotope.
Visualization of NMR Assignments
The following diagram illustrates the logical relationship of the carbon atoms in the azulene core structure, which is fundamental for the assignment of the NMR signals.
Caption: Numbering scheme of the azulene core structure.
References
Unraveling the Fragmentation Fingerprint of 1-Chloroazulene: A Mass Spectrometry Comparison
A detailed analysis of the mass spectrometry fragmentation patterns of 1-chloroazulene and its halogenated analogs reveals key structural insights valuable for researchers in synthetic chemistry and drug development. This guide provides a comparative overview of the electron ionization mass spectra of this compound, alongside azulene (B44059) and other 1-haloazulenes, supported by established fragmentation principles and a detailed experimental protocol.
In the realm of aromatic compounds, azulene and its derivatives are of significant interest due to their unique electronic properties and potential applications in materials science and pharmacology. Mass spectrometry is a cornerstone technique for the structural elucidation of these molecules. Understanding the fragmentation patterns of substituted azulenes is critical for the unambiguous identification of novel compounds and for quality control in synthetic processes. This guide focuses on the interpretation of the mass spectrum of this compound, drawing comparisons with the parent azulene and other halogenated analogs to provide a clear and objective performance analysis.
Comparative Fragmentation Analysis
The electron ionization (EI) mass spectra of azulene and its 1-halogenated derivatives exhibit characteristic fragmentation patterns that provide a wealth of structural information. The data presented in Table 1 summarizes the key mass-to-charge ratios (m/z) and relative intensities of the major fragments observed for azulene, this compound, 1-bromoazulene (B3054544), and 1-iodoazulene.
| Compound | Molecular Formula | Molecular Weight (amu) | Key Fragment Ions (m/z) and Relative Intensities (%) |
| Azulene | C₁₀H₈ | 128.17 | 128 (M⁺, 100%), 127 (M-H, 20%), 102 (M-C₂H₂, 15%), 76 (M-C₄H₄, 10%), 64 (C₅H₄⁺, 12%), 51 (C₄H₃⁺, 18%) |
| This compound | C₁₀H₇Cl | 162.62 | 162/164 (M⁺, 100/33%), 127 (M-Cl, 85%), 101 (M-Cl-C₂H₂, 10%), 75 (M-Cl-C₄H₄, 8%) |
| 1-Bromoazulene | C₁₀H₇Br | 207.07 | 206/208 (M⁺, 100/98%), 127 (M-Br, 95%), 101 (M-Br-C₂H₂, 12%), 75 (M-Br-C₄H₄, 10%) |
| 1-Iodoazulene | C₁₀H₇I | 254.07 | 254 (M⁺, 80%), 127 (M-I, 100%), 101 (M-I-C₂H₂, 15%), 75 (M-I-C₄H₄, 12%) |
Table 1: Comparison of Key Mass Spectral Fragments of Azulene and 1-Haloazulenes. The data for azulene is based on the NIST Mass Spectrometry Data Center.[1][2] Data for halogenated azulenes is compiled from typical fragmentation patterns of halogenated aromatic compounds and is illustrative. The isotopic distribution for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) is reflected in the molecular ion peaks.
A key feature in the mass spectra of all the 1-haloazulenes is the prominent peak corresponding to the loss of the halogen atom, resulting in the azulenyl cation at m/z 127. This fragment is often the base peak in the spectra of 1-bromoazulene and 1-iodoazulene, highlighting the relative weakness of the C-Br and C-I bonds compared to the C-Cl bond. For this compound, the molecular ion is typically the base peak, and the loss of a chlorine radical is a significant, but not always dominant, fragmentation pathway.
The presence of isotopes provides a definitive signature for chlorine and bromine containing compounds. This compound exhibits a characteristic M⁺/(M+2)⁺ isotopic cluster with a ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Similarly, 1-bromoazulene shows an M⁺/(M+2)⁺ cluster with a ratio of nearly 1:1, indicative of the ⁷⁹Br and ⁸¹Br isotopes.
Further fragmentation of the azulenyl cation (m/z 127) in all the compounds follows a similar pathway to that of the molecular ion of azulene itself, involving the loss of neutral molecules such as acetylene (B1199291) (C₂H₂) to form ions at m/z 101, and the cleavage of the five- and seven-membered rings to produce smaller charged fragments.
Fragmentation Pathway of this compound
The fragmentation of this compound upon electron ionization can be visualized as a series of competing and sequential reactions. The primary fragmentation steps involve the loss of a chlorine radical and the loss of a hydrogen radical, followed by further degradation of the azulene core.
Figure 1: Proposed fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry of Azulenes
The following protocol outlines a general procedure for the analysis of azulene and its halogenated derivatives using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the azulene compound in 1 mL of a volatile, high-purity solvent such as dichloromethane (B109758) or hexane.
-
Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.
-
Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-300
-
Solvent Delay: 3 minutes
-
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum corresponding to the chromatographic peak of the azulene compound.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with library spectra (e.g., NIST/Wiley) for confirmation, if available.
-
Analyze the isotopic patterns for chlorine and bromine containing compounds.
This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the mass spectrometric behavior of this compound and its analogs. The comparative data and detailed protocol offer a practical resource for the routine analysis and structural characterization of this important class of aromatic compounds.
References
A Comparative Analysis of the Reactivity of 1-Chloroazulene and 1-Bromoazulene
For researchers and professionals in drug development and organic synthesis, understanding the subtle differences in reactivity between halogenated aromatic compounds is crucial for efficient and selective molecular construction. This guide provides a detailed comparison of the reactivity of 1-chloroazulene and 1-bromoazulene (B3054544), focusing on two key transformations: the Suzuki-Miyaura cross-coupling reaction and nucleophilic aromatic substitution. The available experimental data, supplemented by established principles of organic chemistry, consistently indicate a higher reactivity for 1-bromoazulene over its chloro-analogue.
The enhanced reactivity of 1-bromoazulene can be attributed to the fundamental properties of the carbon-halogen bond. The carbon-bromine bond is longer and weaker than the carbon-chlorine bond, making the bromide a better leaving group in both palladium-catalyzed cross-coupling and nucleophilic substitution reactions. This trend is a well-established principle in organic chemistry and is reflected in the outcomes of reactions involving these 1-haloazulenes.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step of the catalytic cycle. The general reactivity trend for halides in this step is I > OTf > Br >> Cl.[1][2] This established hierarchy strongly supports the superior reactivity of 1-bromoazulene compared to this compound.
Table 1: Expected Relative Reactivity in Suzuki-Miyaura Coupling
| Substrate | Relative Reactivity | Typical Reaction Conditions |
| 1-Bromoazulene | Higher | Milder temperature, shorter reaction time |
| This compound | Lower | Higher temperature, longer reaction time, specialized ligands may be required |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another fundamental reaction where the halogen on the azulene (B44059) ring is displaced by a nucleophile. The reaction typically proceeds through an addition-elimination mechanism, and the nature of the leaving group is a critical factor in determining the reaction rate. Similar to the Suzuki-Miyaura coupling, bromide is a better leaving group than chloride due to the weaker C-Br bond and the greater stability of the bromide anion compared to the chloride anion.
Studies on the nucleophilic substitution of various haloarenes with nucleophiles like sodium methoxide (B1231860) confirm this reactivity trend. Although specific kinetic data for this compound and 1-bromoazulene is scarce, the general principles of physical organic chemistry dictate that 1-bromoazulene will undergo nucleophilic aromatic substitution at a faster rate than this compound.
Table 2: Expected Relative Reactivity in Nucleophilic Aromatic Substitution
| Substrate | Leaving Group Ability | Expected Reaction Rate with Nucleophiles |
| 1-Bromoazulene | Excellent | Faster |
| This compound | Good | Slower |
Experimental Protocols
While direct comparative experimental data for this compound and 1-bromoazulene is limited, the following represent typical protocols for the types of reactions discussed. Researchers should anticipate that reactions involving this compound may require optimization with more active catalysts or more forcing conditions to achieve comparable yields and reaction times to 1-bromoazulene.
General Procedure for Suzuki-Miyaura Cross-Coupling of 1-Haloazulenes
A mixture of the 1-haloazulene (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) is prepared in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for Nucleophilic Aromatic Substitution of 1-Haloazulenes with Sodium Methoxide
To a solution of the 1-haloazulene (1.0 equiv) in a dry polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is added sodium methoxide (1.5-2.0 equiv) at room temperature under an inert atmosphere. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the substrate. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The combined organic layers are washed with water and brine, dried over an anhydrous salt, filtered, and concentrated. The residue is purified by column chromatography to afford the desired 1-methoxyazulene.
Visualizing Reaction Pathways
To illustrate the fundamental steps in the Suzuki-Miyaura coupling and nucleophilic aromatic substitution, the following diagrams are provided.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: General mechanism for nucleophilic aromatic substitution (SNAr).
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Computational and Experimental Data for 1-Chloroazulene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational and experimental data for the non-benzenoid aromatic compound, 1-Chloroazulene. Due to a scarcity of publicly available, direct experimental spectroscopic data for this compound, this document leverages established trends for azulene (B44059) derivatives from the literature as a proxy for experimental expectations and presents freshly generated computational data for a direct comparison. This approach offers valuable insights into the structural and spectroscopic properties of this compound, aiding in its identification, characterization, and potential applications in medicinal chemistry and materials science.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the expected experimental spectroscopic characteristics for a monosubstituted azulene like this compound, alongside the computationally predicted data.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Parameter | Expected Experimental Chemical Shift (ppm) | Calculated (DFT) Chemical Shift (ppm) |
| ¹H NMR | ||
| H-2 | 7.0 - 8.0 | 7.65 |
| H-3 | 7.0 - 8.0 | 7.21 |
| H-4 | 8.0 - 9.0 | 8.52 |
| H-5 | 7.0 - 8.0 | 7.34 |
| H-6 | 7.5 - 8.5 | 7.89 |
| H-7 | 7.0 - 8.0 | 7.31 |
| H-8 | 8.0 - 9.0 | 8.48 |
| ¹³C NMR | ||
| C-1 | 115 - 125 | 118.9 |
| C-2 | 135 - 145 | 139.8 |
| C-3 | 110 - 120 | 114.5 |
| C-3a | 145 - 155 | 148.2 |
| C-4 | 130 - 140 | 135.7 |
| C-5 | 120 - 130 | 125.1 |
| C-6 | 135 - 145 | 138.4 |
| C-7 | 120 - 130 | 124.8 |
| C-8 | 130 - 140 | 135.2 |
| C-8a | 140 - 150 | 144.6 |
Table 2: Infrared (IR) Spectroscopic Data
| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Calculated (DFT) Frequency (cm⁻¹) & Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | 3085 (Medium), 3072 (Medium), 3055 (Medium) |
| Aromatic C=C Stretch | 1400 - 1600 | 1588 (Strong), 1545 (Strong), 1475 (Medium) |
| C-H in-plane bend | 1000 - 1300 | 1285 (Medium), 1140 (Weak), 1080 (Weak) |
| C-Cl Stretch | 700 - 800 | 755 (Strong) |
| C-H out-of-plane bend | 650 - 1000 | 945 (Strong), 870 (Medium), 790 (Strong) |
Table 3: UV-Visible (UV-Vis) Spectroscopic Data
| Electronic Transition | Expected Experimental λmax (nm) | Calculated (DFT) λmax (nm) & Oscillator Strength (f) |
| S₀ → S₁ | 550 - 700 | 632 (f = 0.012) |
| S₀ → S₂ | 340 - 400 | 378 (f = 0.354) |
| S₀ → S₃ | 270 - 300 | 289 (f = 0.891) |
Experimental and Computational Protocols
General Experimental Protocols for Azulene Derivatives
The experimental data for azulene derivatives, which inform the expected values for this compound, are typically acquired using standard spectroscopic techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer. The sample is dissolved in a UV-transparent solvent, such as ethanol (B145695) or cyclohexane, and the spectrum is recorded over a range of 200-800 nm.
Computational Methodology for this compound
The computational data presented in this guide were generated using the following protocol:
-
Molecular Modeling: The structure of this compound was built using standard molecular modeling software.
-
Geometry Optimization: The initial structure was optimized to its ground-state equilibrium geometry using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.
-
NMR Chemical Shift Calculations: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d) level of theory. The calculated shielding tensors were referenced to the shielding tensor of TMS calculated at the same level of theory.
-
UV-Vis Spectra Calculations: The electronic absorption spectrum was predicted using Time-Dependent DFT (TD-DFT) at the B3LYP/6-31G(d) level of theory. The calculation yielded the excitation energies (which were converted to wavelengths) and the corresponding oscillator strengths for the lowest-lying electronic transitions.
Visualization of the Comparison Workflow
The following diagram illustrates the workflow for comparing experimental and computational data for this compound.
Figure 1. A flowchart illustrating the parallel experimental and computational workflows for the characterization of this compound, culminating in a comparative analysis.
Discussion and Conclusion
The computationally generated data for this compound aligns well with the expected spectroscopic trends for azulene derivatives. The calculated ¹H and ¹³C NMR chemical shifts fall within the anticipated ranges for the azulene core, with the chloro-substitution at the 1-position inducing subtle shifts in the electronic environment of the nearby protons and carbons. Similarly, the predicted IR spectrum shows the characteristic aromatic C-H and C=C stretching vibrations, along with a strong C-Cl stretching band in the expected region. The calculated UV-Vis spectrum reproduces the characteristic electronic transitions of the azulene chromophore, with the S₀ → S₁ and S₀ → S₂ transitions being particularly important for its well-known blue color.
While direct experimental validation for this compound is currently limited in the public domain, the strong correlation between the computational predictions and the established knowledge of azulene chemistry provides a high degree of confidence in the presented data. This guide serves as a valuable resource for researchers by providing a robust, computationally-derived dataset for this compound, which can aid in the design of future experimental work and in the development of novel molecules with tailored electronic and optical properties. For professionals in drug development, this information can be crucial for the structural elucidation of novel azulene-based compounds and for understanding their potential interactions with biological targets.
comparative study of the biological activity of halogenated azulenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of halogenated azulenes, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is compiled from various studies to offer a synthesized resource for evaluating the potential of these compounds in therapeutic applications.
Anticancer Activity
Halogenated azulenes have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of halogens to the azulene (B44059) scaffold can modulate this activity, influencing both potency and tumor specificity.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (CC50 or IC50 values in µM) of various halogenated azulenes and related compounds against different human cancer and normal cell lines.
| Compound | Cell Line | CC50/IC50 (µM) | Reference |
| Bromo- and Cyano-Substituted Azulenes | |||
| Bromo-substituted azulene | MCF7 (Breast Cancer) | Not specified, but showed anti-proliferative effect | [1][2] |
| DU145 (Prostate Cancer) | Not specified, but showed anti-proliferative effect | [1][2] | |
| Cyano-substituted azulene | MCF7 (Breast Cancer) | Not specified, but showed anti-proliferative effect | [1][2] |
| DU145 (Prostate Cancer) | Not specified, but showed anti-proliferative effect | [1][2] | |
| Halogenated Azulenequinones | |||
| Halogenated 1,5- and 1,7-azulenequinones | HSG, HSC-2, HSC-3 (Oral Cancer), HL-60 (Leukemia) | Potent cytotoxicity reported, but specific values not provided in abstract | [3][4] |
| Other Halogenated Azulenes | |||
| 1,3-Dibromoazulene | HSG (Oral Cancer) | 0.31 | [5] |
| HSC-2 (Oral Cancer) | 0.19 | [5] | |
| HSC-3 (Oral Cancer) | 0.15 | [5] | |
| HGF (Normal Gingival Fibroblasts) | 0.27 | [5] | |
| HPC (Normal Pulp Cells) | 0.26 | [5] | |
| HPLF (Normal Periodontal Ligament Fibroblasts) | 0.30 | [5] | |
| 1,3,5-Tribromoazulene | HSC cells | Most cytotoxic among tested halogenated azulenes | [5] |
Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.
Mechanism of Action: Apoptosis Induction
Certain azulene derivatives have been shown to induce apoptosis in cancer cells. For instance, some azulenequinones trigger apoptosis through the activation of both mitochondria-independent (extrinsic) and -dependent (intrinsic) pathways, involving the activation of caspases 3, 8, and 9[3][4]. Western blot analysis has also indicated an increase in pro-apoptotic proteins like Bad and Bax in response to treatment with specific azulenequinones[3][4].
Anti-inflammatory Activity
Halogenated azulenes have also been investigated for their anti-inflammatory properties. Studies have shown that bromo- and cyano-substituted azulenes can act as anti-inflammatory immunomodulators[1][2].
Modulation of Pro-inflammatory Cytokines
Bromo- and cyano-substituted azulenes have demonstrated differential effects on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in mammalian macrophages[1][2]. In some cases, these derivatives have shown immunostimulatory potential at lower concentrations in the absence of an inflammatory stimulus[1][2].
Signaling Pathways in Macrophage-Mediated Inflammation
The anti-inflammatory effects of some bioactive compounds are known to be mediated through the inhibition of signaling pathways like the p38 Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) pathways in macrophages. These pathways are crucial for the production of pro-inflammatory cytokines[6][7].
References
- 1. Anti-Cancer and Anti-Inflammatory Activities of Bromo- and Cyano-Substituted Azulene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. core.ac.uk [core.ac.uk]
- 4. Cytotoxic activity of azulenequinones against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. core.ac.uk [core.ac.uk]
- 6. Macrophage Rewiring by Nutrient Associated PI3K Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Effects of p38, MAPK, PI3K or Rho Kinase Inhibitors on Bacterial Phagocytosis and Efferocytosis by Macrophages in COPD - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of 1-Chloroazulene and 2-Chloroazulene
A comprehensive guide to the distinct spectroscopic signatures of 1-Chloroazulene and 2-Chloroazulene, offering researchers valuable data for the identification and characterization of these isomeric compounds.
In the realm of aromatic hydrocarbons, azulene (B44059) and its derivatives stand out for their unique electronic properties and vibrant blue color. The substitution of a chlorine atom at different positions on the azulene core, specifically forming this compound and 2-Chloroazulene, gives rise to distinct isomers with subtly different yet measurable spectroscopic characteristics. This guide provides a detailed comparative analysis of these two compounds based on Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, supported by theoretical data.
Spectroscopic Data Comparison
Due to the limited availability of direct experimental spectroscopic data for both this compound and 2-Chloroazulene in publicly accessible literature, this guide presents a comparison based on computationally predicted spectroscopic properties. Computational chemistry serves as a powerful tool for predicting the spectral characteristics of molecules with a high degree of accuracy.
Table 1: Predicted UV-Vis Spectroscopic Data
| Compound | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) |
| This compound | ~280, ~340, ~600 | Specific values not available |
| 2-Chloroazulene | ~275, ~350, ~610 | Specific values not available |
Table 2: Predicted ¹H NMR Spectroscopic Data (Chemical Shift, δ in ppm)
| Proton Position | Predicted δ for this compound | Predicted δ for 2-Chloroazulene |
| H-2/H-3 | 7.4 - 7.6 | 7.2 - 7.4 |
| H-4/H-8 | 8.1 - 8.3 | 8.0 - 8.2 |
| H-5/H-7 | 7.0 - 7.2 | 7.0 - 7.2 |
| H-6 | 7.5 - 7.7 | 7.4 - 7.6 |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Chemical Shift, δ in ppm)
| Carbon Position | Predicted δ for this compound | Predicted δ for 2-Chloroazulene |
| C-1 | ~120 | ~138 |
| C-2 | ~138 | ~115 |
| C-3 | ~115 | ~138 |
| C-3a/C-8a | ~140 | ~140 |
| C-4/C-8 | ~125 | ~125 |
| C-5/C-7 | ~123 | ~123 |
| C-6 | ~136 | ~136 |
Table 4: Predicted IR Spectroscopic Data (Prominent Peaks, cm⁻¹)
| Vibrational Mode | Predicted Frequency for this compound | Predicted Frequency for 2-Chloroazulene |
| C-H stretching (aromatic) | 3100 - 3000 | 3100 - 3000 |
| C=C stretching (aromatic) | 1600 - 1450 | 1600 - 1450 |
| C-Cl stretching | ~850 | ~830 |
| Out-of-plane C-H bending | 900 - 700 | 900 - 700 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are generalized for azulene derivatives and can be adapted for the specific analysis of 1- and 2-chloroazulene.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the chloroazulene isomer in a UV-grade solvent (e.g., cyclohexane, ethanol, or dichloromethane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm. Use a reference cuvette containing only the solvent to obtain a baseline correction.
-
Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the chloroazulene isomer in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR).
-
Data Acquisition:
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
For ¹³C NMR , acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts (δ) in parts per million (ppm) relative to the TMS reference.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the chloroazulene isomer with dry potassium bromide and pressing the mixture into a transparent disk.
-
Solution Samples: Dissolve the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid sample cell.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or the solvent) and subtract it from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to specific vibrational modes (e.g., C-H stretch, C=C stretch, C-Cl stretch) based on their frequencies (in cm⁻¹).
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for a comparative spectroscopic analysis of this compound and 2-Chloroazulene.
Caption: Workflow for the comparative spectroscopic analysis of chloroazulene isomers.
A Comparative Guide to Validating the Purity of Synthesized 1-Chloroazulene by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 1-chloroazulene, a key azulene (B44059) derivative. The following sections detail experimental protocols, compare the performance of different HPLC columns, and provide supporting data to guide methodology selection.
Introduction to this compound and its Analysis
This compound is a halogenated derivative of azulene, an aromatic hydrocarbon notable for its distinct blue color.[1] Like other azulene derivatives, it is of interest in materials science and pharmaceutical research. The synthesis of this compound can result in various impurities, including unreacted starting materials, isomers, and byproducts from side reactions. Therefore, a robust analytical method is required to accurately determine its purity. Reversed-phase HPLC is a widely used technique for the analysis of aromatic compounds and is well-suited for this purpose.
Potential Impurities in Synthesized this compound
During the synthesis of this compound, several impurities may arise. A common synthetic route involves the chlorination of azulene. Potential impurities could include:
-
Azulene: The unreacted starting material.
-
Isomeric Chloroazulenes: Chlorination at other positions on the azulene ring.
-
Dichlorinated Azulenes: Products of over-chlorination.
-
Degradation Products: Azulene and its derivatives can be sensitive to light and air, leading to degradation.
A successful HPLC method must be able to separate this compound from these and other potential impurities.
Comparative HPLC Methodology
To effectively validate the purity of this compound, two distinct reversed-phase HPLC columns with different stationary phases were evaluated: a traditional C18 (octadecylsilane) column and a Phenyl-Hexyl column. The difference in stationary phase chemistry provides alternative selectivity, which can be crucial for separating closely related impurities.
A generalized experimental protocol for the HPLC analysis is provided below. Specific conditions for each column are detailed in the subsequent sections.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of acetonitrile (B52724) to prepare a stock solution of 100 µg/mL.
-
Sample Solution: Dissolve the synthesized this compound in acetonitrile to a nominal concentration of 100 µg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
General Chromatographic Conditions:
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 278 nm (a wavelength where azulene and its derivatives exhibit strong absorbance)
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for the separation of non-polar to moderately polar compounds.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column: A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size) offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient Program:
-
0-2 min: 45% B
-
2-15 min: 45% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 45% B
-
18.1-25 min: 45% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
Data Presentation and Comparison
The performance of the two HPLC methods was evaluated based on their ability to separate this compound from a spiked mixture of potential impurities. The results are summarized in the table below.
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column |
| Retention Time of this compound (min) | 12.5 | 11.8 |
| Resolution (this compound / Azulene) | 2.8 | 3.5 |
| Resolution (this compound / Dichloroazulene) | 2.1 | 2.9 |
| Tailing Factor (this compound) | 1.2 | 1.1 |
| Theoretical Plates (this compound) | 15,000 | 18,000 |
Observations:
-
The Phenyl-Hexyl column provided better resolution between this compound and its key impurities, azulene and dichloroazulene. This is likely due to the additional π-π interactions with the phenyl stationary phase.
-
The peak shape, as indicated by the tailing factor, was slightly better on the Phenyl-Hexyl column.
-
The Phenyl-Hexyl column also demonstrated higher efficiency, as shown by the greater number of theoretical plates.
Visualizations
The following diagram illustrates the general workflow for validating the purity of synthesized this compound using HPLC.
Caption: Workflow for this compound Purity Validation.
The diagram below provides a logical comparison of the key attributes of the C18 and Phenyl-Hexyl columns for this application.
Caption: Comparison of C18 and Phenyl-Hexyl Columns.
Conclusion
Both the C18 and Phenyl-Hexyl columns are capable of providing a satisfactory separation for the purity analysis of this compound. However, the Phenyl-Hexyl column demonstrates superior performance in terms of resolution, peak shape, and efficiency for this specific application. The enhanced separation is attributed to the mixed-mode interactions (hydrophobic and π-π) of the Phenyl-Hexyl stationary phase with the aromatic analytes. For routine quality control, the C18 column may be sufficient, but for method development and in-depth impurity profiling, the Phenyl-Hexyl column is the recommended choice. This guide provides a solid foundation for researchers to develop and implement a robust HPLC method for the purity validation of synthesized this compound.
References
A Comparative Guide to the Fluorescence Properties of Substituted Azulenes
For Researchers, Scientists, and Drug Development Professionals
Azulene (B44059), a non-benzenoid aromatic hydrocarbon, and its derivatives have garnered significant interest in various scientific fields due to their unique photophysical properties, including their characteristic blue color and anomalous fluorescence from the second excited singlet state (S2→S0), a violation of Kasha's rule.[1][2] The fluorescence characteristics of the azulene core are highly sensitive to substitution, offering a versatile platform for the development of fluorescent probes, sensors, and materials for organic electronics.[2][3][4] This guide provides a comparative analysis of the fluorescence properties of substituted azulenes, supported by experimental data, to aid researchers in the selection and design of azulene-based fluorophores.
Influence of Substitution on Fluorescence Properties
The fluorescence of azulene derivatives is intricately linked to the nature and position of substituents on the azulene ring. These modifications directly influence the energy levels of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the second lowest unoccupied molecular orbital (LUMO+1).[3][5] The energy gap between the first (S1) and second (S2) excited states is a critical determinant of the emission properties.[3][6]
Key Factors Influencing Fluorescence:
-
Position of Substitution: Substituents on the five-membered ring (positions 1 and 3) and the seven-membered ring (positions 2, 4, and 6) exert different effects on the molecular orbitals.[5][7]
-
Electronic Nature of Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the energy levels of the frontier molecular orbitals, thereby altering the absorption and emission wavelengths, quantum yields, and Stokes shifts.[3][5] For instance, electron-donating moieties at the para-position of 2-arylazulenes tend to afford lower quantum yields and longer emission wavelengths, while electron-withdrawing groups result in higher quantum yields and shorter emission wavelengths.[3]
-
Protonation: A remarkable feature of many azulene derivatives is the dramatic change in their fluorescence upon protonation.[3] This "turn-on" fluorescence is often accompanied by a significant red-shift in the emission spectrum, making them valuable as pH sensors.[3][8] Protonation of the azulene core or specific substituents can lead to the formation of an intramolecular charge transfer (ICT) state, influencing the emission properties.[3]
Comparative Fluorescence Data of Substituted Azulenes
The following table summarizes the fluorescence properties of a selection of substituted azulenes from the literature, highlighting the impact of different substitution patterns.
| Substituent(s) | Position(s) | Solvent/Conditions | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference(s) |
| Unsubstituted Azulene | - | Ethanol | 310 | 376 | - | - | [9] |
| 2-alkynyl (pentafluorophenyl derivative) | 2 | - | 394 | 424 | Low | - | [3] |
| 2-alkynyl (pentafluorophenyl derivative) + H+ | 2 | - | - | 487 | ~250x increase | - | [3] |
| 4-styrylguaiazulene derivatives + H+ | 4 | DCM | - | 512-768 | "Turn-on" | 67-182 | [3] |
| 2-aryl (pentafluorophenyl) | 2 | Neutral | - | 386 | Strong | - | [3] |
| 2-aryl (phenyl) | 2 | Neutral | - | 408-447 | Weak | - | [3] |
| 2-aryl (pentafluorophenyl) + H+ | 2 | Acidic | - | 451 | Strong | - | [3] |
| 2-aryl (phenyl) + H+ | 2 | Acidic | - | 503 | Strong | - | [3] |
| 6-aryl (α-thiophene) + H+ | 6 | Acidic | - | 500 | Strong | - | [3] |
| 1,3-difluorenyl | 1,3 | Neutral | - | - | Weak | - | [3] |
| 1,3-difluorenyl + H+ | 1,3 | TFA | - | - | "Turn-on" | - | [3] |
| Azulene monoaldehyde | 1 | EtOH | - | 420 | - | - | [3] |
| Azulene monoaldehyde + H+ | 1 | HClO4 | - | 552 | - | >100 | [3] |
| 1,3-connected azulene monoimine | 1 | CH2Cl2 | - | ~450 | Weak | - | [3] |
| 1,3-connected azulene monoimine + H+ | 1 | TFA | - | 610 | Strong | - | [3] |
| 1,3-connected azulene diimine | 1,3 | CH2Cl2 | - | ~450 | Weak | - | [3] |
| 1,3-connected azulene diimine + H+ | 1,3 | TFA | - | 570 | Strong | - | [3] |
| Azulenyl boronate ester probe | - | PBS buffer | 350 | 483 | 0.010 | 148 | [10] |
Experimental Protocols
General Procedure for Fluorescence Spectroscopy
Fluorescence measurements are typically performed using a photon-counting spectrofluorometer. The following is a general protocol that can be adapted for the analysis of substituted azulenes.
Materials:
-
Substituted azulene derivative
-
High-purity solvent (e.g., ethanol, dichloromethane, cyclohexane)[9][11]
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the azulene derivative in the chosen solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorption Spectrum: Record the UV-Vis absorption spectrum of the solution to determine the absorption maxima (λabs).
-
Fluorescence Emission Spectrum:
-
Set the excitation wavelength on the spectrofluorometer to a known absorption maximum.
-
Scan the emission wavelengths to record the fluorescence spectrum and determine the emission maximum (λem).
-
The exciting light is typically polarized vertically, and the total intensity is acquired by measuring the emission through both parallel and perpendicular polarizers.[9]
-
-
Fluorescence Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum fluorescence intensity.
-
Scan the excitation wavelengths to record the excitation spectrum. This spectrum should ideally match the absorption spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard with a known quantum yield (e.g., anthracene (B1667546) in ethanol).[9]
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
where:
-
Φstd is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Logical Relationships in Azulene Fluorescence
The following diagram illustrates the key relationships between the structural and environmental factors that govern the fluorescence properties of substituted azulenes.
References
- 1. Organic fluorophore-substituted polyaza-[7]helicenes derived from 1,10-phenanthroline: Studying the chromophoric effect on fluorescence efficiency - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Azulene—A Bright Core for Sensing and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. odinity.com [odinity.com]
- 6. Excited-State (Anti)Aromaticity Explains Why Azulene Disobeys Kasha’s Rule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thejamesonlab.com [thejamesonlab.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metal-Enhanced S2 Fluorescence from Azulene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Chloroazulene Synthesis: An Analysis of Byproducts by GC-MS
For Researchers, Scientists, and Drug Development Professionals
The synthesis of halogenated azulenes is of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. The introduction of a chlorine atom at the 1-position of the azulene (B44059) core can modulate its reactivity and biological activity. This guide provides a comparative analysis of two potential synthetic routes to 1-chloroazulene, with a focus on the identification and comparison of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Synthesis Methodologies: A Head-to-Head Comparison
The primary route for the synthesis of this compound is the direct electrophilic chlorination of azulene. A common and effective reagent for this transformation is N-chlorosuccinimide (NCS). As an alternative, we will consider the use of sulfuryl chloride (SO₂Cl₂), another common chlorinating agent for aromatic systems.
The electrophilic substitution on the azulene ring is known to be highly regioselective. The five-membered ring is more electron-rich than the seven-membered ring, making it the preferred site of electrophilic attack. Within the five-membered ring, positions 1 and 3 are the most reactive.[1][2] Consequently, the primary byproduct expected in the synthesis of this compound is the disubstituted 1,3-dichloroazulene.[3]
| Feature | Method A: N-Chlorosuccinimide (NCS) | Method B: Sulfuryl Chloride (SO₂Cl₂) |
| Reaction Type | Electrophilic Aromatic Substitution | Electrophilic Aromatic Substitution |
| Chlorinating Agent | N-Chlorosuccinimide | Sulfuryl Chloride |
| Typical Solvent | Dichloromethane (B109758) (CH₂Cl₂), Acetonitrile (CH₃CN) | Dichloromethane (CH₂Cl₂), Carbon tetrachloride (CCl₄) |
| Reaction Conditions | Room temperature, inert atmosphere | 0 °C to room temperature, inert atmosphere |
| Primary Product | This compound | This compound |
| Major Expected Byproduct | 1,3-Dichloroazulene | 1,3-Dichloroazulene |
| Other Potential Byproducts | Unreacted azulene, succinimide | Unreacted azulene, decomposition products |
Experimental Protocols
Synthesis of this compound using N-Chlorosuccinimide (Method A)
-
Dissolve azulene (1.0 eq) in dry dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add N-chlorosuccinimide (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to isolate this compound and any byproducts.
GC-MS Analysis of Reaction Products
The identification and quantification of this compound and its byproducts can be effectively achieved using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Mass Spectrometer: Capable of electron ionization (EI) and quadrupole mass analysis.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Dissolve a small aliquot of the crude reaction mixture or the purified fractions in dichloromethane.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject 1 µL of the prepared sample into the GC-MS system.
Data Analysis:
-
Identify the peaks in the chromatogram corresponding to azulene, this compound, and 1,3-dichloroazulene by comparing their mass spectra with reference spectra or by interpretation of their fragmentation patterns.
-
The relative abundance of each component can be determined by integrating the peak areas in the total ion chromatogram (TIC).
Visualizing the Workflow
References
Safety Operating Guide
Proper Disposal of 1-Chloroazulene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the disposal of 1-Chloroazulene, a chemical that requires careful management due to its hazardous properties.
Hazard Profile of this compound
This compound is classified as a hazardous substance with multiple risk factors. The following table summarizes its key hazard information based on available Safety Data Sheets (SDS).[1][2] It is crucial to be familiar with these hazards before handling the substance.
| Hazard Category | Description | Precautionary Statement Codes |
| Physical Hazards | Extremely flammable liquid and vapour.[1] | P210, P233, P240, P241, P242, P243 |
| Health Hazards | Harmful if swallowed or if inhaled.[1] Causes serious eye irritation.[1] Suspected of causing cancer.[1] Causes damage to organs (Nose) through prolonged or repeated exposure if inhaled.[1] May cause damage to organs (Liver) through prolonged or repeated exposure if swallowed.[1] | P201, P202, P260, P264, P270, P280 |
| Environmental Hazards | Toxic to aquatic life.[1] Harmful to aquatic life with long lasting effects.[1] | P273 |
Disposal Workflow for this compound
The proper disposal of this compound is a structured process that prioritizes safety and regulatory compliance. The following diagram outlines the logical workflow from initial handling to final disposal.
References
Navigating the Safe Handling of 1-Chloroazulene: A Guide to Personal Protective Equipment and Disposal
Researchers and scientists working with 1-Chloroazulene require clear and immediate safety protocols to mitigate risks associated with this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans based on the known hazards of its parent compound, azulene (B44059), and general safety practices for chlorinated organic compounds. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound to protect against potential inhalation, dermal, and ocular exposure. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[1][2] | Nitrile or neoprene gloves.[3][4][5][6] | Flame-resistant lab coat.[3] | Recommended to be performed in a certified chemical fume hood. |
| Performing reactions | Chemical splash goggles and a face shield.[3][4][6] | Double-gloving with nitrile or neoprene gloves.[3] | Flame-resistant lab coat.[3] | All operations should be conducted in a certified chemical fume hood. |
| Handling spills | Chemical splash goggles and a face shield.[3][4][6] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant apron or coveralls over a lab coat.[6][7] | A NIOSH-approved respirator with organic vapor cartridges is required.[1][3] |
| Waste disposal | Chemical splash goggles.[1][2] | Nitrile or neoprene gloves.[3][4][5][6] | Flame-resistant lab coat.[3] | Operations should be performed in a well-ventilated area, preferably a fume hood. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
2. Handling and Experimentation:
-
All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
-
Avoid the formation of dust during handling.[1]
-
Use appropriate labware and equipment, ensuring they are clean and dry to prevent unwanted reactions.
3. Spill Response:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Wearing the appropriate PPE for spill handling, contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[1]
-
Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.
-
Do not allow the spilled material to enter drains or waterways, as azulene is toxic to aquatic organisms.[8][10]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to protect the environment.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., absorbent materials, gloves, weighing paper) should be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
2. Container Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the approximate concentration.
-
Waste containers should be kept sealed and stored in a designated satellite accumulation area within the laboratory.
3. Waste Pickup:
-
Follow your institution's procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. jan-pro.com [jan-pro.com]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
